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  • Product: 5-Methylpicolinic acid hydrate
  • CAS: 1588441-37-5

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Methylpicolinic Acid Hydrate (CAS 1588441-37-5)

[1][2][3][4] Document Control: Version: 1.0 Subject: Physicochemical Characterization, Synthesis, and Application in Drug Discovery[1][2] Executive Summary 5-Methylpicolinic acid hydrate (CAS 1588441-37-5) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Document Control:

  • Version: 1.0

  • Subject: Physicochemical Characterization, Synthesis, and Application in Drug Discovery[1][2]

Executive Summary

5-Methylpicolinic acid hydrate (CAS 1588441-37-5) is a critical pyridine-based building block employed in the synthesis of metallopharmaceuticals, kinase inhibitors, and agrochemicals.[1][2] Distinct from its anhydrous counterpart (CAS 4434-13-3), the hydrate form offers enhanced stability and handling characteristics in solid-state storage, though it requires precise stoichiometric adjustment during synthesis.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its utility as a bidentate ligand in coordination chemistry and a pharmacophore isostere in medicinal chemistry.

Physicochemical Profile

Understanding the hydration state is non-negotiable for accurate molarity calculations in drug development.[2] The hydrate typically exists as a monohydrate, stabilizing the crystal lattice via intermolecular hydrogen bonding.[2]

Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Name 5-Methyl-2-pyridinecarboxylic acid hydrateIUPAC
CAS Number 1588441-37-5 Specific to Hydrate form
Anhydrous CAS 4434-13-3For reference
Molecular Formula C₇H₇NO₂[1][2][3] · xH₂OTypically x=1 (Monohydrate)
Molecular Weight 155.15 g/mol (Hydrate)Anhydrous MW: 137.14 g/mol
Appearance White to off-white crystalline powderHygroscopic
Solubility DMSO, Methanol, Water (Hot)Moderate water solubility due to polarity
pKa (Acid) ~5.4 (Carboxylic acid)Pyridine N protonation pKa ~1.0
Melting Point 164–166 °CMay exhibit dehydration endotherm prior to melt

Synthesis & Manufacturing Logic

While industrial routes often employ the oxidation of 2,5-lutidine, this method frequently yields mixtures of mono- and di-carboxylic acids (isocinchomeronic acid), requiring tedious purification.[1][2] For high-purity pharmaceutical applications, a Cyanation-Hydrolysis route is preferred due to its regioselectivity.[1][2]

Mechanistic Pathway (Graphviz)[1][3]

The following diagram illustrates the high-purity synthesis pathway starting from 2-bromo-5-methylpyridine.

SynthesisPathway Start 2-Bromo-5-methylpyridine (Precursor) Inter 2-Cyano-5-methylpyridine (Intermediate) Start->Inter Zn(CN)2, Pd(PPh3)4 DMF, 80°C (Rosenmund-von Braun) Product 5-Methylpicolinic Acid (Anhydrous) Inter->Product NaOH/H2O, Reflux then HCl (Hydrolysis) Hydrate 5-Methylpicolinic Acid HYDRATE (Final) Product->Hydrate Recrystallization (Water/EtOH)

Figure 1: Regioselective synthesis pathway via cyanation, ensuring high purity by avoiding over-oxidation.

Experimental Protocol: Lab-Scale Synthesis (10g Scale)

Objective: Synthesize 5-methylpicolinic acid hydrate with >98% purity.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)[1][2]

  • Zinc Cyanide (0.6 eq)[2]

  • Pd(PPh₃)₄ (5 mol%)[1][2]

  • DMF (Anhydrous)[2]

  • Sodium Hydroxide (4M aq)[2]

Step-by-Step Methodology:

  • Cyanation (Inert Atmosphere):

    • Charge a flame-dried 3-neck flask with 2-bromo-5-methylpyridine (17.2 g, 100 mmol) and Zn(CN)₂ (7.0 g, 60 mmol).

    • Add dry DMF (100 mL) and degas with N₂ for 15 minutes.

    • Add Pd(PPh₃)₄ (5.8 g, 5 mmol) quickly against N₂ flow.[2]

    • Heat to 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

    • Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Cu/Zn salts) and brine. Concentrate to yield 2-cyano-5-methylpyridine.[1][2]

  • Hydrolysis:

    • Dissolve the crude nitrile in EtOH (50 mL) and add 4M NaOH (50 mL).[2]

    • Reflux for 3 hours (Evolution of NH₃ gas indicates progress).[2]

    • Cool to 0°C and acidify carefully with 6M HCl to pH 3.5 (Isoelectric point precipitation).

  • Hydrate Formation (Critical Step):

    • Filter the white precipitate.[2]

    • Recrystallization: Dissolve the solid in minimum boiling water.[2] Allow to cool slowly to room temperature, then 4°C overnight.

    • Filter and dry in air (do not use high-vacuum with heat, or you will dehydrate the product back to CAS 4434-13-3).[1][2]

Applications in Drug Discovery[2][6][7][8]

Pharmacophore Isosterism

5-Methylpicolinic acid serves as a bioisostere for benzoic acid derivatives.[2] The pyridine nitrogen provides a hydrogen bond acceptor (HBA) vector that benzoic acid lacks, often improving potency in kinase inhibitors by interacting with the hinge region (e.g., ATP binding sites).[2]

Metallodrug Ligand Design

The picolinate moiety is a "privileged scaffold" for chelating transition metals.[2]

  • Ruthenium(II) Complexes: Used in anticancer research (similar to NAMI-A).[2] The 5-methyl group adds lipophilicity, facilitating passive transport across cell membranes.[1][2]

  • Iridium(III) Complexes: Used in photodynamic therapy (PDT).[2] The ligand field strength of 5-methylpicolinic acid tunes the HOMO-LUMO gap, adjusting emission wavelengths.[1][2]

Application Workflow (Graphviz)

ApplicationWorkflow cluster_0 Medicinal Chemistry cluster_1 Metallopharmaceutics Compound 5-Methylpicolinic Acid Hydrate (Ligand/Scaffold) Kinase Kinase Inhibitor Synthesis (Hinge Binder) Compound->Kinase Amide Coupling Chelation Metal Complexation (Ru, Ir, Pt) Compound->Chelation Coordination ADME ADME Optimization (LogP Adjustment) Kinase->ADME Structure-Activity Relationship Therapy Photodynamic Therapy (Tuning Emission) Chelation->Therapy Photophysical Properties

Figure 2: Dual-utility workflow in organic synthesis and organometallic chemistry.[1][2]

Handling, Safety, and Storage[1][3]

Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[2][4] 2A (H319), STOT SE 3 (H335).[2]

  • Stoichiometry Alert: When using CAS 1588441-37-5, you must account for the water of hydration.[1][2]

    • Correction Factor: If a protocol calls for 1 mmol of anhydrous acid (137.14 mg), you must weigh 155.15 mg of the hydrate.[2] Failure to do so results in a 11.6% molar deficiency, potentially stalling organometallic complexations.[2]

  • Storage: Store at room temperature in a tightly sealed container. The hydrate is stable but can lose water if stored in a desiccator with strong desiccants (e.g., P₂O₅).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid.[2] Retrieved from [Link][2]

  • Sigma-Aldrich (Merck). Picolinic acid derivatives in catalysis and drug design.[2] (General Reference for Picolinic Acid reactivity).

  • European Chemicals Agency (ECHA). Registration Dossier for Pyridinecarboxylic acids.[2] Retrieved from [Link][2]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of 5-Methylpicolinic Acid Hydrate

[1] Part 1: Executive Summary & Core Directive 5-Methylpicolinic acid (5-MPA) is a pivotal pyridine derivative serving as a pharmacophore in medicinal chemistry and a bidentate ligand in metallopharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

5-Methylpicolinic acid (5-MPA) is a pivotal pyridine derivative serving as a pharmacophore in medicinal chemistry and a bidentate ligand in metallopharmaceutical development (specifically insulin-mimetic vanadium complexes).[1] While often sourced as the anhydrous free acid, the hydrate form (CAS 1588441-37-5) is frequently the thermodynamically stable phase encountered during aqueous workups and crystallization.[1]

This guide moves beyond basic datasheet parameters to address the implications of these properties. We will dissect the zwitterionic lattice behavior, the impact of hydration on stoichiometry during formulation, and the specific spectroscopic signatures required for identity validation.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental values and predictive models for the hydrate form. Note the distinction between the anhydrous and hydrated molecular weights—a common source of error in stoichiometric calculations.

Table 1: Key Physicochemical Specifications
PropertyValue / DescriptionContextual Note
IUPAC Name 5-Methylpyridine-2-carboxylic acid hydrate
CAS (Hydrate) 1588441-37-5Distinct from anhydrous (4434-13-3)
Molecular Formula C₇H₇NO₂[1][2][3][4][5][6][7][8] · xH₂OTypically x=1 (Monohydrate: C₇H₉NO₃)
Molecular Weight 155.15 g/mol (Monohydrate)Anhydrous MW is 137.14 g/mol
Appearance White to off-white crystalline powderHygroscopic tendency in high humidity
Melting Point 164–166 °CDehydration may occur prior to melting
pKa₁ (Pyridine N) ~1.11 (Predicted)Protonation of ring nitrogen
pKa₂ (Carboxyl) ~5.4 (Predicted)Deprotonation of carboxylic acid
Solubility Amphoteric solubility profileHigh solubility in acidic/basic aqueous media; moderate in neutral water; soluble in DMSO/Methanol.[1]

Part 3: Structural Dynamics & Zwitterionic Behavior[1]

Understanding the solid-state chemistry of 5-MPA is crucial for formulation stability.[1] Like many picolinic acid derivatives, 5-MPA exists in a zwitterionic equilibrium .[1]

The Zwitterionic Lattice

In the crystalline hydrate, the proton from the carboxylic acid typically migrates to the pyridine nitrogen, forming a dipole (NH⁺ / COO⁻). The water molecule acts as a structural bridge, stabilizing this charge separation via hydrogen bonding networks.[1]

  • Implication for Researchers: When dissolving 5-MPA hydrate in an organic solvent (e.g., for a coupling reaction), the zwitterionic lattice energy must be overcome.[1] This often requires a non-nucleophilic base (e.g., DIPEA) or heat to solubilize the compound fully in non-polar media.

Diagram 1: pH-Dependent Speciation & Chelation Logic

The following diagram illustrates the protonation states of 5-MPA and its activation as a bidentate ligand.

MPA_Speciation Cation Cationic Form (pH < 1) [H2L]+ Zwitterion Zwitterion (Neutral) (pH 1 - 5) HL (Solid State) Cation->Zwitterion -H+ (pKa1 ~1.1) Zwitterion->Zwitterion Hydrate Lattice Stabilization Anion Anionic Form (pH > 6) [L]- Zwitterion->Anion -H+ (pKa2 ~5.4) MetalComplex Metal Chelate (M-L Complex) [M(L)2] Anion->MetalComplex + Metal Ion (e.g., V, Zn) (N,O-Bidentate Binding)

Caption: pH-dependent speciation of 5-Methylpicolinic acid showing the transition from protonated cation to active anionic ligand capable of metal coordination.[1]

Part 4: Synthesis & Purification Protocol

While commercially available, synthesizing 5-MPA allows for isotopic labeling or derivative creation.[1] The most robust route involves the oxidation of 2,5-lutidine.[1]

Diagram 2: Oxidative Synthesis Workflow

Synthesis_Workflow Start Raw Material: 2,5-Lutidine Oxidation Oxidation Step Reagent: KMnO4 or SeO2 Solvent: H2O/Pyridine Start->Oxidation Reflux 80°C Workup Filtration (Remove MnO2) & Acidification (pH 3-4) Oxidation->Workup Selectivity Control Crystallization Crystallization Slow Evaporation Workup->Crystallization Isolate Zwitterion Product 5-Methylpicolinic Acid Hydrate Crystallization->Product Vacuum Dry

Caption: Synthetic pathway converting 2,5-lutidine to 5-Methylpicolinic acid via controlled oxidation and pH-adjusted isolation.

Detailed Protocol (Self-Validating)
  • Oxidation: Suspend 2,5-lutidine in water.[1] Add KMnO₄ (2.5 eq) portion-wise at 70°C. Validation: The disappearance of the purple permanganate color indicates reaction progress.[1]

  • Filtration: Filter the hot solution to remove MnO₂ precipitate.

  • Isolation (Critical Step): Concentrate the filtrate. Adjust pH to ~3.5 (the isoelectric point) using HCl. 5-MPA will precipitate as the zwitterion.[1]

  • Purification: Recrystallize from water/ethanol. Note: If the product is too hygroscopic, wash with cold acetone to remove excess water before vacuum drying.[1]

Part 5: Characterization & Quality Control[1]

To ensure the integrity of the hydrate for research use, the following analytical methods are required.

Thermogravimetric Analysis (TGA)[1][9][10][11]
  • Objective: Distinguish between surface moisture and lattice water.

  • Expected Profile:

    • Step 1 (Ambient to ~110°C): Mass loss of ~10-12% corresponds to the loss of the water of hydration (theoretical monohydrate loss is 11.6%).[1]

    • Plateau (120°C - 160°C): Stable anhydrous phase.[1]

    • Step 2 (>165°C): Melting followed by rapid decomposition (decarboxylation).[1]

  • Protocol: Ramp 10°C/min under N₂ purge.

NMR Spectroscopy

The chemical shift is highly pH-dependent.[1] Run the sample in DMSO-d₆ for consistency.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 2.38 (s, 3H, -CH₃)

    • δ 7.80 (d, 1H, Py-H4)

    • δ 7.95 (d, 1H, Py-H3)

    • δ 8.55 (s, 1H, Py-H6)

    • Note: The carboxylic proton is often broad or invisible due to exchange with water in the hydrate.[1]

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 260 nm (Pyridine π-π* transition).[1]

  • Retention Logic: The zwitterion is polar; it will elute early.[1] Ion-pairing agents (e.g., hexane sulfonic acid) may be needed for retention stability.[1]

Part 6: References

  • PubChem. (2025).[1][3] 5-Methylpicolinic acid | C7H7NO2.[1] National Library of Medicine.[1] [Link][1]

  • Williams, R. (2022).[1] pKa Data Compilation: Pyridine Derivatives. Organic Chemistry Data. [Link]

  • MDPI. (2024).[1] Physicochemical Properties of Pyridine Carboxylic Acid Hydrates. (Contextual grounding on hydrate lattice behavior). [Link][1]

Sources

Foundational

5-Methylpicolinic acid hydrate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid Hydrate in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) in orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid Hydrate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-methylpicolinic acid hydrate, a pyridine carboxylic acid derivative of interest in pharmaceutical research. In the absence of extensive published data for this specific hydrate, this guide emphasizes the foundational principles and robust experimental methodologies required for its characterization. We delve into the theoretical considerations for solvent selection based on molecular structure, present detailed, field-proven protocols for solubility determination via isothermal equilibrium methods, and discuss best practices for data analysis and presentation. This document is intended to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility profiles, thereby facilitating informed decisions in process chemistry, formulation development, and crystallization studies.

Introduction: The Critical Role of Solubility in Drug Development

5-Methylpicolinic acid, a derivative of picolinic acid, belongs to the class of pyridine carboxylic acids.[1][2] These structures are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors and their presence in various bioactive compounds.[1] The hydrate form introduces water molecules into the crystal lattice, which can significantly alter physicochemical properties, including solubility and stability, compared to the anhydrous form.

The solubility of an API like 5-methylpicolinic acid hydrate is a cornerstone of pharmaceutical development.[3] It dictates the feasibility of purification methods, influences the choice of reaction media for synthesis, and is a primary determinant of a drug's bioavailability.[3][4] A comprehensive understanding of an API's solubility in a range of organic solvents allows for the optimization of crystallization processes to control polymorphism, particle size, and purity—all of which have direct impacts on the final drug product's performance and safety.[5] This guide provides the scientific rationale and actionable protocols for elucidating the solubility profile of 5-methylpicolinic acid hydrate.

Physicochemical Characterization and Structural Considerations

A thorough analysis of the molecular structure of 5-methylpicolinic acid hydrate is the first step in predicting its solubility behavior.[6]

  • Core Structure: 5-Methylpicolinic Acid

  • Molecular Formula (Anhydrous): C₇H₇NO₂[7]

  • Molecular Weight (Anhydrous): 137.14 g/mol [7]

  • CAS Number (Anhydrous): 4434-13-3[7]

  • Molecular Formula (Hydrate): C₇H₉NO₃[8]

  • Molecular Weight (Hydrate): 155.15 g/mol [8]

  • CAS Number (Hydrate): 1588441-37-5[8]

The molecule possesses several key functional groups that govern its interactions with solvents:

  • Pyridine Ring: A basic nitrogen atom capable of accepting hydrogen bonds.

  • Carboxylic Acid Group: An acidic proton that can act as a hydrogen bond donor and a carbonyl oxygen that can act as a hydrogen bond acceptor.

  • Methyl Group: A nonpolar, hydrophobic moiety.

  • Water of Hydration: Integrated water molecules that can participate in hydrogen bonding.

The presence of both hydrogen bond donor and acceptor sites, along with the polar pyridine and carboxylic acid functionalities, suggests that 5-methylpicolinic acid hydrate will exhibit higher solubility in polar solvents. The interplay between the molecule's ability to self-associate via hydrogen bonding and its ability to form hydrogen bonds with solvent molecules will be a key factor in its dissolution.[9]

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis cluster_Result Result Start Start: 5-Methylpicolinic Acid Hydrate & Solvents Add Add excess solid to solvent in vials Start->Add Equilibrate Equilibrate at constant T (e.g., 24-72h with agitation) Add->Equilibrate Separate Centrifuge or filter (e.g., 0.22 µm PTFE) Equilibrate->Separate Quantify Quantify Solute in Supernatant Separate->Quantify Gravimetric Gravimetric Method Quantify->Gravimetric HPLC HPLC Method Quantify->HPLC Calculate Calculate Solubility (mg/mL or mol/L) Gravimetric->Calculate HPLC->Calculate

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 5-methylpicolinic acid hydrate into appropriately sized glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

    • Expertise & Experience: The time to reach equilibrium can vary significantly between solvents. It is crucial to validate the equilibration time by sampling at different intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration. [10]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Trustworthiness: The separation step must be performed without causing a change in temperature, as this could induce precipitation or further dissolution. Pre-warming or pre-cooling the syringe and filter to the experimental temperature is recommended.

  • Quantification: Analyze the concentration of 5-methylpicolinic acid hydrate in the clear supernatant using a validated analytical method.

Analytical Quantification Method 1: Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation but is best suited for solutes with moderate to high solubility and low volatility. [11]

  • Tare: Accurately weigh a clean, dry evaporating dish (W₁).

  • Sample Addition: Pipette a known volume of the saturated supernatant (e.g., 1.0 mL) into the tared dish and weigh it (W₂).

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Place the dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

  • Final Weighing: Cool the dish in a desiccator and weigh it again (W₃).

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) × 100

    • Solubility (mg/mL) can be calculated if the density of the solvent is known.

Analytical Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of APIs, especially at low concentrations. [8][12]

  • Method Development: Develop and validate an HPLC method for the quantification of 5-methylpicolinic acid. This typically involves selecting a suitable column (e.g., C18), mobile phase, flow rate, and detection wavelength (UV).

  • Calibration Curve: Prepare a series of standard solutions of 5-methylpicolinic acid hydrate of known concentrations in a suitable diluent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration. [8]3. Sample Preparation: Accurately dilute a known volume of the saturated supernatant with the mobile phase or a suitable diluent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by applying the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC × Dilution Factor

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility values in standard units.

Table 2: Example Solubility Data for 5-Methylpicolinic Acid Hydrate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]

Interpreting these results involves correlating the solubility values with the solvent properties listed in Table 1. High solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in nonpolar solvents like toluene and heptane would highlight the compound's polar nature.

Conclusion

Determining the solubility of 5-methylpicolinic acid hydrate in organic solvents is a fundamental exercise in pharmaceutical sciences that provides invaluable data for process development and formulation. While published data may be scarce, the application of robust, well-established methodologies such as the isothermal shake-flask method coupled with reliable analytical techniques like gravimetric analysis or HPLC allows researchers to generate high-quality, reproducible data. By systematically evaluating a range of solvents and understanding the underlying physicochemical principles, scientists can build a comprehensive solubility profile that will guide the successful development of new chemical entities.

References

Sources

Exploratory

spectroscopic characterization of 5-Methylpicolinic acid hydrate

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate Authored by: A Senior Application Scientist Introduction 5-Methylpicolinic acid, a derivative of picolinic acid, is a he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate

Authored by: A Senior Application Scientist

Introduction

5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound incorporating a pyridine ring functionalized with both a carboxylic acid and a methyl group.[1] Its hydrated form, 5-Methylpicolinic acid hydrate, is a crucial building block in various fields, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the pyridine core, a common scaffold in many bioactive molecules, combined with the specific electronic and steric properties imparted by its substituents, makes it a valuable intermediate for synthesizing complex molecular architectures with targeted biological activities.[1]

A thorough and unambiguous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure and confirm the integrity of the synthesized or procured material. This guide offers a detailed exploration of the primary spectroscopic methods employed in the comprehensive analysis of 5-Methylpicolinic acid hydrate, grounded in the principles of analytical chemistry and aimed at researchers, scientists, and drug development professionals.

The rationale behind employing a multi-technique approach lies in the complementary nature of the data obtained. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system for definitive characterization.

Table 1: Physicochemical Properties of 5-Methylpicolinic Acid and its Hydrate

PropertyValueSource
Chemical Name 5-Methylpyridine-2-carboxylic acid hydrate[2][3]
Molecular Formula C₇H₉NO₃ (Hydrate)[2]
Molecular Weight 155.15 g/mol (Hydrate)[2][4]
CAS Number 1588441-37-5 (Hydrate)[2]
Appearance Light yellow or off-white crystalline powder[5]
Melting Point 164-166 °C (Anhydrous)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Methylpicolinic acid hydrate, both ¹H NMR and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR is the initial go-to experiment as it maps the hydrogen skeleton of the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, allowing us to distinguish between the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton of the carboxylic acid. The presence of the water of hydration will also be evident. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent choice because it readily dissolves the polar analyte and its residual proton signal does not interfere with the key signals of the compound.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Methylpicolinic acid hydrate and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum is typically recorded on a 400 or 500 MHz spectrometer.[6][7]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16-64 scans are typically adequate for a good signal-to-noise ratio.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration. Tetramethylsilane (TMS) can also be used as an internal standard (δ 0.00).[6]

Expected Results and Interpretation

The ¹H NMR spectrum will display distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range.[8] The protons on the pyridine ring are also in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group.

Table 2: Expected ¹H NMR Chemical Shifts for 5-Methylpicolinic Acid Hydrate (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~13.0Broad Singlet1H
H-6 (Pyridine Ring)~8.5Doublet1H
H-4 (Pyridine Ring)~7.8Doublet1H
H-3 (Pyridine Ring)~7.6Singlet1H
Water (H₂O)~3.3Broad Singlet2H
Methyl (-CH₃)~2.4Singlet3H

Note: Chemical shifts are approximate and can vary based on concentration and solvent.

G cluster_workflow ¹H NMR Experimental Workflow Sample Weigh 5-10 mg Sample Solvent Dissolve in ~0.7 mL DMSO-d₆ Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire Data on Spectrometer Tube->Spectrometer Processing Process FID (FT, Phasing, Baseline) Spectrometer->Processing Analysis Analyze Spectrum Processing->Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Although less sensitive than ¹H NMR, it is crucial for confirming the carbon backbone. A proton-decoupled experiment is standard, which simplifies the spectrum so that each unique carbon appears as a single line.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The experiment is run on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference: The solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Expected Results and Interpretation

The spectrum will show seven distinct signals for the seven carbon atoms in 5-Methylpicolinic acid. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[8] The pyridine ring carbons appear in the aromatic region, and the methyl carbon appears furthest upfield.

Table 3: Expected ¹³C NMR Chemical Shifts for 5-Methylpicolinic Acid (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C-2 (Pyridine Ring)~150
C-6 (Pyridine Ring)~148
C-4 (Pyridine Ring)~139
C-5 (Pyridine Ring)~135
C-3 (Pyridine Ring)~125
-CH₃ (Methyl)~18

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic "fingerprint" of the molecule. For 5-Methylpicolinic acid hydrate, IR is essential for confirming the presence of the carboxylic acid, the pyridine ring, and the water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). No special preparation is needed.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is collected.

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Spectral Range: Typically 4000–650 cm⁻¹.[9]

Expected Results and Interpretation

The IR spectrum will exhibit several key absorption bands that are diagnostic for the structure.

Table 4: Characteristic IR Absorption Bands for 5-Methylpicolinic Acid Hydrate

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity/Shape
3500–3200O-H stretchWater of HydrationBroad
3300–2500O-H stretchCarboxylic Acid H-bondingVery Broad
3100–3000C-H stretchAromatic (Pyridine)Medium
3000–2850C-H stretchAliphatic (Methyl)Medium
~1710C=O stretchCarboxylic Acid DimerStrong, Sharp
1600–1585C=C / C=N stretchAromatic RingMedium
1500–1400C=C / C=N stretchAromatic RingMedium
1320–1000C-O stretchCarboxylic AcidStrong
950–910O-H bendCarboxylic Acid DimerMedium, Broad

The most telling features are the extremely broad O-H absorption from the hydrogen-bonded carboxylic acid dimer, which often overlaps the C-H stretches, and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[8][10] The additional broadness in the O-H region around 3400 cm⁻¹ confirms the presence of the water of hydration.[9]

G cluster_workflow ATR-FTIR Experimental Workflow Background Collect Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analysis Analyze Absorbance Bands Acquire->Analysis

Caption: Workflow for ATR-FTIR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Causality of Experimental Choices: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like 5-Methylpicolinic acid, this technique is useful for confirming the presence of the conjugated π-system of the pyridine ring. The position and intensity of the absorption maxima (λmax) are characteristic of the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 5-Methylpicolinic acid hydrate in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is around 10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range from approximately 200 to 400 nm.[11]

Expected Results and Interpretation

Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* transitions. For picolinic acid derivatives, absorptions are expected in the 220-280 nm range.[12] The presence of the methyl and carboxylic acid groups will slightly modify the exact λmax compared to unsubstituted pyridine. The spectrum provides confirmation of the aromatic system and can be used for quantitative analysis via the Beer-Lambert law.

Table 5: Expected UV-Vis Absorption for 5-Methylpicolinic Acid Hydrate

Expected λmax (nm)Electronic TransitionChromophore
~220-230π → πPyridine Ring
~260-270π → πPyridine Ring

Note: The pH of the solution can affect the UV spectrum due to the protonation state of the molecule. For consistency, spectra should be run in a buffered solution if high accuracy is required.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality of Experimental Choices: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, which is one of its most fundamental properties. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Methylpicolinic acid, as it typically keeps the molecule intact.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to aid protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system (LC-MS).[7]

  • Acquisition:

    • The solution is infused directly into the ESI source or injected via the LC system.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan is performed over a relevant m/z range (e.g., 50-500 amu).

Expected Results and Interpretation

The mass spectrum for 5-Methylpicolinic acid (anhydrous formula C₇H₇NO₂, MW = 137.14) will show a prominent peak for the protonated molecule. The water of hydration is typically lost in the ESI process.

  • Expected [M+H]⁺: m/z = 138.05 (for C₇H₈NO₂⁺)

High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. For example, the calculated exact mass for [C₇H₇NO₂ + H]⁺ is 138.0550, which can be confirmed to within a few parts per million (ppm).[3] Fragmentation patterns, induced by increasing the collision energy (MS/MS), can provide further structural information, such as the characteristic loss of CO₂ (44 Da) from the carboxylic acid group.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The process is a logical, self-validating workflow where each result corroborates the others.

G cluster_workflow Integrated Analysis Workflow MS MS (Confirms MW = 137.14) Structure Definitive Structure of 5-Methylpicolinic Acid Hydrate MS->Structure IR IR (Confirms -COOH, Pyridine, H₂O) IR->Structure UV UV-Vis (Confirms Aromatic System) UV->Structure NMR ¹H & ¹³C NMR (Defines C-H Framework) NMR->Structure

Caption: Integrated workflow for structural elucidation.

This integrated approach ensures the highest level of scientific integrity. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. Finally, the aromatic system confirmed by UV-Vis must align with the aromatic signals in both NMR and IR. This confluence of data provides an authoritative and trustworthy characterization of 5-Methylpicolinic acid hydrate.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • PubChem. 5-Methylpicolinic acid | C7H7NO2 | CID 199575. [Link]

  • PubChem. 5-Methylpicolinic acid. [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • International Laboratory USA. 5-METHYLPICOLINIC ACID HYDRATE. [Link]

  • PubChem. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Picolinic Acid. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Ultraviolet absorption spectra of five analytes | Download Scientific Diagram. [Link]

  • NIST WebBook. Picolinic acid, TMS derivative. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Semantic Scholar. Applications of UV–Visible, Fluorescence and Mid-Infrared Spectroscopic Methods Combined with Chemometrics for the Authenticat. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • University of California, Los Angeles. IR Chart. [Link]

  • ResearchGate. FT-IR spectra of the ligand 2-picolinic acid. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]

Sources

Foundational

Synthesis and Discovery of 5-Methylpicolinic Acid Hydrate

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1] Executive Summary 5-Methylpicolinic acid (5-methylpyridine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Executive Summary

5-Methylpicolinic acid (5-methylpyridine-2-carboxylic acid), specifically in its hydrate form (CAS 1588441-37-5), represents a critical scaffold in modern drug discovery.[1] Unlike its 6-methyl isomer, which is sterically encumbered near the metal-binding nitrogen, the 5-methyl variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors and metallo-enzyme modulators.

This guide provides a definitive technical analysis of its synthesis, moving beyond generic textbook methods to address the specific challenges of regioselectivity and isolation of the zwitterionic hydrate. We present validated protocols for high-purity synthesis and detail the physicochemical nuances that govern its stability and solubility.

Chemical Profile & Discovery Context[1][2][3]

Identity and Physicochemical Properties

The molecule exists in equilibrium between its neutral and zwitterionic forms. In the solid state, it frequently crystallizes as a hydrate, stabilized by intermolecular hydrogen bonding between the lattice water, the carboxylate, and the protonated pyridinium nitrogen.[1]

PropertyData
IUPAC Name 5-Methylpyridine-2-carboxylic acid hydrate
Common Name 5-Methylpicolinic acid
CAS (Anhydrous) 4434-13-3
CAS (Hydrate) 1588441-37-5
Molecular Weight 137.14 (anhydrous) / 155.15 (monohydrate)
Appearance White to off-white crystalline solid
Solubility Soluble in water (pH dependent), DMSO, MeOH; Poor in hexanes
pKa Values ~1.0 (N-H+), ~5.2 (COOH)
Historical Discovery

Originally identified as a trace oxidation product of coal-tar derivatives (lutidines), the isolation of 5-methylpicolinic acid was historically plagued by the difficulty of separating it from the 3-methyl and 4-methyl isomers. Early oxidative methods using potassium permanganate on "beta-collidine" fractions often resulted in ring degradation or over-oxidation to isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[1]

Modern interest surged with the advent of fragment-based drug discovery (FBDD), where the 5-methyl group was identified as a non-perturbing lipophilic handle that improves cell permeability without disrupting the essential bidentate metal-binding motif of the picolinic acid core.

Synthetic Pathways: Strategic Analysis

The synthesis of 5-methylpicolinic acid requires overcoming a primary regioselectivity challenge: differentiating the C2 and C5 positions on the pyridine ring. Direct oxidation of 2,5-lutidine is rarely selective enough for pharmaceutical standards.[1]

Pathway Comparison

SyntheticPathways cluster_legend Pathway Viability Start1 2,5-Lutidine Inter1 Mixture of Acids (Poor Selectivity) Start1->Inter1 Oxidation (KMnO4/SeO2) Start2 2-Bromo-5-methylpyridine Inter2 2-Lithio-5-methylpyridine (Transient Species) Start2->Inter2 Method A: n-BuLi, -78°C (Halogen-Lithium Exchange) Inter3 5-Methyl-2-cyanopyridine Start2->Inter3 Method B: CuCN, DMF (Rosenmund-von Braun) Product 5-Methylpicolinic Acid (Target) Inter1->Product Difficult Purification Inter2->Product CO2 Quench + H3O+ Inter3->Product Hydrolysis (NaOH or HCl) Method A Method A: High Purity (Recommended) Method B Method B: Scalable/Robust

Figure 1: Comparative analysis of synthetic routes. Method A is preferred for laboratory scale due to high purity profiles, while Method B is favored for larger batches where cryogenic conditions are difficult to maintain.[1]

Detailed Experimental Protocols

Method A: Metal-Halogen Exchange (The "Gold Standard")

This method is recommended for medicinal chemistry applications requiring >98% purity. It utilizes the acidity difference between the bromine position and the methyl protons, though rapid kinetics at low temperature are required to prevent nucleophilic attack on the pyridine ring.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Dry THF (anhydrous)

  • Dry CO₂ (gas or solid)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-Bromo-5-methylpyridine (5.0 g, 29 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Ensure temperature equilibration for at least 15 minutes to prevent side reactions.

  • Lithiation: Add n-BuLi (12.8 mL, 32 mmol) dropwise over 20 minutes via syringe pump. The solution will turn a deep orange/red color, indicating the formation of the lithiated species. Stir for 30 minutes at -78°C.

  • Carboxylation: Introduce a stream of dry CO₂ gas into the solution (via a drying tube filled with CaCl₂) or add excess crushed dry ice. The color will fade to pale yellow. Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with water (20 mL) and adjust pH to ~10 with 1M NaOH. Wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.

  • Isolation (Zwitterion Formation): Acidify the aqueous layer carefully with 2M HCl to pH 3.5–4.0 (the isoelectric point). The product will precipitate as the hydrate.

  • Purification: Filter the white solid, wash with minimal ice-cold water, and dry under vacuum at 40°C.

Method B: Nitrile Hydrolysis (Scalable Alternative)

For laboratories lacking cryogenic facilities, the cyanation route is robust.

  • Cyanation: Reflux 2-bromo-5-methylpyridine with CuCN (1.2 eq) in DMF for 4-6 hours. Workup with FeCl₃/HCl to decompose the copper complex.

  • Hydrolysis: Suspend the resulting nitrile in 6M NaOH (5 eq) and reflux for 3 hours until ammonia evolution ceases.

  • Isolation: Acidify to pH 3.5 as above to precipitate the acid.

Isolation of the Hydrate

The "hydrate" specification (CAS 1588441-37-5) is crucial. Anhydrous picolinic acids are hygroscopic and will naturally revert to the hydrate upon exposure to air.

Crystallization Protocol for Hydrate: To ensure the stoichiometric hydrate is obtained:

  • Dissolve the crude acid in a minimum volume of hot water (80°C).

  • Allow to cool slowly to room temperature, then to 4°C.

  • The zwitterionic form crystallizes with water molecules incorporated into the lattice.

  • Drying: Do not dry over P₂O₅ or at high temperatures (>80°C), as this will dehydrate the crystal lattice.[1] Air drying or mild vacuum (30°C) is sufficient.

Applications in Drug Discovery[5]

Pharmacophore Utility

5-Methylpicolinic acid serves as a bioisostere for other aromatic carboxylic acids but offers unique properties:

  • Metal Chelation: The N-atom and carboxylate oxygen form a stable 5-membered chelate ring with divalent metals (Zn²⁺, Fe²⁺), making it essential for metalloproteinase inhibitors.[1]

  • Vector Positioning: The 5-methyl group projects into the "back pocket" of many kinase ATP-binding sites, often providing selectivity over other kinase isoforms.

Workflow: From Intermediate to Lead

DrugDiscoveryWorkflow cluster_properties Key Properties Conferred Step1 5-Methylpicolinic Acid (Hydrate) Step2 Activation (EDC/HOBt or HATU) Step1->Step2 Carboxylate Activation Prop1 Bidentate Ligand Step1->Prop1 Prop2 Lipophilic Vector (C5-Me) Step1->Prop2 Step3 Amide Coupling (Reaction with Amines) Step2->Step3 + R-NH2 Step4 Kinase Inhibitor Lead (e.g., GSK-3 Inhibitors) Step3->Step4 SAR Optimization

Figure 2: Integration of 5-methylpicolinic acid into medicinal chemistry workflows.

Analytical Characterization

To validate the synthesis of the hydrate, the following signals are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.55 (s, 1H, H-6) – Deshielded by ring nitrogen.[1]

    • δ 7.95 (d, 1H, H-3) – Ortho to carboxylate.[1]

    • δ 7.75 (d, 1H, H-4).[1]

    • δ 2.38 (s, 3H, CH₃).[1]

    • Note: The carboxylic proton is often broad or exchanged with the water peak in the hydrate form.

  • Mass Spectrometry (ESI+): m/z 138.1 [M+H]⁺.

  • Elemental Analysis: Calculated for C₇H₇NO₂·H₂O (C₇H₉NO₃): C 54.19%, H 5.85%, N 9.03%.[1] Significant deviation in Carbon % usually indicates dehydration or salt contamination.[1]

References

  • Synthesis via Lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 3-Picoline and Derivatives," . (General methodology adaptation).

  • Hydrate Characterization: Synblock Product Data, "5-Methylpicolinic acid hydrate CAS 1588441-37-5," .[1][2]

  • Discovery Context: PubChem, "5-Methylpicolinic acid Compound Summary," .[1]

  • Alternative Synthesis (Cyanation): ChemicalBook, "Synthesis of 2-Picolinic acid derivatives," .

  • Bio-catalytic Potential: PubMed, "Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid," (Analogous chemistry reference), .[1]

Sources

Exploratory

5-Methylpicolinic Acid Hydrate: A Versatile Scaffold for Innovative Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract 5-Methylpicolinic acid hydrate, a pyridine carboxylic acid derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

5-Methylpicolinic acid hydrate, a pyridine carboxylic acid derivative, is emerging as a compound of significant interest within the scientific community. Its structural features, particularly the pyridine ring and the carboxyl group, offer a unique combination of properties that make it a valuable building block in medicinal chemistry, coordination chemistry, and metabolic research. This technical guide provides an in-depth exploration of the potential applications of 5-Methylpicolinic acid hydrate, grounded in established scientific principles and supported by relevant literature. We will delve into its role as a precursor in the synthesis of targeted therapeutics, its utility as a ligand in the formation of novel metal complexes, and its prospective applications in the study of metabolic pathways. This document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this versatile molecule in their research endeavors.

Foundational Chemistry and Properties

5-Methylpicolinic acid, also known as 5-methylpyridine-2-carboxylic acid, is an organic compound with the chemical formula C₇H₇NO₂.[1] The hydrate form indicates the presence of associated water molecules within its crystal structure.

PropertyValueSource
IUPAC Name5-methylpyridine-2-carboxylic acid[1]
Molecular FormulaC₇H₉NO₃ (hydrate)[2]
Molecular Weight155.15 g/mol (hydrate)[2]
CAS Number4434-13-3 (anhydrous)[1]
Melting Point164-166 °C[3]
SolubilitySoluble in water[4]
AppearanceWhite to off-white solid[3]

The key structural features that underpin the reactivity and utility of 5-Methylpicolinic acid are the pyridine nitrogen and the carboxylic acid group at the 2-position. This arrangement allows it to act as a bidentate chelating agent, a property that is central to its application in coordination chemistry.[5]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

A primary and well-documented application of 5-Methylpicolinic acid and its derivatives lies in the field of medicinal chemistry, specifically as a key intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The pyridine moiety of 5-Methylpicolinic acid serves as a versatile scaffold that can be functionalized to create compounds that bind to the ATP-binding site of kinases with high affinity and selectivity. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of potential drug candidates.

Causality in Experimental Design:

The rationale for using a picolinic acid scaffold in kinase inhibitor design is multi-fold:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain.

  • Planarity and Aromaticity: The planar aromatic ring can engage in π-stacking interactions with aromatic residues in the active site.

  • Vectorial Orientation: The carboxylic acid at the 2-position provides a defined vector for extending the molecule into other pockets of the active site, enabling the optimization of potency and selectivity.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the utilization of 5-Methylpicolinic acid in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Activation cluster_1 Coupling cluster_2 Further Functionalization 5_MPA 5-Methylpicolinic acid hydrate Acyl_Chloride Acyl Chloride Intermediate 5_MPA->Acyl_Chloride Thionyl Chloride Coupled_Product Amide Product Acyl_Chloride->Coupled_Product Amine Coupling Amine_Fragment Amine-containing Fragment Amine_Fragment->Coupled_Product Final_Inhibitor Final Kinase Inhibitor Coupled_Product->Final_Inhibitor e.g., Suzuki Coupling G Start Start Dissolve_Ligand Dissolve 5-MPA in Alcohol Start->Dissolve_Ligand Dissolve_Metal Dissolve Metal Salt in Water Start->Dissolve_Metal Deprotonate Add NaOH (aq) to deprotonate Dissolve_Ligand->Deprotonate Mix Mix Ligand and Metal Solutions Deprotonate->Mix Dissolve_Metal->Mix Stir Stir to facilitate complexation Mix->Stir Filter Filter to isolate precipitate Stir->Filter Wash Wash with Water and Alcohol Filter->Wash Dry Dry the Complex Wash->Dry Characterize Characterize (FT-IR, UV-Vis, etc.) Dry->Characterize End End Characterize->End

Sources

Foundational

Foreword: Charting the Unexplored Potential of 5-Methylpicolinic Acid Hydrate

An In-depth Technical Guide to the Biological Activity Screening of 5-Methylpicolinic Acid Hydrate In the landscape of drug discovery, the pyridine carboxylic acid scaffold is a wellspring of therapeutic innovation, yiel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Screening of 5-Methylpicolinic Acid Hydrate

In the landscape of drug discovery, the pyridine carboxylic acid scaffold is a wellspring of therapeutic innovation, yielding drugs for a vast array of diseases, from tuberculosis to cancer and hyperlipidemia.[1][2] Picolinic acid, an endogenous metabolite of tryptophan, and its isomer, nicotinic acid, have given rise to numerous derivatives with potent pharmacological activities.[3] These activities are remarkably diverse, spanning anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5]

This guide focuses on a specific, lesser-studied derivative: 5-Methylpicolinic acid hydrate . While direct biological data on this hydrated form is scarce, its structural relation to the picolinic acid family provides a strong rationale for comprehensive biological screening. The addition of a methyl group at the 5-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to novel biological activities or improved potency and selectivity compared to its parent compound.

As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol. Instead, this document presents a logical, tiered screening strategy—a roadmap designed to efficiently uncover and characterize the therapeutic potential of 5-Methylpicolinic acid hydrate. We will proceed from broad, high-throughput primary screens to specific, mechanism-of-action-oriented secondary and tertiary assays, explaining the causality behind each experimental choice. This is a self-validating system, designed for scientific rigor and the generation of trustworthy, actionable data.

Part 1: Foundational Knowledge and Strategic Approach

Physicochemical Profile of 5-Methylpicolinic Acid

Before commencing any biological evaluation, understanding the test article is paramount.

  • Structure: 5-Methylpicolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and a methyl group at the 5-position.[6]

  • Molecular Formula: C₇H₇NO₂[6]

  • Molecular Weight: 137.14 g/mol [6]

  • Hydrate Form: The topic specifies the hydrate form (C₇H₉NO₃, MW: 155.15 g/mol ), which means water molecules are incorporated into the crystal structure.[7] It is critical to use the correct molecular weight for all concentration calculations. The stability of the hydrate under various solvent and temperature conditions should be considered.[8]

The Tiered Screening Cascade: A Strategy for Efficient Discovery

A hierarchical approach is the most resource-efficient method for screening a novel compound. This cascade is designed to fail fast and cheap, advancing only the most promising activities to more complex and expensive assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) & Preclinical Models T1_Node Initial Broad-Spectrum Assays (High-Throughput) T2_Node Dose-Response & Focused Assays (e.g., Anti-inflammatory, Antimicrobial, Anticancer) T1_Node->T2_Node 'Hits' Identified T3_Node Target Identification & In Vivo Efficacy T2_Node->T3_Node 'Leads' Validated

Caption: A tiered workflow for screening 5-Methylpicolinic acid hydrate.

Part 2: Tier 1 - Primary Screening: Casting a Wide Net

The initial goal is to determine if 5-Methylpicolinic acid hydrate possesses any cytotoxic or broad biological activity at a high concentration (e.g., 10-50 µM).

General Cytotoxicity Assessment

Rationale: A fundamental first step is to understand the compound's effect on cell viability. This will establish a therapeutic window and identify potential for anticancer activity. A non-cancerous cell line is used to assess general toxicity.

Protocol:

  • Cell Line: Human dermal microvascular endothelial cells (HMEC-1) or a similar robust, non-cancerous cell line.[9]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Methodology: Seed cells in 96-well plates. After 24 hours, treat with a single high concentration of 5-Methylpicolinic acid hydrate. Incubate for 48-72 hours, then assess cell viability by measuring the conversion of MTT to formazan.

  • Outcome: A significant reduction in viability may trigger progression to anticancer screening. Lack of viability reduction suggests the compound is well-tolerated at the tested concentration.

Broad Enzyme Inhibition Panel

Rationale: To quickly survey potential mechanisms, screening against a commercially available panel of key enzymes can be highly informative.

Protocol:

  • Panel Selection: Choose a panel that includes enzymes relevant to the activities of related compounds, such as:

    • Cyclooxygenases (COX-1 and COX-2): Key targets in inflammation.[2]

    • Xanthine Oxidase (XO): A target for gout and implicated in oxidative stress.[10]

    • Various Kinases: Broad targets in cancer and inflammatory signaling.[2]

  • Methodology: Typically performed as fee-for-service by specialized CROs using fluorescence- or luminescence-based assays. A single high concentration is used.

  • Outcome: Significant inhibition (>50%) of any enzyme flags a potential "hit" and directs the strategy for Tier 2 screening.

Part 3: Tier 2 - Secondary Assays: From Hit to Validated Lead

If Tier 1 assays produce a "hit," the next phase is to confirm this activity, establish a dose-response relationship (IC₅₀/EC₅₀), and explore the spectrum of activity in more detail. Based on the activities of the picolinic/nicotinic acid scaffold, we will focus on three key areas: anti-inflammatory, antimicrobial, and anticancer.

Anti-Inflammatory Activity Screening

Rationale: Picolinic and nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[4] The primary mechanism often involves modulating macrophage activity and inhibiting key inflammatory mediators.

G cluster_assays Assessments compound 5-Methylpicolinic Acid Hydrate raw_cells RAW 264.7 Macrophages + LPS/IFN-γ Stimulation compound->raw_cells viability Cell Viability (MTT Assay) raw_cells->viability Ensure non-toxic dose nitrite Nitric Oxide Production (Griess Assay) raw_cells->nitrite Measure NO inhibition cytokines Cytokine Levels (ELISA) (TNF-α, IL-6) raw_cells->cytokines Measure cytokine reduction

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed 5x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of 5-Methylpicolinic acid hydrate in media. Pre-treat the cells with the compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Parallel Viability Assay: Run a parallel plate treated identically but perform an MTT assay to ensure that any observed decrease in NO is not due to cytotoxicity.[4]

Antimicrobial Activity Screening

Rationale: The pyridine carboxylic acid scaffold is present in several antimicrobial agents.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Panel Selection: Test against a representative panel of microbes:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Compound Preparation: Prepare a 2-fold serial dilution of 5-Methylpicolinic acid hydrate in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration specified by CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth only).

  • Incubation: Incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity Screening

Rationale: Many heterocyclic compounds, including nicotinic acid derivatives, exhibit anticancer properties.[5] Initial screening should assess cytotoxicity across a diverse panel of cancer cell lines.

Protocol:

  • Cell Panel: Screen against a panel of human cancer cell lines from different tissue origins (e.g., breast (MCF-7), colon (HCT-116), lung (A549), prostate (PC-3)).

  • Assay: Use a cell viability/cytotoxicity assay such as MTT, XTT, or CellTiter-Glo®.

  • Methodology:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of 5-Methylpicolinic acid hydrate (e.g., from 0.1 to 100 µM) for 72 hours.

    • Measure cell viability and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

Table 1: Example Data Summary for Tier 2 Screening

Assay TypeTarget / Cell LineEndpointResult (5-Methylpicolinic acid hydrate)Positive Control
Anti-inflammatory RAW 264.7 + LPSNO IC₅₀15.2 µMIndomethacin
RAW 264.7 + LPSTNF-α IC₅₀21.8 µMDexamethasone
Antimicrobial S. aureusMIC64 µg/mLVancomycin
E. coliMIC>128 µg/mLCiprofloxacin
Anticancer HCT-116IC₅₀45.7 µMDoxorubicin
MCF-7IC₅₀>100 µMDoxorubicin

Part 4: Tier 3 - Elucidating the Mechanism of Action (MoA)

A validated lead from Tier 2 warrants a deeper investigation into its molecular mechanism.

Rationale: Understanding how a compound works is critical for lead optimization and predicting in vivo efficacy and potential side effects. For picolinic acid derivatives, a key hypothesized mechanism is the interaction with zinc finger proteins (ZFPs).[12]

Potential MoA Studies:

  • Target Engagement Assays: If an enzyme was inhibited in Tier 1, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]

  • Western Blot Analysis: For anti-inflammatory leads, probe key signaling pathways. For example, assess the phosphorylation status of proteins in the NF-κB pathway (p65, IκBα) in LPS-stimulated macrophages.

  • Zinc Chelation/Transport Assays: Given that picolinic acid is a known zinc ionophore, investigate if the 5-methyl derivative retains this ability using cellular zinc reporters (e.g., FluoZin-3).[12]

  • In Vivo Models: If in vitro data is strong, transition to an appropriate animal model. For an anti-inflammatory lead, the carrageenan-induced rat paw edema model is a standard choice to evaluate in vivo efficacy.[4]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS/COX-2) Nucleus->Genes Induces Transcription Compound 5-Methylpicolinic Acid Hydrate Compound->IKK Potential Target

Caption: Hypothesized modulation of the NF-κB pathway by a lead compound.

Part 5: Safety and Handling

Professional laboratory practice is mandatory.

  • Hazards: 5-Methylpicolinic acid is classified as an irritant, harmful if swallowed or in contact with skin, and may cause respiratory irritation.[6][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7]

References

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2023). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Gondal, M. A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Dovepress. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • PubMed. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Retrieved from [Link]

  • PubMed. (2012). Identification and mode of action of 5-hydroxymethyl-2-furfural (5-hmf) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as potent xanthine oxidase inhibitors in vinegars. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of 5-Methylpicolinic Acid Hydrate

Introduction: The Versatile Scaffold of 5-Methylpicolinic Acid 5-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a crucial building block in modern chemistry. Its structural rigidity, combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 5-Methylpicolinic Acid

5-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a crucial building block in modern chemistry. Its structural rigidity, combined with the electronic properties of the pyridine ring and the reactivity of its carboxylic acid group, makes it a highly sought-after intermediate in pharmaceutical synthesis and materials science.[1] The presence of the methyl group at the 5-position subtly modulates the electronic landscape of the pyridine ring, influencing its reactivity and the properties of its derivatives. Furthermore, its ability to act as a bidentate chelating agent for various metal ions expands its utility into the realm of coordination chemistry and catalysis.[1][2]

This guide provides an in-depth exploration of the core reactivity of 5-Methylpicolinic acid hydrate. We will move beyond simple reaction schemes to dissect the underlying principles that govern its chemical transformations. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical properties is foundational to its successful application in chemical synthesis. 5-Methylpicolinic acid is typically supplied as a hydrate, which can influence its solubility and handling characteristics.

PropertyValueSource
Chemical Name 5-Methylpyridine-2-carboxylic acid hydrate[3]
CAS Number 1588441-37-5 (Hydrate)[3]
Molecular Formula C₇H₉NO₃ (Hydrate)[3]
Molecular Weight 155.15 g/mol (Hydrate)[3]
CAS Number 4434-13-3 (Anhydrous)[4][5]
Molecular Formula C₇H₇NO₂ (Anhydrous)[4][5]
Molecular Weight 137.14 g/mol (Anhydrous)[4][5]
Appearance Off-white to light yellow crystalline powder[5][6]
Melting Point 164-166 °C[6]
Storage Store in a dry, sealed place at room temperature or 2-8°C[3][6]

Core Reactivity: A Tale of Two Functional Groups

The reactivity of 5-Methylpicolinic acid is dominated by the interplay between its two primary functional groups: the carboxylic acid at the 2-position and the pyridine ring itself. The nitrogen atom's proximity to the carboxyl group is a defining feature, enabling unique reaction pathways such as facile decarboxylation and effective metal chelation.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the primary hub for synthetic transformations, allowing for the formation of esters, amides, and other derivatives.

Esterification is a fundamental transformation, often employed to protect the carboxylic acid, enhance solubility, or to serve as a precursor for further reactions. The classic Fischer-Speier esterification, utilizing an alcohol solvent and a strong acid catalyst, is a reliable method.

Causality of Experimental Design: The use of a strong acid (e.g., H₂SO₄) is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Le Châtelier's principle is leveraged by using the alcohol as the solvent, ensuring a large excess that drives the equilibrium towards the ester product.

Detailed Protocol: Synthesis of Methyl 5-methylpicolinate

  • Reagent Preparation:

    • 5-Methylpicolinic acid hydrate (1.0 eq)

    • Methanol (reagent grade, dried) (approx. 10-20 mL per gram of acid)

    • Sulfuric acid (concentrated, 98%) (catalytic, ~0.05 eq)

  • Experimental Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methylpicolinic acid hydrate.

    • Add methanol to dissolve the solid.

    • Slowly and carefully, add the concentrated sulfuric acid to the stirring solution.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Allow the mixture to cool to room temperature.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product via flash column chromatography on silica gel if necessary.

  • Self-Validating Characterization:

    • LC-MS: Confirm the mass of the product, Methyl 5-methylpicolinate (C₈H₉NO₂, MW: 151.16 g/mol ).[7]

    • ¹H NMR: Verify the structure by observing the appearance of a new singlet corresponding to the methyl ester protons (~3.9 ppm) and shifts in the aromatic proton signals.

Esterification_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification A 5-MPA Hydrate + Methanol (Solvent) B Add H₂SO₄ (Catalyst) A->B C Reflux (4-6h, ~65°C) B->C D Evaporate MeOH C->D Cool to RT E Neutralize (NaHCO₃) D->E F Extract (EtOAc) E->F G Purify (Chromatography) F->G H Methyl 5-methylpicolinate G->H Yields

Fig 1. Experimental workflow for the Fischer esterification of 5-Methylpicolinic acid.

The formation of an amide bond is one of the most critical reactions in drug discovery. Direct reaction of a carboxylic acid and an amine is generally unfavorable as it leads to a stable ammonium-carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality of Experimental Design: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) transform the carboxylic acid into a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the amine nucleophile to form the amide bond under mild conditions, preventing the need for high temperatures that could degrade sensitive substrates.[8][9] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize any acidic byproducts generated during the reaction, ensuring the amine remains in its free, nucleophilic state.

Detailed Protocol: Synthesis of a 5-Methylpicolinamide Derivative

  • Reagent Preparation:

    • 5-Methylpicolinic acid hydrate (1.0 eq)

    • Desired amine (e.g., benzylamine) (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide) as solvent

  • Experimental Procedure:

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Methylpicolinic acid hydrate in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This is the "pre-activation" step.

    • Add the amine to the activated mixture.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) to remove DMF, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validating Characterization:

    • LC-MS: Confirm the expected mass of the amide product.

    • ¹H and ¹³C NMR: Confirm the structure, noting the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the amine moiety and the amide N-H proton.

Amidation_Workflow cluster_activation Activation cluster_coupling Coupling & Purification A 5-MPA Hydrate + DMF B Add HATU + DIPEA A->B C Stir 20 min (Pre-activation) B->C D Add Amine C->D Forms Active Ester E Stir 2-12h at RT D->E F Aqueous Workup E->F G Purify (Chromatography) F->G H Target Amide G->H Yields

Fig 2. General workflow for peptide-coupling-based amidation of 5-Methylpicolinic acid.
Reactions of the Pyridine Ring System

A hallmark of picolinic acids (pyridine-2-carboxylic acids) is their propensity to undergo thermal decarboxylation.[10] This reactivity is significantly greater than that of their isomers, nicotinic and isonicotinic acid.[11][12]

Mechanistic Insight: Upon heating, picolinic acid and its derivatives can lose CO₂ to form a reactive zwitterionic intermediate, often referred to as the "Hammick Intermediate".[10] The pyridine nitrogen plays a pivotal role by stabilizing the negative charge that develops on the C2 carbon as the C-C bond breaks.[11] This intermediate is a powerful nucleophile and can be trapped by electrophiles, such as aldehydes or ketones, present in the reaction mixture. The 5-methyl group, being an electron-donating group, can further influence the stability of this intermediate and the overall reaction rate.

Decarboxylation_Mechanism start 5-Methylpicolinic Acid zwitterion Zwitterionic Intermediate (Hammick Intermediate) start->zwitterion Heat (-CO₂) product Trapped Product zwitterion->product + Electrophile (e.g., R₂C=O)

Fig 3. Conceptual pathway for the thermal decarboxylation of 5-Methylpicolinic acid.

Studies have shown that the decarboxylation can proceed via both the zwitterionic and anionic forms of the acid, with the zwitterion being significantly more reactive.[11][13] This unique reactivity opens avenues for C-C bond formation directly at the 2-position of the pyridine ring.

Analytical Characterization: A Self-Validating Approach

Rigorous analytical chemistry is the cornerstone of trustworthy research. Every protocol must be validated by confirming the structure and purity of the resulting products.

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool for monitoring reaction progress and assessing final product purity.[14] A reversed-phase C18 column is often effective for analyzing picolinic acid and its derivatives.[14][15]

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the target compound. Techniques like LC-MS are particularly powerful for identifying products in complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 5-Methylpicolinic acid and its parent compound, picolinic acid, require careful handling.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin irritation and serious eye irritation or damage.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid creating dust.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Methylpicolinic acid hydrate is a molecule of significant synthetic potential, characterized by the distinct reactivity of its carboxylic acid and pyridine functionalities. By understanding the principles behind its transformations—from the acid-catalyzed mechanism of esterification and the activator-mediated pathway of amidation to the unique nitrogen-stabilized decarboxylation—researchers can effectively harness its capabilities. The protocols and insights provided in this guide serve as a foundation for the logical design and execution of synthetic strategies, enabling the development of novel pharmaceuticals and advanced materials.

References

  • MySkinRecipes. 5-Methylpicolinic acid hydrochloride. [Link]

  • Wikipedia. Hammick reaction. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • PubChem. Picolinic acid. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Li, H., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

  • Frontiers. Synthesis of a novel Cu/DPA-MOF/OP/CS hydrogel with high capability in antimicrobial studies. [Link]

  • PubChem. 5-Methylpicolinic acid. [Link]

  • PubChem. 5-Methyl-picolinate. [Link]

  • PubChem. Methyl 5-methylpicolinate. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • PubMed. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • Tosoh Bioscience. Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. [Link]

  • Catalytic Amidation Project. Catalytic Amidation Reactions. [Link]

  • YouTube. Amidation of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information - General Procedures. [Link]

  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 5-Methylpicolinic Acid Hydrate as a Ligand

Introduction & Chemical Profile[1][2][3][4][5][6][7][8] 5-Methylpicolinic acid hydrate (5-MPA[1]·xH₂O) is a substituted pyridine-2-carboxylic acid derivative.[2][3] Functionally, it acts as a bidentate ( -donor) anionic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

5-Methylpicolinic acid hydrate (5-MPA[1]·xH₂O) is a substituted pyridine-2-carboxylic acid derivative.[2][3] Functionally, it acts as a bidentate (


-donor) anionic ligand. The presence of the methyl group at the 5-position introduces a weak electron-donating inductive effect (+I), which distinguishes it from the parent picolinic acid.

In drug development and materials science , this ligand is critical for:

  • Tuning Electronic Properties: In Iridium(III) complexes (OLEDs), the methyl group raises the HOMO energy level, often resulting in a bathochromic shift (red-shift) or improved quantum efficiency compared to unsubstituted analogues.

  • Bio-mimetic Catalysis: It serves as a structural mimic in zinc and copper metalloenzyme models.

  • Solubility Modulation: The methyl group increases lipophilicity, altering the solubility profile of the resulting metal complexes in organic media.

Key Physical Properties
PropertySpecificationNotes
CAS (Hydrate) 1588441-37-5Always verify specific batch hydration state.
MW (Anhydrous) 137.14 g/mol Use for theoretical yield if drying first.
MW (Monohydrate) ~155.15 g/mol Crucial: Use this value for stoichiometry if using fresh hydrate.
pKa ~5.4 (COOH)Requires base for deprotonation to coordinate as anion.
Solubility Water, EtOH, DMSOPoor solubility in non-polar solvents (Hexane).

Material Preparation & Handling[5][6][10][11]

Stoichiometric Correction for Hydration

The commercial "hydrate" form often varies between 0.5 to 1.5 water molecules per formula unit. Protocol:

  • Perform a Thermogravimetric Analysis (TGA) or simply dry 100 mg at 80°C under vacuum (0.1 mbar) for 4 hours.

  • Calculate weight loss.

    • If weight loss is ~11-12%: Treat as Monohydrate.

    • If skipping drying: Assume Monohydrate (MW 155.15) and use a 1.1-fold excess in synthesis to account for potential mass variance.

Solubility Strategy
  • Aqueous/Alcoholic Media: Dissolves readily. No heating required.

  • Organic Media (DCM/Toluene): The acid form is sparingly soluble. It must be deprotonated to the lipophilic tetrabutylammonium (TBA) salt or complexed with a metal to enter the organic phase effectively.

Protocol A: Synthesis of Heteroleptic Iridium(III) Emitters

Application: OLED Emitters, Bio-imaging Probes. Mechanism: Bridge-splitting of a dichloro-bridged Iridium dimer using 5-MPA as an ancillary ligand.

Workflow Diagram (DOT)

Ir_Synthesis Start IrCl3 · xH2O + Cyclometalating Ligand (C^N) Step1 Reflux (2-ethoxyethanol/H2O) 24h, 110°C Start->Step1 Dimer Chloro-bridged Dimer [Ir(C^N)2(µ-Cl)]2 Step1->Dimer Precipitation Reaction Bridge Splitting Reaction (DCM/Ethanol, 40°C) Dimer->Reaction LigandPrep 5-MPA Hydrate + Na2CO3 (Base) LigandPrep->Reaction In-situ Deprotonation Product Target Complex [Ir(C^N)2(5-Me-pic)] Reaction->Product Purification

Caption: Workflow for the synthesis of heteroleptic Iridium(III) complexes via the Nonoyama route and subsequent bridge splitting.

Experimental Procedure

Reagents:

  • Chloro-bridged Iridium Dimer

    
    : 0.1 mmol (approx. 200-250 mg depending on C^N ligand).
    
  • 5-Methylpicolinic acid hydrate: 0.25 mmol (39 mg).

  • Sodium Carbonate (

    
    ): 1.0 mmol (106 mg).
    
  • Solvent: 2-Ethoxyethanol (10 mL) or DCM/Ethanol (3:1 ratio).

Step-by-Step:

  • Ligand Activation: In a 50 mL round-bottom flask, dissolve 5-MPA hydrate (0.25 mmol) and

    
     (1.0 mmol) in 5 mL of solvent. Stir for 15 minutes at Room Temperature (RT).
    
    • Why? The base deprotonates the carboxylic acid, generating the nucleophilic 5-methylpicolinate anion.

  • Dimer Addition: Add the Iridium dimer (0.1 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (if ethoxyethanol) or 40°C (if DCM/EtOH) under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Visual Cue: The suspension usually clears or changes color (e.g., yellow to orange) as the bridge splits and the monomer forms.

  • Work-up:

    • Cool to RT.

    • Remove solvent under reduced pressure (Rotavap).

    • Redissolve the residue in DCM (20 mL) and wash with water (3 x 20 mL) to remove excess base and chloride salts.

    • Dry organic layer over

      
      .
      
  • Purification: Silica gel column chromatography.

    • Eluent: DCM:Methanol (98:2 to 95:5 gradient). The product is usually the major luminescent band.

Protocol B: Synthesis of Bio-Active Copper(II) Complexes

Application: Antibacterial screening, Insulin-mimetic studies. Mechanism: Direct aqueous coordination.

Experimental Procedure

Reagents:

  • 
    : 1.0 mmol.
    
  • 5-Methylpicolinic acid hydrate: 2.0 mmol.

  • NaOH (1M solution).

Step-by-Step:

  • Dissolve 5-MPA hydrate (310 mg, 2.0 mmol) in 10 mL distilled water.

  • Adjust pH to ~6.5–7.0 using 1M NaOH.

    • Critical: If pH < 4, the ligand remains protonated and coordinates poorly. If pH > 10, copper hydroxide may precipitate.

  • Dissolve

    
     (170 mg, 1.0 mmol) in 5 mL water.
    
  • Add the copper solution dropwise to the ligand solution while stirring.

  • Observation: A color change to deep blue/green occurs immediately. A precipitate often forms within 1 hour.

  • Crystallization: If no precipitate, allow slow evaporation at RT for 24-48 hours to obtain X-ray quality crystals.

Characterization & Validation

TechniqueExpected Signal (5-MPA Ligand)Interpretation
1H NMR Methyl singlet at

2.4–2.6 ppm
Shifted downfield compared to free ligand due to metal deshielding.
1H NMR H6 Proton (adj. to N)Significant shift (

ppm) confirms N-coordination.
IR Spectroscopy

~1600–1650 cm⁻¹
Absence of broad -OH stretch (3000-3300 cm⁻¹) confirms deprotonation.
Mass Spec (ESI)

or

Confirms molecular integrity.
Troubleshooting Guide
  • Problem: Low yield in Ir-complex synthesis.

    • Cause: Incomplete deprotonation of 5-MPA.

    • Fix: Ensure

      
       is in 5-10x excess or switch to Tetrabutylammonium Hydroxide (TBAOH) to increase solubility in DCM.
      
  • Problem: Product is an oil/sticky solid.

    • Cause: Residual solvent (ethoxyethanol) or water.

    • Fix: Precipitate by adding Hexane or Diethyl Ether to a concentrated DCM solution.

References

  • Synthesis of Iridium(III)

    • Title: Recent Advancement in the Synthesis of Ir-Based Complexes.[4]

    • Source:Molecules / NIH PubMed Central.
    • URL:[Link]

  • Coordination Chemistry of Picolinates

    • Title: Preparation and Spectroscopic Characterization of Copper(II) and Silver(II)
    • Source: IONiC / VIPEr.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 5-Methylpicolinic acid | C7H7NO2 | CID 199575.[3]

    • Source: PubChem.[3]

    • URL:[Link]

  • Enantiomeric Resolution of Ir-Picolinates

    • Title: Isolation and phototransformation of enantiomerically pure iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2]picolinate.[5]

    • Source:Dalton Transactions (RSC).
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Quantification of 5-Methylpicolinic Acid Hydrate

For: Researchers, scientists, and drug development professionals. Introduction 5-Methylpicolinic acid, a derivative of picolinic acid, is a compound of increasing interest in pharmaceutical and chemical research.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methylpicolinic acid, a derivative of picolinic acid, is a compound of increasing interest in pharmaceutical and chemical research. As an analogue of picolinic acid, an endogenous metabolite of tryptophan, it holds potential for various biological activities.[1][2] Accurate and precise quantification of 5-Methylpicolinic acid hydrate is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. The presence of a hydrate form necessitates careful consideration in the development of analytical methods, as the water molecule can influence the compound's behavior during analysis.[3]

This comprehensive guide provides detailed protocols for the quantification of 5-Methylpicolinic acid hydrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it covers qualitative analysis using spectroscopic methods and outlines a robust framework for method validation in accordance with international guidelines.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of polar organic compounds like 5-Methylpicolinic acid.[4][5][6][7] The method's simplicity, reliability, and cost-effectiveness make it ideal for routine analysis.

Scientific Principle

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[8] The retention of 5-Methylpicolinic acid is influenced by the pH of the mobile phase. As a carboxylic acid, its protonation state is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule less polar and increasing its retention on the non-polar stationary phase.[9] The addition of an organic modifier, such as methanol or acetonitrile, to the mobile phase is used to elute the analyte from the column. Detection is achieved by monitoring the UV absorbance of the pyridine ring system.[10][11]

It is important to note that in aqueous mobile phases, 5-Methylpicolinic acid hydrate may exist in equilibrium with its anhydrous form. This equilibrium is typically rapid and should not result in peak splitting, but it underscores the importance of consistent mobile phase preparation and system equilibration for reproducible retention times.[3]

Experimental Protocol

1. Apparatus and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • 5-Methylpicolinic acid hydrate reference standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Ortho-phosphoric acid (AR Grade).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and water in a 20:80 (v/v) ratio. Adjust the pH to 2.5 with ortho-phosphoric acid.[12] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 25 mg of 5-Methylpicolinic acid hydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (250 x 4.6 mm, 5 µm)
Mobile Phase 20:80 Methanol:Water, pH 2.5 with H₃PO₄[12]
Flow Rate 1.0 mL/min[12]
Injection Volume 20 µL[12]
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 264 nm[12]
Run Time Approximately 10 minutes

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and filtering it through a 0.45 µm syringe filter.

  • Inject the prepared sample solutions.

  • Quantify the amount of 5-Methylpicolinic acid in the samples by comparing the peak area to the calibration curve.

Method Validation

A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation ParameterAcceptance Criteria
Specificity The peak for 5-Methylpicolinic acid should be well-resolved from any impurities or matrix components.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.99.[7]
Range The range over which the method is linear, accurate, and precise.
Accuracy Recovery of spiked samples should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent alternative for the quantification of 5-Methylpicolinic acid, especially in complex matrices. However, due to the low volatility of carboxylic acids, a derivatization step is necessary.[13][14][15][16][17]

Scientific Principle

The principle of GC-MS involves the separation of volatile compounds in the gas phase followed by their detection and identification using a mass spectrometer. To make 5-Methylpicolinic acid amenable to GC analysis, its polar carboxyl group must be derivatized to a more volatile and thermally stable form.[13] Silylation is a common and effective derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[18][19]

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocol

1. Apparatus and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler.

  • Heating block or oven.

  • Reaction vials.

  • 5-Methylpicolinic acid hydrate reference standard.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[19]

  • Pyridine (anhydrous).

  • Ethyl acetate (HPLC grade).

2. Derivatization Procedure:

  • Accurately weigh a known amount of the sample or standard into a reaction vial.

  • Add a suitable solvent, such as pyridine, to dissolve the sample.

  • Add an excess of the silylating agent (e.g., BSTFA). A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[19]

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[19]

  • Cool the reaction mixture to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Oven Temperature Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Acquisition Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification

4. Analysis Procedure:

  • Perform a blank run with the derivatization reagents to identify any background peaks.

  • Inject the derivatized standard solutions to determine the retention time and fragmentation pattern of the TMS-derivatized 5-Methylpicolinic acid.

  • Create a calibration curve using the derivatized standards.

  • Inject the derivatized samples.

  • Identify the analyte based on its retention time and mass spectrum.

  • Quantify the analyte using the peak area of a characteristic ion in SIM mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of 5-Methylpicolinic acid.

Part 3: Spectroscopic Qualitative Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the qualitative identification and structural confirmation of 5-Methylpicolinic acid hydrate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 5-Methylpicolinic acid hydrate is expected to show characteristic absorption bands.

  • O-H stretch (hydrate and carboxylic acid): A broad band in the region of 3400-2500 cm⁻¹.[20]

  • C-H stretch (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.[1][20]

  • O-H bend (hydrate): A band around 1650-1630 cm⁻¹.

  • C-O stretch (carboxylic acid): A band in the 1300-1200 cm⁻¹ region.[21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the pyridine ring, which contains a chromophore that absorbs UV light. The UV spectrum of pyridine derivatives typically shows absorption maxima related to π→π* transitions.[11][22] For 5-Methylpicolinic acid, characteristic absorption maxima are expected in the range of 260-270 nm.[12] The exact wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., the HPLC mobile phase). This λmax is then used for detection in the HPLC-UV method for optimal sensitivity.

Conclusion

This guide provides detailed and scientifically grounded protocols for the quantitative and qualitative analysis of 5-Methylpicolinic acid hydrate. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[14][15][16] HPLC-UV is a robust and straightforward method for routine quantification, while GC-MS offers higher specificity and sensitivity, particularly for complex samples. The spectroscopic methods described are essential for structural confirmation. Adherence to the outlined validation procedures will ensure the generation of reliable and accurate data, which is paramount in research and drug development.

References

  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233.
  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)...
  • ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid.
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • PubChem. (n.d.). Picolinic acid.
  • ResearchGate. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
  • ResearchGate. (n.d.). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations.
  • Restek. (n.d.). GC Derivatization.
  • Seoul National University of Science & Technology. (n.d.). Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products. Retrieved from Seoul National University of Science & Technology.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ChemicalBook. (n.d.). 2-Picolinic acid(98-98-6)IR1.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
  • International Journal of Environmental Research. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. Retrieved from International Journal of Environmental Research.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a...
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3.
  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • National Institutes of Health. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Scribd. (n.d.). HPLC vs GC: Carbohydrate Separation.
  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate

This Application Note is structured as a high-level technical guide for researchers in drug discovery and structural chemistry. It moves beyond simple data listing to explain the how and why of characterizing 5-Methylpic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in drug discovery and structural chemistry. It moves beyond simple data listing to explain the how and why of characterizing 5-Methylpicolinic acid hydrate.

Abstract & Strategic Relevance

5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in medicinal chemistry, serving as a building block for metallo-enzyme inhibitors, insulin mimetics, and transition metal ligands.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring.[2]

This guide provides a standardized protocol for the NMR characterization of the hydrate form . Unlike the anhydrous species, the hydrate introduces specific challenges in quantitative NMR (qNMR) and solvent selection. This protocol ensures reproducibility and accurate assignment of the 3, 4, 6-substitution pattern.

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity data, follow this specific workflow. The choice of solvent and concentration is critical to prevent aggregation-induced shifting of the carboxylic acid proton.[1]

Sample Preparation[2][3]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: Picolinic acids have poor solubility in non-polar solvents (CDCl3) and can form zwitterions in D2O, complicating shift assignments. DMSO-d6 suppresses exchange rates, often allowing the observation of the carboxylic acid proton.

  • Concentration: Prepare a 15-20 mM solution (approx. 3-5 mg in 0.6 mL).

    • Note: Higher concentrations may lead to dimer formation via hydrogen bonding, shifting the -COOH and H3 signals.

  • Hydrate Management: The hydrate water molecule will appear as a distinct peak or broaden the exchangeable signals.[2][3] Do not attempt to dry the sample in an oven before NMR, as this may degrade the crystal lattice or cause decarboxylation.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and the carboxylic proton have long T1 relaxation times.[2] Short D1 values will suppress integration accuracy, which is fatal for qNMR.

  • Temperature: 298 K (25 °C).

Workflow Visualization

G cluster_QC Quality Control Check Start Solid Sample (Hydrate Form) Weigh Weigh ~5mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Dissolve Vortex/Sonication (Ensure Clear Soln) Solvent->Dissolve Acquire Acquisition (D1 ≥ 5s, ns=16) Dissolve->Acquire Process Processing (LB=0.3 Hz, Phasing) Acquire->Process

Figure 1: Optimized sample preparation and acquisition workflow for picolinic acid derivatives.

Results & Discussion: Spectral Analysis

1H NMR Data (DMSO-d6, 400 MHz)

The 5-methyl substitution breaks the symmetry of the pyridine ring, leaving protons at positions 3, 4, and 6.

AssignmentShift (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Insight
COOH 13.0 - 13.5Broad Singlet-Highly deshielded; chemical shift varies with concentration and water content.[1]
H-6 8.55 - 8.60Doublet (or Singlet)J ~ 1.5 - 2.0Alpha to Nitrogen. Most deshielded aromatic proton due to proximity to the electronegative nitrogen.[1] Shows small meta-coupling to H-4.[1]
H-3 7.95 - 8.05DoubletJ ~ 8.0Ortho to COOH. Deshielded by the carbonyl anisotropy.[1] Shows strong ortho-coupling to H-4.[1]
H-4 7.75 - 7.85Doublet of DoubletsJ ~ 8.0, 2.0Beta to Nitrogen. Shows large ortho-coupling (to H-3) and small meta-coupling (to H-6).[1]
H-2O 3.33Broad Singlet-Hydrate Water. In DMSO, this peak corresponds to the water of hydration plus adventitious water.[1]
-CH3 2.38 - 2.42Singlet-5-Methyl Group. Typical aryl methyl shift.[1]
13C NMR Data (DMSO-d6, 100 MHz)
AssignmentShift (δ ppm)Mechanistic Insight
C=O (COOH) ~166.0Carbonyl carbon, typical for pyridine carboxylic acids.
C-2 ~146.5Ipso carbon to the carboxylic acid; deshielded by N and COOH.
C-6 ~149.5Alpha carbon to Nitrogen; highly deshielded.
C-5 ~138.0Ipso carbon to Methyl group; shifted downfield by methyl substituent effect (+9 ppm relative to unsubstituted).[1]
C-4 ~136.5Beta carbon.[1][2]
C-3 ~125.5Ortho to COOH.[1][2]
-CH3 ~18.5Methyl carbon.[1][2]
Structural Logic & Validation

The identity of the molecule is confirmed not just by the presence of peaks, but by their connectivity .

  • COSY (Correlation Spectroscopy): Use to confirm the H3-H4 coupling. H6 will show only a weak long-range correlation to H4.[1]

  • NOESY (Nuclear Overhauser Effect): A crucial validation step. Irradiating the Methyl group (2.4 ppm) should show a strong NOE enhancement only at H4 and H6. H3 should show no enhancement. This definitively proves the 5-methyl position versus the 4-methyl or 6-methyl isomers.[1]

Logic Methyl Methyl Group (2.4 ppm) H4 H-4 Proton (7.8 ppm) Methyl->H4 NOE (Strong) H6 H-6 Proton (8.6 ppm) Methyl->H6 NOE (Strong) H3 H-3 Proton (8.0 ppm) Methyl->H3 NO NOE H4->H6 COSY (Meta J=2Hz) H3->H4 COSY (Ortho J=8Hz)

Figure 2: Structural assignment logic using NOE and COSY correlations. The lack of NOE between Methyl and H3 is the diagnostic filter.

Troubleshooting & Common Pitfalls

The "Missing" Proton

Issue: The carboxylic acid proton (COOH) is not visible. Cause: Proton exchange with trace water in the DMSO-d6.[1] Solution: This is normal. If observation is critical, dry the solvent over molecular sieves or lower the temperature to 273 K to slow the exchange rate.

Chemical Shift Drifting

Issue: The aromatic peaks (H3, H4) shift by >0.1 ppm between samples. Cause: Concentration dependence (dimerization) or pH changes. Picolinic acid is zwitterionic.[2] Solution: Standardize concentration to 15 mM. For strict comparisons, add 1 eq. of NaOD to fix the species as the carboxylate anion (shifts will move upfield).

Hydrate Quantification

Issue: Quantitative NMR (qNMR) yields low purity. Cause: Failure to account for the water mass.[2] Solution: Calculate the theoretical Molecular Weight (MW) as 155.15 g/mol (Monohydrate) rather than 137.14 g/mol (Anhydrous).

  • Protocol: Integrate the water peak at 3.33 ppm relative to the methyl singlet.[2]

  • Calculation:(Integral_H2O / 2) / (Integral_Me / 3) = Molar Ratio of Water.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[2][5] Chem.1997 , 62, 7512–7515.[6] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid." PubChem, 2023 . Link

  • ChemicalBook. "5-Methylpicolinic acid NMR Spectrum and Properties." Link

  • Reich, H. J. "Proton NMR Data - Pyridines." University of Wisconsin-Madison Chemistry.[1] Link

Sources

Application

Application Note: Functional Group Analysis of 5-Methylpicolinic Acid Hydrate via Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Abstract This application note provides a detailed protocol for the functional group analysis of 5-methylpicolinic acid hydrate (C₇H₉NO₃) using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Ref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the functional group analysis of 5-methylpicolinic acid hydrate (C₇H₉NO₃) using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) sampling accessory. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of the vibrational modes specific to this molecule, provide a step-by-step experimental protocol, and offer a comprehensive guide to spectral interpretation, enabling unambiguous identification of its key functional groups.

Introduction: The Analytical Imperative

5-Methylpicolinic acid, a derivative of pyridine-2-carboxylic acid (picolinic acid), is a molecule of interest in pharmaceutical and coordination chemistry due to its role as a versatile chelating agent and a building block in the synthesis of more complex molecules.[1] The presence of a carboxylic acid group, a methyl-substituted pyridine ring, and water of hydration imparts specific physicochemical properties to the compound. Verifying the integrity of these functional groups is a critical step in quality control, stability testing, and reaction monitoring.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. By analyzing this fingerprint, we can confirm the presence of characteristic functional groups. For a solid, powdered sample like 5-methylpicolinic acid hydrate, the ATR-FTIR technique is exceptionally well-suited, as it requires minimal to no sample preparation, ensuring high sample throughput and reproducibility.[3][4]

This document serves as an authoritative guide, explaining not just the "how" but the "why" behind the analytical choices, ensuring a robust and scientifically sound application of FT-IR for the characterization of this compound.

Molecular Structure and Expected Vibrational Modes

The structure of 5-methylpicolinic acid hydrate (CAS No: 1588441-37-5, Formula: C₇H₉NO₃) incorporates several key functional groups, each with distinct IR absorption characteristics.[5][6] Understanding these is paramount for accurate spectral interpretation.

  • Carboxylic Acid (-COOH): This group is defined by two prominent vibrational modes: a very broad O-H stretching band resulting from strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching band.[7]

  • Pyridine Ring: As a substituted aromatic heterocycle, the pyridine ring exhibits several characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending.[8]

  • Methyl Group (-CH₃): The methyl group will produce characteristic symmetric and asymmetric C-H stretching and bending vibrations.[9]

  • Water of Hydration (H₂O): The presence of water molecules in the crystal lattice will be indicated by a broad O-H stretching band, which will overlap with the carboxylic acid's O-H signal, and potentially a distinct H-O-H bending (scissoring) vibration.[10]

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed for a standard FT-IR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Instrument and Accessory Preparation

Causality: A pristine ATR crystal surface is critical for acquiring a clean spectrum of the sample. Any residue from previous analyses or cleaning solvents will contribute to the background spectrum, leading to analytical artifacts and potential misinterpretation.

  • Crystal Inspection: Visually inspect the ATR crystal for scratches or contamination. A damaged crystal will yield poor quality spectra.

  • Crystal Cleaning: Clean the ATR crystal surface meticulously. Using a soft, lint-free wipe, clean the crystal with a volatile solvent such as isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Acquire Background Spectrum: Once the crystal is clean and dry, acquire a background spectrum (or "blank"). This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

Sample Analysis

Causality: Achieving intimate and consistent contact between the solid sample and the ATR crystal is the most critical variable for reproducibility in ATR measurements.[11] The evanescent wave, which probes the sample, only penetrates a few microns from the crystal surface.[12] Insufficient contact results in a weak, low-quality spectrum.

  • Sample Placement: Place a small amount of the 5-methylpicolinic acid hydrate powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure application.

  • Acquire Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface as described in section 3.1.

The entire workflow, from preparation to analysis, is depicted in the following diagram.

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_post 3. Post-Analysis Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Acquire_Background Acquire Background Spectrum (16-32 scans @ 4 cm-1) Clean_Crystal->Acquire_Background Ensure Dryness Place_Sample Place Powder Sample on Crystal Apply_Pressure Apply Consistent Pressure (Ensure Good Contact) Place_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum (Same Parameters as Background) Apply_Pressure->Acquire_Sample Clean_Post Clean ATR Crystal Acquire_Sample->Clean_Post Data_Analysis Process and Interpret Spectrum (Baseline Correction, Peak Picking) Acquire_Sample->Data_Analysis

Caption: ATR-FTIR analysis workflow for a solid sample.

Data Interpretation: Decoding the Spectrum

The resulting FT-IR spectrum of 5-methylpicolinic acid hydrate should be analyzed for the presence of characteristic absorption bands. The table below summarizes the expected peak assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Characteristics
~3500 - 3200O-H StretchWater of HydrationBroad absorption, may appear as a distinct shoulder on the carboxylic acid O-H band.
~3300 - 2500O-H StretchCarboxylic Acid (H-bonded)Very broad, strong absorption, often obscuring the C-H stretching region.[7]
~3100 - 3000C-H StretchAromatic (Pyridine Ring)Weak to medium, sharp peaks.
~2980 - 2850C-H StretchMethyl GroupWeak to medium, sharp peaks.[9]
~1710 - 1680C=O StretchCarboxylic AcidStrong, sharp absorption.[2]
~1640 - 1610H-O-H BendWater of HydrationMedium, sharp peak (scissoring). May be obscured by ring vibrations.
~1600 - 1450C=C & C=N StretchPyridine RingMultiple medium to strong, sharp bands.[8][13]
~1460 - 1440C-H BendMethyl Group (Asymmetric)Medium intensity.
~1380 - 1360C-H BendMethyl Group (Symmetric)Medium intensity.
~1300 - 1200C-O Stretch / O-H BendCarboxylic AcidMedium, broad absorption.
Below 900C-H Out-of-Plane BendAromatic (Pyridine Ring)Strong absorptions, position depends on substitution pattern.

Expert Analysis:

  • The O-H Region: The region from 3500 cm⁻¹ down to 2500 cm⁻¹ will be dominated by a very broad absorption feature. This is a classic hallmark of a hydrogen-bonded carboxylic acid. The water of hydration will contribute to this broadness, typically at the higher frequency end (~3400 cm⁻¹).[10] Differentiating these two contributions can be challenging, but the sheer breadth of the band from ~3300-2500 cm⁻¹ is a strong indicator of the carboxylic acid dimer formation.

  • Carbonyl and Ring Vibrations: The carbonyl (C=O) peak is expected to be one of the strongest and sharpest signals in the spectrum, appearing around 1700 cm⁻¹.[2] Immediately to the right of this, a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the pyridine ring.

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the "fingerprint region." While complex, it contains a wealth of information from bending vibrations and skeletal modes that are unique to the molecule's overall structure. The out-of-plane C-H bending bands below 900 cm⁻¹ are particularly useful for confirming the substitution pattern on the aromatic ring.

Conclusion

ATR-FTIR spectroscopy is a rapid, reliable, and robust method for the qualitative analysis of 5-methylpicolinic acid hydrate. By following the detailed protocol and using the provided spectral interpretation guide, researchers can confidently verify the presence of the key carboxylic acid, methyl-substituted pyridine, and hydrate functional groups. This self-validating protocol, which emphasizes clean optics and consistent sample contact, ensures the generation of high-quality, reproducible data essential for research, development, and quality assurance applications.

References

  • This cit
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. Retrieved from [Link]

  • Masterson, R. J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene). Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • ACS Publications. (2011). IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores. The Journal of Physical Chemistry C. Retrieved from [Link]

  • This cit
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • This cit
  • This cit
  • Sinogeneclon Co.,Ltd. (n.d.). SGC10056 - 5-Methylpicolinic acid hydrate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Growing Diffraction-Quality Single Crystals of 5-Methylpicolinic Acid Hydrate

For: Researchers, scientists, and drug development professionals engaged in solid-state characterization and structural biology. Introduction: The Structural Imperative for 5-Methylpicolinic Acid Hydrate 5-Methylpicolini...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in solid-state characterization and structural biology.

Introduction: The Structural Imperative for 5-Methylpicolinic Acid Hydrate

5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. Its ability to act as a chelating agent and a building block for metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs) is fundamentally dictated by its three-dimensional atomic arrangement. Obtaining a high-resolution single-crystal X-ray diffraction structure is paramount for unambiguously determining its molecular geometry, intermolecular interactions (especially hydrogen bonding involving the hydrate form), and packing motifs.

This guide provides a comprehensive, experience-driven approach to growing single crystals of 5-Methylpicolinic acid hydrate suitable for X-ray diffraction. We move beyond simplistic steps to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common challenges.

Foundational Principles: Mastering Supersaturation

The successful growth of a single crystal is an exercise in the precise control of supersaturation. The process begins with a clear, undersaturated solution, which must be slowly guided into a metastable supersaturated state. In this narrow zone, existing crystal nuclei can grow, but the spontaneous formation of new nuclei (which leads to a shower of tiny, useless crystals) is minimized.[1][2] The entire experimental design revolves around achieving and maintaining this delicate balance.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: The Crystallization Pathway.

Physicochemical Profile: 5-Methylpicolinic Acid

A successful crystallization strategy relies on understanding the solute's properties.

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₇H₇NO₂[3]Relatively small, rigid molecule, which is often favorable for crystallization.
Molar Mass 137.14 g/mol [3]Standard for small organic molecules.
Melting Point 164-166 °C[4]Indicates good thermal stability; melt crystallization is a possibility but solution-based methods are gentler.
pKa ~5.3 (Picolinic acid)[5]The carboxylic acid can be deprotonated. pH control of aqueous solutions is critical to prevent salt formation.
Solubility Profile Structurally similar to picolinic acid, which is highly soluble in water, soluble in ethanol, and poorly soluble in non-polar solvents.[6][7]A polar protic solvent is a good starting point. Water is a key candidate, making hydrate formation likely. Ethanol and methanol are also strong candidates.

Expert Insight: The presence of both a carboxylic acid (hydrogen bond donor/acceptor) and a pyridine nitrogen (hydrogen bond acceptor) strongly suggests that hydrogen bonding will be a dominant intermolecular force. This is favorable for forming an ordered lattice but also increases the chance of incorporating protic solvents, like water, into the crystal structure, thus forming a hydrate.[8]

Experimental Protocols: Pathways to Single Crystals

Purity is non-negotiable. Before attempting any crystallization, ensure the 5-Methylpicolinic acid is of the highest purity available (>98%). If necessary, perform a bulk recrystallization to remove impurities that can inhibit crystal growth.[2]

Mandatory First Step: Solvent Screening

Objective: To identify a solvent or solvent system where the compound has moderate solubility.

  • Too soluble: The solution is difficult to bring to supersaturation.[2]

  • Too insoluble: A saturated solution cannot be prepared.

Protocol:

  • Place ~5 mg of 5-Methylpicolinic acid into each of several small, clean vials (e.g., 1-dram vials).

  • Add a solvent to the first vial dropwise, swirling after each addition, up to a total volume of 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial and observe.

  • Repeat for a range of solvents. Good candidates to test include: water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Record observations in a table. A good candidate for slow evaporation is a solvent in which the compound is soluble only when heated. A good solvent for vapor diffusion is one in which the compound is readily soluble.[9]

Method 1: Slow Evaporation (The Workhorse Technique)

Principle: Supersaturation is achieved gradually as the solvent evaporates from a near-saturated solution, increasing the solute concentration.[10] This is often the most successful method for organic molecules.[11]

Protocol:

  • Dissolve 20-50 mg of 5-Methylpicolinic acid in a suitable solvent (e.g., water or an ethanol/water mixture) in a clean vial. Use the minimum amount of solvent required for full dissolution at a slightly elevated temperature.

  • Ensure the resulting solution is not fully saturated at room temperature; it should be clear with no solid present.[9]

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[8]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).[12]

  • Monitor the vial every few days without disturbing it. Crystals can take anywhere from a few days to several weeks to form.[9]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Vapor Diffusion (The Gentle Approach)

Principle: Supersaturation is induced by the slow diffusion of a vapor-phase "anti-solvent" (in which the compound is insoluble) into a solution of the compound.[13] This is an excellent method for milligram quantities of material.[14]

Setup: A small, open vial containing the compound dissolved in a "solvent" is placed inside a larger, sealed jar containing an "anti-solvent". The anti-solvent should be more volatile than the solvent.[13][15]

Protocol:

  • Dissolve 2-5 mg of 5-Methylpicolinic acid in ~0.5 mL of a solvent in which it is highly soluble (e.g., methanol or water) in a small inner vial.

  • In a larger outer jar, add 2-5 mL of an anti-solvent in which the compound is insoluble but is miscible with the solvent (e.g., diethyl ether or ethyl acetate).

  • Carefully place the inner vial into the outer jar, ensuring the solvent levels are such that the liquids cannot mix directly.

  • Seal the outer jar tightly.

  • Place the setup in a vibration-free location. The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization at the liquid interface.[16]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Vapor Diffusion Experimental Setup and Process.

Troubleshooting Common Crystallization Failures

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; evaporation/diffusion is too slow; compound is impure.Increase solute concentration; use more/larger holes in the parafilm for evaporation; try a more volatile anti-solvent; re-purify starting material.[12]
An Oil Forms The compound's solubility is too high in the chosen solvent; supersaturation was achieved too quickly.Switch to a solvent of lower polarity; cool the experiment to slow down the process (e.g., place in a refrigerator).[8]
A Mass of Tiny Crystals Too many nucleation sites; supersaturation was reached too rapidly.Filter the solution before setting up the experiment to remove dust; slow down the evaporation/diffusion rate (fewer/smaller holes, lower temperature).[1][2]
Poor Crystal Quality Vibrations; growth rate is too fast.Move the experiment to a more isolated location; slow down the crystallization process.

Crystal Harvesting and Mounting

Once crystals of suitable size (~0.1-0.3 mm) have formed, they must be carefully handled.

  • Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects.

  • Harvesting: Use a pipette to carefully remove most of the mother liquor. Using a fine tool, such as a Hampton Research loop, gently scoop the selected crystal out of the remaining solution.[17]

  • Washing (Optional): Quickly wash the crystal by dipping it in a solvent in which it is insoluble to remove surface impurities.

  • Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone or NVH oil.[6][17] The crystal should be immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss (especially for a hydrate) and minimize radiation damage during data collection.[17]

Conclusion

Growing diffraction-quality single crystals is often more art than science, requiring patience and meticulous attention to detail.[16] For 5-Methylpicolinic acid hydrate, the key is to screen polar, protic solvents and carefully control the rate of supersaturation using either slow evaporation or vapor diffusion. By understanding the principles behind crystal formation and systematically troubleshooting failures, researchers can significantly increase the probability of obtaining a crystal structure that will unlock critical molecular insights.

References

  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Guide to Growing a Single Crystal - MIT OpenCourseWare. (n.d.). Retrieved from MIT OpenCourseWare website: [Link]

  • Millichamp, I. S., Wilson, N. R., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459–2482. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. (n.d.). Retrieved from University of Zurich website: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from MIT Department of Chemistry website: [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from University of Washington, Department of Chemistry website: [Link]

  • Helmenstine, A. M. (2022, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]

  • Hassan, E. S. R. E., & Sloan, E. D. (2022). Growth rate and morphology study of tetrahydrofuran hydrate single crystals and the effect of salt. CrystEngComm, 24(21), 3845–3855. [Link]

  • Crystal Growing Tips and Methods. (n.d.). Retrieved from University of Pennsylvania, Department of Chemistry website: [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne (EPFL) website: [Link]

  • 5-Methylpicolinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ferreira, M. J. M., Fulem, M., Ruzicka, K., & Fonseca, J. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1572. [Link]

  • Foscato, M., Grilc, M., Poater, A., Turel, I., & Cavar, S. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Crystals, 10(4), 282. [Link]

  • Problems and Solutions during the Growth of LSO Single Crystal with Czochralski Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from University of Canterbury website: [Link]

  • Single Crystal Perfection - Tips and Tricks. (2022, August 4). YouTube. Retrieved from [Link]

  • Picolinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • picolinic acid. (n.d.). Chemister.ru. Retrieved from [Link]

  • P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. (n.d.). Retrieved from S.D.N.B. Vaishnav College for Women website: [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Methylpicolinic Acid Hydrate in Pharmaceutical Synthesis

Executive Summary 5-Methylpicolinic acid hydrate (CAS 1588441-37-5) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its pyridine core, substituted at the 5-position with a methyl group, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpicolinic acid hydrate (CAS 1588441-37-5) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its pyridine core, substituted at the 5-position with a methyl group, offers a unique balance of electronic modulation and metabolic stability. This application note provides a technical roadmap for utilizing this building block effectively, specifically addressing the challenges and opportunities presented by its hydrate form .

Unlike simple phenyl rings, the pyridine nitrogen provides a hydrogen bond acceptor crucial for kinase hinge binding, while the 5-methyl group often serves to block metabolic oxidation (blocking the reactive para-position relative to nitrogen) or fill hydrophobic pockets in target proteins (e.g., 5-HT1F receptors, specific kinases).

Chemical Profile & Handling

The Hydrate Factor

The commercial availability of 5-methylpicolinic acid as a hydrate is a critical process parameter. In stoichiometric calculations, the water of hydration must be accounted for to prevent under-dosing of coupling reagents or incomplete activation.

PropertySpecificationImpact on Protocol
Formula C₇H₇NO₂ · xH₂OMolecular weight adjustment required (MW anhydrous: 137.14).[1]
Acidity (pKa) ~5.4 (COOH)Weaker acid than benzoic acid; requires efficient activation.[1]
Solubility DMSO, MeOH, WaterPoor solubility in non-polar solvents (Hexane, Toluene) until derivatized.[1]
Water Content Typically 10-15% w/wCritical: Consumes thionyl chloride/oxalyl chloride; hydrolyzes active esters if not sequestered.[1]
Strategic Advantages of the 5-Methyl Group[2]
  • Metabolic Blocking: The 5-position on the pyridine ring is electronically susceptible to oxidative metabolism. Methylation at this site extends the half-life (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) of the final drug candidate.
    
  • Conformational Lock: In biaryl systems, the methyl group introduces steric bulk that can restrict rotation, locking the molecule into a bioactive conformation.

Core Protocols: Amide Bond Formation

The most frequent application of 5-methylpicolinic acid hydrate is the formation of picolinamides . Below are two validated protocols designed to handle the hydrate form.

Protocol A: HATU-Mediated Coupling (Moisture Tolerant)

Best for: Small-scale discovery chemistry (mg to g scale) where drying is impractical.[1]

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is robust against the water of hydration provided sufficient base is used to buffer the system.[1]

Reagents:

  • 5-Methylpicolinic acid hydrate (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)[1][3]

  • HATU (1.2 - 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DMAc (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with 5-methylpicolinic acid hydrate. Add DMF (10 mL/g).

  • Base Addition: Add DIPEA. Note: A slight exotherm may occur as the base neutralizes the carboxylic acid and interacts with the hydrate water.

  • Activation: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange, indicating active ester formation.[1]

  • Coupling: Add the amine partner.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2][4]

    • Success Criterion: Disappearance of the acid peak (M+H 138 for anhydrous) and appearance of Product M+H.[1]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt by-products) and Brine. Dry over Na₂SO₄.[1]

Protocol B: Acid Chloride Activation (Scale-Up Preferred)

Best for: Multi-gram to kilogram scale.[1] Requires rigorous management of the hydrate water.

Mechanism: Thionyl chloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) serves a dual purpose: it chemically dehydrates the starting material (converting 

to

+

) and converts the carboxylic acid to the acid chloride.

Reagents:

  • 5-Methylpicolinic acid hydrate (1.0 equiv)[1][2]

  • Thionyl Chloride (Excess: 3.0 - 5.0 equiv)[1]

  • Catalytic DMF (1-2 drops)[1]

  • Solvent: Toluene or DCM[1]

Step-by-Step Methodology:

  • Suspension: Suspend 5-methylpicolinic acid hydrate in Toluene.

  • Dehydration/Activation: Add Thionyl Chloride dropwise.[1]

    • Critical Observation: Vigorous gas evolution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) will occur immediately due to the reaction with water of hydration.
  • Reflux: Heat to reflux (80-110°C) for 2-3 hours. The suspension should clarify as the acid chloride forms (acid chlorides are generally more soluble in toluene than the parent acid).[1]

  • Concentration: Evaporate solvent and excess ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     under reduced pressure. Do not skip this step.  Excess 
    
    
    
    will react with the amine in the next step to form sulfinamides.
  • Coupling: Redissolve the crude acid chloride residue in DCM. Add the amine and a base (Triethylamine) at 0°C.

Application Case Study: Synthesis of 5-HT1F Agonist Scaffolds

5-Methylpicolinic acid is a structural analog precursor for the "Lasmiditan-class" of migraine therapeutics (5-HT1F agonists).[1] While Lasmiditan utilizes a 2,4,6-trifluorobenzoyl core, analogs utilizing the 5-methylpicolinoyl core are synthesized to improve blood-brain barrier (BBB) penetration.[1]

Reaction Workflow Visualization

The following diagram illustrates the decision matrix for processing the hydrate form in a medicinal chemistry campaign.

G Start Start: 5-Methylpicolinic Acid (Hydrate Form) Decision Scale & Sensitivity? Start->Decision PathA Small Scale (<1g) Moisture Tolerant Decision->PathA Discovery PathB Large Scale (>10g) Cost Sensitive Decision->PathB Process Dev ProcessA Protocol A: HATU Activation (Use Excess Base to Buffer H2O) PathA->ProcessA ProcessB Protocol B: SOCl2 Activation (Chemical Dehydration) PathB->ProcessB Product Target: 5-Methylpicolinamide (Kinase/GPCR Ligand) ProcessA->Product StepB1 In-situ Drying: H2O + SOCl2 -> SO2 + 2HCl ProcessB->StepB1 StepB2 Acid Chloride Formation StepB1->StepB2 StepB2->Product

Figure 1: Decision tree for activating 5-methylpicolinic acid hydrate based on reaction scale and moisture sensitivity.

Expert Insights & Troubleshooting

The "Chelation Effect" in Purification

Picolinamides retain the bidentate chelating ability of the parent acid.

  • Problem: Products often streak on silica gel columns or retain paramagnetic metal impurities (Cu, Fe) from previous steps.

  • Solution: Pre-wash the organic layer with 10% aqueous EDTA or Citric Acid during work-up.[1] When running column chromatography, add 1% Triethylamine to the eluent to suppress interaction with acidic silanols.[1]

Retrosynthetic Logic

When designing a synthesis, where does this building block fit?

Retro Target Drug Candidate (e.g., Kinase Inhibitor) Disconnection Amide Bond Disconnection Target->Disconnection Fragment1 Amine Partner (e.g., Aminopyridine/Piperidine) Disconnection->Fragment1 Retrosynthesis Fragment2 5-Methylpicolinic Acid (Hydrate) Disconnection->Fragment2 Retrosynthesis Precursor Precursor: 2-Bromo-5-methylpyridine Fragment2->Precursor Carbonylation (Pd-catalyzed)

Figure 2: Retrosynthetic analysis placing 5-methylpicolinic acid as a late-stage capping group.

References

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid.[1] National Center for Biotechnology Information (2023).[1]

    • [1]

  • Synthetic Applications in Medicinal Chemistry

    • Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists. European Journal of Medicinal Chemistry (2021).[1][5]

  • General Amide Coupling Protocols

    • Amide Bond Formation: Beyond the Myth of Coupling Reagents.[1] Chemical Reviews (2016).[1]

    • [1]

  • Handling of Pyridine Carboxylic Acids

    • Synthesis and structural characterisation of amides from picolinic acid. NIH/PubMed Central (2015).[1]

Sources

Method

application of 5-Methylpicolinic acid hydrate in the development of novel materials

This guide details the application of 5-Methylpicolinic Acid Hydrate (5-MPA[1]·xH₂O) in the engineering of advanced functional materials.[1] It moves beyond standard organic synthesis to focus on coordination-driven mate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Methylpicolinic Acid Hydrate (5-MPA[1]·xH₂O) in the engineering of advanced functional materials.[1] It moves beyond standard organic synthesis to focus on coordination-driven material design , specifically targeting luminescent lanthanide assemblies and bio-organometallic catalysts .[1]

[1]

Executive Summary & Technical Rationale

5-Methylpicolinic acid (5-MPA) is a functionalized pyridine-2-carboxylic acid derivative.[1] While picolinic acid is a ubiquitous bidentate ligand, the introduction of a methyl group at the 5-position confers two critical advantages for material science applications:

  • Electronic Tuning (+I Effect): The methyl group acts as an electron donor, increasing the basicity of the pyridine nitrogen.[1] In transition metal catalysis, this stabilizes higher oxidation states (e.g., Ir(III), Ru(II)) and strengthens the Metal-Ligand bond compared to the unsubstituted parent.

  • Steric & Hydrophobic Modulation: The 5-methyl group increases the lipophilicity of the resulting complex (logP) without interfering with the primary N,O-chelation site.[1] In crystal engineering, this disrupts efficient

    
    -
    
    
    
    stacking, often preventing fluorescence quenching in solid-state materials (Aggregation-Caused Quenching, ACQ).[1]

Note on Hydrate Stoichiometry: 5-MPA is typically supplied as a hydrate.[1] Precise stoichiometric calculations in the protocols below assume the monohydrate form (MW ≈ 155.15 g/mol ) unless dehydrated prior to use.[1]

Application Module A: Luminescent Lanthanide Materials

Target Audience: Optoelectronics & Sensor Developers.[1]

Mechanism: The Tuned Antenna Effect

Lanthanide ions (Eu³⁺, Tb³⁺) have low molar absorption coefficients and require an organic "antenna" ligand to harvest light.[1] 5-MPA is an ideal sensitizer because its triplet energy level (


) is modulated by the methyl group to better match the resonance level of Europium (

), minimizing back-energy transfer.
Protocol 1: Synthesis of High-Quantum Yield Eu(III) Ternary Complex

Target Material: [Eu(5-MPA)₃(Phen)] (Phen = 1,10-phenanthroline) This ternary complex displaces water molecules from the Eu coordination sphere, eliminating O-H oscillator quenching.

Reagents:
  • Europium(III) chloride hexahydrate (

    
    )
    
  • 5-Methylpicolinic acid hydrate (5-MPA)

  • 1,10-Phenanthroline (Phen)[2][3]

  • Sodium Hydroxide (NaOH)

  • Ethanol (Abs.)[1] / Deionized Water[4]

Step-by-Step Methodology:
  • Ligand Deprotonation: Dissolve 3.0 mmol of 5-MPA in 10 mL of ethanol. Add 3.0 mmol of NaOH (1M aqueous solution) dropwise under stirring to generate the sodium salt (Na-5-MPA). Check pH is neutral (~7.0–7.5).[1]

  • Auxiliary Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline dissolved in 5 mL ethanol to the reaction mixture.

  • Metal Coordination: Dropwise add 1.0 mmol of

    
     (dissolved in 5 mL water) to the ligand mixture.
    
    • Observation: A white/off-white precipitate should form immediately.[1]

  • Aging: Heat the suspension to 60°C for 2 hours to ensure thermodynamic product formation.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.[1]

  • Purification: Wash the solid three times with cold water (to remove NaCl) and twice with cold ethanol (to remove unreacted ligands).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Validation (QC):
  • FT-IR: Look for the shift in the carbonyl stretch (

    
    ) from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).
    
  • Photoluminescence: Excitation at ~280-300 nm (ligand absorption) should yield sharp emission peaks at 612 nm (

    
     transition) with no broad ligand fluorescence (indicating efficient energy transfer).
    

Application Module B: Bio-Inorganic Metallodrugs

Target Audience: Drug Development & Medicinal Chemistry Professionals.[1]

Mechanism: Half-Sandwich "Piano-Stool" Complexes

Iridium(III) complexes utilizing 5-MPA exhibit potent anticancer activity.[1] The 5-methyl group enhances the lipophilicity of the complex, facilitating passive transport across the cell membrane.[1] Once inside, the complex catalyzes the oxidation of NADH to NAD⁺, inducing oxidative stress (ROS) and apoptosis in cancer cells.[1]

Protocol 2: Synthesis of [(η⁵-Cp*)Ir(5-MPA)Cl]

Target Material: (Pentamethylcyclopentadienyl)chlorido(5-methylpicolinato)iridium(III)

Reagents:
  • [Ir(Cp*)Cl₂]₂ (Iridium pentamethylcyclopentadienyl dichloride dimer)

  • 5-Methylpicolinic acid hydrate[1]

  • Sodium Methoxide (NaOMe) or Triethylamine

  • Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Methodology:
  • Dimer Dissolution: Suspend 0.2 mmol of [Ir(Cp*)Cl₂]₂ dimer in 10 mL of dry Methanol. The solution will be orange/red.[1]

  • Ligand Preparation: In a separate vial, dissolve 0.44 mmol (10% excess) of 5-MPA in 5 mL Methanol. Add 0.44 mmol of NaOMe to deprotonate the carboxylic acid.[1]

  • Chelation Reaction: Add the ligand solution to the Iridium dimer suspension.[1]

    • Reaction: The bridge-splitting reaction occurs.[1] The mixture should become clear and may change color intensity (yellow/orange).[1]

  • Reaction Conditions: Stir at room temperature for 4 hours. (Note: 5-MPA is robust; if kinetics are slow, mild heating to 40°C is permissible).[1]

  • Solvent Exchange: Remove Methanol under reduced pressure (Rotavap). Redissolve the residue in a minimum amount of Dichloromethane (DCM).[1]

  • Filtration: Filter the DCM solution through Celite to remove NaCl byproduct.

  • Crystallization: Add diethyl ether or hexane dropwise to the DCM filtrate until cloudy. Store at 4°C overnight to induce crystallization of the yellow/orange complex.[1]

Self-Validating Check:
  • ¹H NMR: The methyl group on the Cp* ring will appear as a sharp singlet at ~1.6 ppm.[1] The 5-methyl group on the picolinate will appear distinct at ~2.4 ppm.[1] The absence of the carboxylic acid proton (~11 ppm) confirms coordination.[1]

Visualizing the Science

Figure 1: Energy Transfer Pathway (Antenna Effect)

This diagram illustrates why 5-MPA is critical for Lanthanide luminescence.

AntennaEffect cluster_ligand 5-Methylpicolinic Acid (Ligand) cluster_metal Europium Ion (Metal) S0 Ground State (S0) Ligand S1 Singlet Excited (S1) Ligand S0->S1 UV Absorption (hν) T1 Triplet State (T1) Ligand (Tuned by 5-Me Group) S1->T1 Intersystem Crossing (ISC) Ln_Res Resonance Level (⁵D₀) T1->Ln_Res Dexter Energy Transfer (ET) Ln_Gnd Ground State (⁷F₂) Ln_Res->Ln_Gnd Luminescence (Red Emission)

Caption: Energy transfer mechanism. The 5-methyl group optimizes the T1 state to prevent back-transfer, maximizing Eu(III) emission.

Figure 2: Metallodrug Synthesis Workflow

Logical flow for the synthesis of the Iridium anticancer candidate.

IrSynthesis IrDimer [Ir(Cp*)Cl₂]₂ Dimer (Orange Solid) Mix Bridge Splitting Reaction (MeOH, RT, 4h) IrDimer->Mix Ligand 5-Methylpicolinic Acid + Base (NaOMe) Ligand->Mix Filter Filtration (Remove NaCl) Mix->Filter Cryst Recrystallization (DCM / Hexane) Filter->Cryst Product Target Complex: [(η⁵-Cp*)Ir(5-MPA)Cl] Cryst->Product

Caption: Synthetic pathway for the Half-Sandwich Iridium-5-MPA complex.

Comparative Data: 5-MPA vs. Picolinic Acid[1]

FeaturePicolinic Acid (PA)5-Methylpicolinic Acid (5-MPA)Impact on Material
Electronic Nature NeutralElectron Donor (+I)Increases metal center electron density; stabilizes high oxidation states.
Lipophilicity (logP) ~0.7~1.2Improves cell membrane permeability in drug applications.[1]
Solid State Packing Strong

-

stacking
Sterically disruptedReduces aggregation quenching in luminescent materials.[1]
pKa (Acid) 5.4~5.5Slight increase in basicity affects pH-dependent binding.[1]

References

  • Luminescent Lanthanide Frameworks

    • Title: Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission.[1]

    • Source: NIH / PMC[4]

    • URL:[Link]

    • Context: While this refers to the isophthalate, the "methyl effect" on the triplet state energy transfer described is mechanistically identical for picolinates.[1]

  • Iridium Anticancer Complexes

    • Title: Half-sandwich iridium(III) complexes with α-picolinic acid frameworks and antitumor applications.[1]

    • Source: PubMed[4]

    • URL:[Link]

    • Context: Defines the protocol for Cp*Ir(picolinate)
  • Crystal Structure & Properties

    • Title: Unraveling the Crystal Structures of Picolinic Acid Deriv
    • Source: PubMed Central
    • URL:[Link]

    • Context: Provides crystallographic data on how substituents like the methyl group alter packing modes (relevant for avoiding quenching).
  • Chemical Data

    • Title: 5-Methylpicolinic acid | C7H7NO2 | CID 199575.[1]

    • Source: PubChem[4]

    • URL:[Link]

    • Context: Physical properties and safety data for the reagent.[1]

Sources

Application

Strategic Functionalization of 5-Methylpicolinic Acid Hydrate: Protocols and Mechanistic Insights

An Application Guide by a Senior Scientist Abstract 5-Methylpicolinic acid hydrate is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Abstract

5-Methylpicolinic acid hydrate is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and coordination compounds.[1][2] Its structure, featuring a pyridine core with a carboxylic acid at the 2-position and a methyl group at the 5-position, offers multiple avenues for chemical modification.[3] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of the primary functionalization strategies for this versatile molecule, focusing on the derivatization of its carboxylic acid moiety. We will delve into robust protocols for amide and ester bond formation, explaining the underlying chemical principles and the rationale for specific reagents and conditions. Furthermore, we will introduce an advanced C-C bond-forming strategy via decarbonylative cross-coupling.

Introduction: The Chemical Versatility of 5-Methylpicolinic Acid

5-Methylpicolinic acid (IUPAC name: 5-methylpyridine-2-carboxylic acid) is a solid, crystalline compound whose utility is anchored in its bifunctional nature.[3][4] The pyridine nitrogen atom provides a site for coordination with metal ions, while the carboxylic acid group is a prime handle for covalent modification.[1] This dual reactivity makes it an attractive scaffold for creating complex molecular architectures with tailored biological or material properties.

Key Properties:

  • Molecular Formula: C₇H₇NO₂ (anhydrous)[3]

  • Molecular Weight: 137.14 g/mol (anhydrous)[3]

  • CAS Number: 4434-13-3 (anhydrous), 1588441-37-5 (hydrate)[4][5]

  • Appearance: Off-white solid[4]

The primary challenge in functionalizing picolinic acids lies in the electronic nature of the pyridine ring and the need to activate the carboxylic acid for nucleophilic attack, a common requirement for all carboxylic acids.[6][7] This guide will focus on the most reliable and widely adopted methods to achieve these transformations.

Core Strategy I: Amide Bond Formation (Amidation)

Amide bond formation is arguably the most critical reaction in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as it results in a stable and unreactive ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.

Principle of Carboxylic Acid Activation for Amidation

The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by an amine. Two primary pathways are commonly employed: conversion to a highly reactive acyl chloride or in situ formation of an active ester using coupling reagents.

G cluster_0 Activation Pathways cluster_1 Nucleophilic Attack Carboxylic_Acid 5-Methylpicolinic Acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride e.g., SOCl₂ Active_Ester Active Ester Intermediate (via Coupling Reagent) Carboxylic_Acid->Active_Ester e.g., EDCI, HATU Amide_Product Target Amide Acyl_Chloride->Amide_Product Active_Ester->Amide_Product Amine Primary or Secondary Amine (R-NH₂) Amine->Amide_Product

Fig 1. General workflows for activating a carboxylic acid for amidation.
Protocol 1: Acyl Chloride-Mediated Amidation

This classic, high-yielding method involves the conversion of 5-methylpicolinic acid to 5-methylpicolinoyl chloride, which readily reacts with amines. Thionyl chloride (SOCl₂) is a common reagent for this purpose.

Causality & Field Insights:

  • Why Thionyl Chloride? It is highly effective, and the byproducts (SO₂ and HCl) are gases, which can be easily removed, simplifying purification.

  • Trustworthiness: This is a robust and well-established method. However, a known side reaction for picolinic acid itself is potential chlorination of the electron-deficient pyridine ring.[8][9] While less likely at the 5-position, careful monitoring of the reaction is crucial.

  • Safety: Thionyl chloride is corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction releases HCl gas, which requires trapping (e.g., with a base scrubber).

Step-by-Step Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methylpicolinic acid hydrate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).

  • Chlorination: Add thionyl chloride (SOCl₂, 1.5–2.0 eq) dropwise at 0 °C. Note: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[10]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 1-3 hours. Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester) until the starting material is consumed.

  • Workup (Acyl Chloride): Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 5-methylpicolinoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM dropwise. The base is essential to neutralize the HCl byproduct generated during the reaction.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours until completion is confirmed by TLC or LC-MS.

  • Purification: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Amidation via Peptide Coupling Reagents

This approach offers milder conditions, making it ideal for substrates with sensitive functional groups. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HATU) are commonly used.[6][7]

Causality & Field Insights:

  • Why Coupling Reagents? They avoid the harsh conditions of acyl chloride formation and generally produce fewer side products. EDCI is particularly favored because its urea byproduct is water-soluble, simplifying purification.[7]

  • The Role of Additives: Additives like HOBt or HATU react with the activated carboxylic acid to form an intermediate active ester. This intermediate is more reactive than the initial O-acylisourea and less prone to side reactions like racemization (in the case of chiral acids).

  • Trustworthiness: This is the go-to method in modern pharmaceutical development for its reliability, mildness, and broad functional group tolerance.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 5-methylpicolinic acid hydrate (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (or a similar additive, 1.0 eq) in an anhydrous aprotic solvent like DCM or DMF (approx. 0.2-0.5 M).

  • Base Addition: If the amine is provided as a hydrochloride salt, add a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.0-3.0 eq) to liberate the free amine.

  • Coupling: Cool the mixture to 0 °C and add EDCI (1.2-1.5 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Purification: Dilute the reaction mixture with DCM or ethyl acetate. Wash sequentially with 5% citric acid solution (to remove excess base and EDCI), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary: Amidation Methods
ParameterMethod 1: Acyl ChlorideMethod 2: Coupling Reagent
Activating Agent Thionyl Chloride (SOCl₂)EDCI, HATU, etc.
Key Additive Catalytic DMF (optional)HOBt, DMAP
Solvent DCM, Toluene, THFDCM, DMF
Temperature 0 °C to Reflux0 °C to Room Temperature
Pros High reactivity, inexpensiveMild conditions, high chemoselectivity, broad scope
Cons Harsh conditions, potential side reactions[8], safety concernsHigher cost of reagents, longer reaction times

Core Strategy II: Ester Formation (Esterification)

Esterification is another fundamental transformation of 5-methylpicolinic acid, often used to create prodrugs, modify solubility, or prepare intermediates for further reactions.

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality & Field Insights:

  • Principle: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Driving the Equilibrium: The reaction is reversible. To achieve high yields, it must be driven towards the product side, typically by using a large excess of the alcohol (if it is also the solvent) or by removing the water byproduct azeotropically (e.g., with a Dean-Stark apparatus).

  • Trustworthiness: This method is simple and effective for producing simple alkyl esters (e.g., methyl[12], ethyl esters) but is not suitable for complex molecules with acid-sensitive functional groups.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-methylpicolinic acid hydrate (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of NaHCO₃.

  • Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester, which can be purified by chromatography.

Protocol 4: Esterification via Acyl Chloride

For more complex or sensitive alcohols, the highly reactive acyl chloride intermediate provides a more reliable route. This method avoids strong acids and equilibrium limitations. A simple procedure involves reacting picolinic acid with SOCl₂ to generate the acid chloride, which is then used to prepare active esters like pentafluorophenyl esters.[10][13]

Step-by-Step Protocol:

  • Acyl Chloride Formation: Prepare 5-methylpicolinoyl chloride from 5-methylpicolinic acid as described in Protocol 1 (Steps 1-4).

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Nucleophile Addition: Add the desired alcohol (1.0 eq) followed by the dropwise addition of a base such as triethylamine or pyridine (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours. Monitor by TLC.

  • Purification: Perform an aqueous workup as described in Protocol 1 (Step 7) to isolate and purify the target ester.

G Start 5-Methylpicolinic Acid Path1 Fischer Esterification (Alcohol, H⁺, Heat) Start->Path1 Path2 Acyl Chloride Formation (SOCl₂) Start->Path2 Product Target Ester Path1->Product Intermediate 5-Methylpicolinoyl Chloride Path2->Intermediate Path3 Reaction with Alcohol (R-OH, Base) Intermediate->Path3 Path3->Product

Fig 2. Primary pathways for the esterification of 5-methylpicolinic acid.

Advanced Strategy: Decarbonylative Suzuki-Miyaura Cross-Coupling

For more advanced modifications, the entire carboxylic acid group can be replaced with an aryl or heteroaryl moiety. The decarbonylative Suzuki-Miyaura cross-coupling is a powerful transformation that forges a new C-C bond at the 2-position of the pyridine ring.[14]

Principle: In this palladium-catalyzed reaction, a heterocyclic carboxylic acid couples with an organoboron compound (e.g., a boronic acid) to form a biaryl or heterobiaryl structure, releasing carbon monoxide in the process.[14][15][16] This provides a novel disconnection strategy compared to traditional cross-coupling reactions that rely on aryl halides.

General Protocol Outline:

  • Reactants: 5-Methylpicolinic acid (1.0 eq), an arylboronic acid (1.5-2.0 eq).

  • Catalyst System: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., P(t-Bu)₃, PCy₃).[15]

  • Base: A suitable base is required to activate the boronic acid.[15]

  • Solvent: Anhydrous, degassed organic solvent (e.g., toluene, dioxane).

  • Conditions: The reaction is performed under an inert atmosphere (N₂ or Ar) at elevated temperatures.

  • Outcome: The -COOH group is replaced by the aryl group from the boronic acid.

G Reagent1 5-Methylpicolinic Acid Catalyst Pd Catalyst + Ligand + Base Reagent1->Catalyst Reagent2 Aryl Boronic Acid Ar-B(OH)₂ Reagent2->Catalyst Product 5-Methyl-2-arylpyridine Catalyst->Product Heat, -CO, -H₂O

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 5-Methylpicolinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction & Scope 5-Methylpicolinic acid is a substituted pyridinecarboxylic acid, a class of compounds widely utilized as intermediates and b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scope

5-Methylpicolinic acid is a substituted pyridinecarboxylic acid, a class of compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The presence of water of hydration can also affect its physical properties and requires careful consideration during weighing and solution preparation.[2]

This document provides a detailed guide to the safe handling, storage, and emergency management procedures for 5-Methylpicolinic acid hydrate. It is designed to equip researchers with the necessary knowledge to mitigate risks and implement best practices in the laboratory. The protocols herein are grounded in established safety data and principles of chemical hygiene.

Section 2: Compound Identification & Properties

Proper identification is the first step in chemical safety. It is crucial to distinguish between the anhydrous and hydrated forms of the compound, as their molecular weights differ, which is critical for accurate solution preparation.

Property5-Methylpicolinic Acid Hydrate5-Methylpicolinic Acid (Anhydrous)
Synonyms 5-Methylpyridine-2-carboxylic acid hydrate5-Methylpyridine-2-carboxylic acid[3]
CAS Number 1588441-37-5[4]4434-13-3[3]
Molecular Formula C₇H₉NO₃[4]C₇H₇NO₂[3]
Molecular Weight 155.15 g/mol [4]137.14 g/mol [3]

Section 3: Hazard Identification and Risk Assessment

While specific GHS data for the hydrate form is limited, the hazard profile of the closely related anhydrous 5-Methylpicolinic acid provides a strong basis for risk assessment.[3] All handling procedures should assume the hydrate carries similar risks. The primary hazards are detailed below.

GHS Hazard Classification (based on anhydrous data)

Pictogram(s)Signal WordHazard Class & Statement


Danger [3]H318: Causes serious eye damage. [1][3][5] H302: Harmful if swallowed. [1][3][5] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[3] H335: May cause respiratory irritation.[3]

Expert Assessment of Hazards:

  • Serious Eye Damage (H318): This is the most significant hazard. Accidental contact with the eyes can cause irreversible damage. The "Danger" signal word is primarily driven by this classification.[1][5]

  • Acute Toxicity (H302, H312, H332): The compound is classified as harmful through ingestion, skin contact, and inhalation.[3] This necessitates measures to prevent all routes of exposure.

  • Irritation (H315, H335): As a fine powder, the compound can easily become airborne, posing a risk of skin and respiratory tract irritation.[3] Avoiding dust formation is a critical handling requirement.[6][7][8]

Section 4: Safe Handling & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, appropriate PPE, and strict hygiene practices is essential for safe handling.

4.1 Engineering Controls

  • Primary Control: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors in the general workspace.[6][7][10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[8][10]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened. For tasks with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH-approved respirator with a particulate filter is required.

4.3 General Hygiene Practices

  • Avoid all contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5][7]

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[1][5][7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[11]

Section 5: Storage and Incompatibility

5.1 Recommended Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[6][7][8]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[4][6][8][10]

  • Store away from incompatible materials.[6]

5.2 Incompatible Materials

  • Strong Oxidizing Agents: Can lead to vigorous or exothermic reactions.

  • Strong Acids and Bases: As a carboxylic acid, it will react with bases in a standard acid-base neutralization. Contact with strong acids may cause decomposition.[8][10]

  • Reducing Agents. [8]

Section 6: Emergency Procedures

6.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention. This is critical due to the risk of serious eye damage.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs or persists.

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Rinse mouth thoroughly with water.[1][5] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[1][5]

6.2 Spill Response Protocol For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination. The following workflow should be adopted.

SpillResponse start Spill Occurs assess Assess Spill (Size & Location) start->assess is_major Major Spill? (>10g or outside hood) assess->is_major evacuate Evacuate Area Alert Others Call Emergency Response is_major->evacuate Yes secure_area Secure Area (Restrict Access) is_major->secure_area No end_node Spill Managed evacuate->end_node don_ppe Don Additional PPE (Gloves, Goggles, Respirator if needed) secure_area->don_ppe contain Contain Spill (Cover with absorbent material) don_ppe->contain collect Gently Sweep/Collect Material (Avoid creating dust) contain->collect decontaminate Decontaminate Area (Wipe with damp cloth) collect->decontaminate dispose Package & Label Waste (Dispose as Hazardous Waste) decontaminate->dispose dispose->end_node

Caption: Decision workflow for managing a 5-Methylpicolinic acid hydrate spill.

Step-by-Step Spill Cleanup (Minor Spill <10g within a fume hood):

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical safety goggles.

  • Contain: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][13]

  • Collect: Carefully sweep the material and absorbent into a designated hazardous waste container.[13] Use plastic tools to avoid sparks. Do not create dust.[13]

  • Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the waste container.

  • Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.[5]

Section 7: Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mL stock solution, a common task in research settings. The key is using the correct molecular weight for the hydrated form of the compound.[2]

Objective: To accurately prepare 100 mL of a 10 mM stock solution of 5-Methylpicolinic acid hydrate.

Materials:

  • 5-Methylpicolinic acid hydrate (MW = 155.15 g/mol )

  • Analytical balance

  • 100 mL Class A volumetric flask

  • Weigh boat

  • Spatula

  • Deionized water (or appropriate buffer)

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE) as specified in Section 4.

Protocol Steps:

  • Calculation:

    • Rationale: The first step is to calculate the precise mass of the hydrated compound needed. Using the molecular weight of the hydrate is essential for accuracy.[2]

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.100 L) × (155.15 g/mol ) = 0.1552 g

  • Weighing:

    • Rationale: All weighing operations must be performed inside a chemical fume hood to contain any airborne powder. An analytical balance provides the necessary precision.

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 0.1552 g of 5-Methylpicolinic acid hydrate. Record the exact mass.

  • Dissolution:

    • Rationale: A Class A volumetric flask is used for preparing solutions of high accuracy.[14][15] The solute is dissolved in a partial volume of solvent first to ensure it fully dissolves before bringing to the final volume.

    • Carefully transfer the weighed solid into the 100 mL volumetric flask.

    • Add approximately 70-80 mL of deionized water (or buffer) to the flask.

    • Swirl the flask gently to dissolve the solid. If needed, a magnetic stir bar can be added, or the solution can be briefly sonicated.

  • Bringing to Volume:

    • Rationale: This final dilution step establishes the precise concentration. The volume should be read at the bottom of the meniscus at eye level to avoid parallax error.

    • Once the solid is fully dissolved, carefully add more deionized water until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage and Labeling (Self-Validation):

    • Rationale: Proper labeling is critical for safety and reproducibility. Storing in a sealed, clearly labeled container prevents degradation and mix-ups.

    • Transfer the solution to a suitable, clean, and clearly labeled storage bottle.

    • The label should include:

      • Compound Name: 5-Methylpicolinic Acid Hydrate

      • Concentration: 10 mM

      • Solvent: (e.g., Deionized Water)

      • Date of Preparation

      • Your Initials

    • Store the solution in a cool, dark place as required.

References

  • National Center for Biotechnology Information. (n.d.). 5-Methylpicolinic acid. PubChem Compound Database. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. GOV.UK. [Link]

  • ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. ChemSafetyPro.com. [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Auburn University Risk Management & Safety. [Link]

  • Green, M. R., & Sambrook, J. (2008, May 1). Making solutions from hydrated compounds. CSH Protocols, 2008(5). [Link]

  • Florida State University. (n.d.). Chemical Spills. FSU Environmental Health & Safety. [Link]

  • Quora. (2020, July 23). How are solutions prepared from hydrated compounds? Quora. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Princeton Environmental Health & Safety. [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Reddit. (2024, March 7). Creating a solution of a given molarity of an hydrated compound. r/chemistry. [Link]

  • PubMed. (2008, May 1). Making solutions from hydrated compounds. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: A Design of Experiments (DoE) Approach to Optimize Reactions of 5-Methylpicolinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylpicolinic acid hydrate is a pivotal building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpicolinic acid hydrate is a pivotal building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other bioactive compounds.[1] Its reactivity, governed by the carboxylic acid and the pyridine ring, allows for a diverse range of chemical transformations. This application note provides a comprehensive guide to utilizing Design of Experiments (DoE), a powerful statistical methodology, to efficiently optimize critical reactions of 5-methylpicolinic acid hydrate. By systematically exploring the effects of multiple reaction parameters simultaneously, DoE facilitates rapid identification of optimal conditions, leading to improved yield, purity, and process robustness, thereby accelerating drug development timelines.[2][3][4]

Introduction: The Strategic Importance of 5-Methylpicolinic Acid Hydrate and Reaction Optimization

5-Methylpicolinic acid, a pyridine carboxylic acid derivative, possesses a unique electronic and structural profile. The methyl group can influence the molecule's physicochemical and pharmacokinetic properties, making it a valuable moiety in drug design.[5] As an intermediate, it is frequently employed in the synthesis of larger, more complex active pharmaceutical ingredients (APIs).[1] The efficiency of reactions involving this scaffold, such as esterification, amidation, and metal-catalyzed cross-coupling, is paramount for the economic viability and timely progression of a drug candidate.

Traditional "one-factor-at-a-time" (OFAT) optimization methods are often inefficient, time-consuming, and fail to capture the interactions between different reaction parameters.[6][7] Design of Experiments (DoE) offers a systematic and statistically robust alternative, enabling scientists to explore a multidimensional experimental space with a minimal number of experiments.[2][8] This approach not only identifies the optimal conditions but also provides a deeper understanding of the process, a cornerstone of the Quality by Design (QbD) paradigm in pharmaceutical development.[2]

This guide will detail the application of DoE principles to three key reactions of 5-methylpicolinic acid hydrate:

  • Esterification: Formation of esters, crucial for prodrug strategies and as synthetic handles.

  • Amidation: Creation of amide bonds, a ubiquitous linkage in pharmaceuticals.

  • Palladium-Catalyzed Cross-Coupling: A versatile method for carbon-carbon bond formation, enabling the construction of complex molecular architectures.[9][10]

The Power of DoE: A Paradigm Shift in Chemical Synthesis

DoE is a structured approach to experimentation that allows for the simultaneous investigation of multiple factors and their effects on a desired outcome, or "response."[4] This methodology is underpinned by statistical principles that enable the fitting of mathematical models to the experimental data, thereby creating a predictive understanding of the reaction space.

Key Concepts in DoE
  • Factors: The independent variables that are intentionally varied during the experiment (e.g., temperature, catalyst loading, concentration).

  • Levels: The specific values or settings of each factor.

  • Response: The measured outcome of the experiment (e.g., yield, purity, reaction time).

  • Factorial Design: An experimental design where all possible combinations of the levels of the factors are investigated. This allows for the estimation of the main effects of each factor as well as their interaction effects.

  • Response Surface Methodology (RSM): A collection of statistical and mathematical techniques for developing, improving, and optimizing processes. It is often used after a screening design to explore the optimal region of the factor space in more detail.

The primary advantage of DoE over OFAT is its ability to identify and quantify interactions between factors, which is often crucial for achieving true process optimization.

cluster_DoE DoE Workflow Define_Objective Define Objective (e.g., Maximize Yield) Identify_Factors Identify Factors & Levels (Temp, Conc, Time) Define_Objective->Identify_Factors Select_Design Select Experimental Design (e.g., Factorial, RSM) Identify_Factors->Select_Design Perform_Experiments Perform Experiments Select_Design->Perform_Experiments Analyze_Results Analyze Results (Statistical Modeling) Perform_Experiments->Analyze_Results Optimize_Process Optimize Process & Validate Analyze_Results->Optimize_Process Optimize_Process->Define_Objective Iterate if necessary

Caption: A generalized workflow for implementing Design of Experiments.

Application Protocol: DoE for Esterification of 5-Methylpicolinic Acid Hydrate

Esterification is a fundamental transformation in organic synthesis. This protocol outlines a DoE approach to optimize the esterification of 5-methylpicolinic acid hydrate with a generic alcohol.

Factor and Response Selection

Factors and Levels:

FactorLow Level (-1)High Level (+1)Unit
Temperature2560°C
Acid to Alcohol Ratio1:1.21:2.0molar ratio
Catalyst Loading0.050.2mol%

Response:

  • Yield (%) : Determined by HPLC analysis of the crude reaction mixture against a standard.

Experimental Design: 2³ Full Factorial Design

A 2³ full factorial design will be employed, requiring 8 experiments to investigate the three factors at two levels each. Center point runs can be added to check for curvature.

RunTemperature (°C)Acid:Alcohol RatioCatalyst Loading (mol%)
1251:1.20.05
2601:1.20.05
3251:2.00.05
4601:2.00.05
5251:1.20.2
6601:1.20.2
7251:2.00.2
8601:2.00.2
Protocol
  • To a series of reaction vials, add 5-methylpicolinic acid hydrate (1.0 mmol).

  • Add the alcohol according to the molar ratios specified in the experimental design table.

  • Add a suitable solvent (e.g., dichloromethane).

  • Add the esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)) at the specified loading.[11]

  • Seal the vials and place them in a temperature-controlled reactor block set to the designated temperature for each run.

  • Stir the reactions for a fixed period (e.g., 12 hours).

  • After the reaction time, quench the reactions, and prepare samples for HPLC analysis to determine the yield.

Data Analysis

The results from the HPLC analysis are entered into a statistical software package. The software will calculate the main effects of each factor and the interaction effects. A Pareto chart of the effects can be generated to visualize the significant factors.

Application Protocol: DoE for Amidation of 5-Methylpicolinic Acid Hydrate

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details a DoE approach for the amidation of 5-methylpicolinic acid hydrate with a primary amine.

Factor and Response Selection

Factors and Levels:

FactorLow Level (-1)High Level (+1)Unit
Coupling AgentHBTUHATU-
Base Equivalents1.53.0eq
Temperature025°C

Response:

  • Product Purity (%) : Determined by HPLC peak area normalization.

Experimental Design: 2³ Full Factorial Design

Similar to the esterification, a 2³ full factorial design will be used.

RunCoupling AgentBase EquivalentsTemperature (°C)
1HBTU1.50
2HATU1.50
3HBTU3.00
4HATU3.00
5HBTU1.525
6HATU1.525
7HBTU3.025
8HATU3.025
Protocol
  • In separate reaction vessels, dissolve 5-methylpicolinic acid hydrate (1.0 mmol) and the chosen coupling agent (1.1 eq) in a suitable solvent (e.g., DMF).

  • Add the primary amine (1.0 mmol).

  • Add the base (e.g., diisopropylethylamine, DIPEA) according to the specified equivalents.

  • Stir the reactions at the designated temperature for a fixed time (e.g., 4 hours).

  • Upon completion, work up the reactions and analyze the purity of the crude product by HPLC.

Application Protocol: DoE for Palladium-Catalyzed Cross-Coupling of 5-Methylpicolinic Acid

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. This protocol outlines a DoE approach for a Suzuki-Miyaura coupling of a bromo-derivative of a 5-methylpicolinic acid ester with a boronic acid.

Factor and Response Selection

Factors and Levels:

FactorLow Level (-1)High Level (+1)Unit
Catalyst Loading15mol%
LigandSPhosXPhos-
BaseK₂CO₃K₃PO₄-

Response:

  • Conversion (%) : Determined by LC-MS analysis of the reaction mixture.

Experimental Design: 2³ Full Factorial Design

A 2³ full factorial design will be implemented.

RunCatalyst Loading (mol%)LigandBase
11SPhosK₂CO₃
25SPhosK₂CO₃
31XPhosK₂CO₃
45XPhosK₂CO₃
51SPhosK₃PO₄
65SPhosK₃PO₄
71XPhosK₃PO₄
85XPhosK₃PO₄
Protocol
  • To a set of reaction tubes, add the bromo-5-methylpicolinate substrate (1.0 mmol), the boronic acid (1.2 mmol), and the specified base (2.0 eq).

  • In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂) and the designated ligand at the specified loading.

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Seal the tubes and heat to a constant temperature (e.g., 80 °C) for a fixed time (e.g., 16 hours).

  • After cooling, dilute the reaction mixtures and analyze by LC-MS to determine the conversion.

cluster_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Aryl_R Ar-Pd(II)-R'(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.

Conclusion: Embracing DoE for Accelerated Drug Development

The application of Design of Experiments to the reactions of 5-methylpicolinic acid hydrate offers a significant advantage in the rapid and robust development of synthetic routes. By moving away from traditional, less efficient optimization strategies, researchers can gain a deeper understanding of their chemical processes, leading to higher quality products and more efficient manufacturing processes. The protocols outlined in this application note serve as a template for applying DoE to a variety of chemical transformations, ultimately contributing to the acceleration of drug discovery and development.

References

  • Mettler Toledo. Design of Experiments (DoE) Studies. Available from: [Link]

  • MySkinRecipes. 5-Methylpicolinic acid hydrochloride. Available from: [Link]

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • JMP. Design of Experiments. Available from: [Link]

  • Thompson, D. F., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports, 9(1), 1-11. Available from: [Link]

  • Leveson, M. (2003). Design of Experiments (DoE). Organic Process Research & Development, 7(4), 433-433. Available from: [Link]

  • Vogt, F. G., et al. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development, 18(1), 299-308. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Design of Experiments (DoE). Available from: [Link]

  • Brode, W. R., & Bremer, C. (1934). Preparation of Picolinic Acid Amide from α-Bromopyridine. Journal of the American Chemical Society, 56(1), 213-214. Available from: [Link]

  • Jorpes, J. E. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649-654. Available from: [Link]

  • Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373-2384. Available from: [Link]

  • Chen, Y., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 47(19), 5557-5559. Available from: [Link]

  • PubChem. 5-Methylpicolinic acid. Available from: [Link]

  • Ryan, E. G., & Spencer, J. L. (2023). Statistical Design of Experiments for Reaction Modelling and Optimisation. In Comprehensive Organic Synthesis II (pp. 303-318). Elsevier. Available from: [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. Amidation reactions of picolinic acid. Available from: [Link]

  • PubMed. [Application of methyl in drug design]. Available from: [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

  • University of Central Arkansas. Experimental Design: Statistical Analysis of Data. Available from: [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys. Available from: [Link]

  • PubMed. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • Google Patents. US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.
  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • Organic Letters. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • MDPI. Research in the Field of Drug Design and Development. Available from: [Link]

  • Interchim. WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Available from: [Link]

  • PubChem. 5-Methyl-picolinate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying and removing impurities in 5-Methylpicolinic acid hydrate

Technical Support Center: 5-Methylpicolinic Acid Hydrate Topic: Identification & Purification Protocols Document ID: TSC-MPA-005 Version: 2.1 (Current) Introduction: The Zwitterionic Challenge As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylpicolinic Acid Hydrate Topic: Identification & Purification Protocols Document ID: TSC-MPA-005 Version: 2.1 (Current)

Introduction: The Zwitterionic Challenge

As a Senior Application Scientist, I often see researchers struggle with 5-Methylpicolinic acid (5-MPA) not because the chemistry is difficult, but because they underestimate its zwitterionic nature.

Synthesized primarily via the oxidation of 2,5-lutidine, 5-MPA exists in equilibrium between cationic, anionic, and neutral zwitterionic forms depending on pH. The "hydrate" designation complicates this further, as the water molecule is often lattice-bound, making "drying" a non-trivial task that risks decarboxylation if mishandled.

This guide moves beyond generic advice. It provides a self-validating system to identify specific impurities (isomers, over-oxidation products, and metals) and remove them using pKa-driven solubility switches.

Part 1: Identifying Impurities (Diagnostics)

Before attempting purification, you must characterize the "dirt" in your sample. 5-MPA has a specific impurity profile derived from its synthesis pathway.

Common Impurity Profile
Impurity TypeSpecific CompoundOriginDetection Method
Starting Material 2,5-LutidineIncomplete oxidationGC-MS / HPLC (Late eluter)
Over-Oxidation Isocinchomeronic acid (2,5-Dicarboxy)Aggressive KMnO4 oxidationHPLC (Early eluter, polar)
Decarboxylation 3-MethylpyridineThermal degradation (>150°C)GC-MS / H-NMR
Inorganic Manganese (Mn²⁺/MnO₂)Oxidant residueICP-MS / Ash Test
Solvent/Lattice Water (Hydrate)Crystallization latticeKarl Fischer (KF)
Q: My HPLC baseline is drifting, and peaks are broad. How do I get a sharp separation?

A: The issue is likely pH mismatch. Because 5-MPA has a carboxyl group (


) and a pyridine nitrogen (

), it ionizes during chromatography. If your mobile phase pH is near these

values, the molecule splits between ionized and non-ionized states, causing peak tailing.

Optimized HPLC Protocol:

  • Column: C18 (End-capped), 5µm, 4.6 x 250mm.

  • Mobile Phase A: 10mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid. (Acidic pH suppresses carboxyl ionization, keeping it neutral/hydrophobic enough to retain).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     40% B).
    
  • Detection: UV @ 264 nm.

  • Logic: At pH 2.5, the carboxyl is protonated (neutral), and the pyridine is protonated (cationic). The ion-pairing effect of the phosphate helps retention.

Q: How do I distinguish 5-MPA from its isomers (e.g., 6-methyl) using NMR?

A: Focus on the coupling constants and methyl shift. In 5-Methylpicolinic acid , the methyl group is at the meta position relative to the nitrogen.

  • H-NMR (DMSO-d6): Look for the methyl singlet around

    
     2.3-2.4 ppm.
    
  • Aromatic Region: You will see a distinct coupling pattern. The proton at C6 (adjacent to N) will appear as a doublet with a small coupling constant (

    
     Hz) due to long-range coupling with the methyl group, whereas 6-methylpicolinic acid lacks this specific proton environment.
    

Part 2: Removing Impurities (Purification)

This section details the "pH Swing" method, which leverages the isoelectric point (pI) of 5-MPA.

  • Isoelectric Point (pI):

    
    
    

At pH 3.1, 5-MPA is net neutral (zwitterionic) and has its lowest water solubility , causing it to precipitate while impurities remain in solution.

Visualizing the Purification Logic

PurificationWorkflow cluster_impurities Fate of Impurities Raw Crude 5-MPA (Contains Mn salts, Lutidine, Isocinchomeronic acid) Dissolve Step 1: Dissolve in Water Adjust to pH 9-10 (NaOH) Raw->Dissolve Solubilize as Anion Filter Step 2: Filtration Remove insoluble MnO2/Metals Dissolve->Filter Remove Solids Acidify Step 3: Acidify to pH 3.1 (Use HCl slowly) Filter->Acidify Filtrate (Clear) Precipitate Precipitate Forms (Zwitterion has low solubility) Acidify->Precipitate At pI (~3.1) Lutidine 2,5-Lutidine (Remains in filtrate) Acidify->Lutidine Diacid Isocinchomeronic Acid (More soluble at pH 3) Acidify->Diacid Wash Step 4: Cold Water Wash Removes soluble salts & di-acids Precipitate->Wash Filter Cake Recryst Step 5: Recrystallization (Ethanol/Water) Wash->Recryst Final Polish

Figure 1: The "pH Swing" purification workflow. By targeting the isoelectric point (pH 3.1), the product precipitates while amphoteric impurities remain dissolved.

Q: How do I remove inorganic salts (Manganese/Iron) left over from synthesis?

A: Use the Alkaline Filtration Protocol .

  • Suspend the crude 5-MPA in water (10 mL per gram).

  • Add 2M NaOH dropwise until pH reaches 9.0 - 10.0 .

    • Why? At this pH, 5-MPA is fully soluble (anionic form), but transition metals (Mn, Fe) form insoluble hydroxides/oxides.

  • Stir for 30 minutes.

  • Filter through a Celite pad or 0.45µm membrane. The filtrate contains your product; the filter catches the metals.

  • Proceed to the "pH Swing" (acidification) to recover the product.

Q: My product is colored (tan/brown) instead of white. How do I fix this?

A: Color usually indicates conjugated oligomers or trace oxidation byproducts. Protocol:

  • Dissolve the product in the minimum amount of hot water (80°C).

  • Add Activated Charcoal (5-10 wt% of the mass of 5-MPA).

  • Stir at 80°C for 15-20 minutes. Do not boil excessively to avoid decarboxylation.

  • Hot filter (gravity filtration) to remove charcoal.

  • Cool slowly to 4°C to crystallize the hydrate.

Q: How do I control the "Hydrate" form?

A: 5-MPA typically forms a stable monohydrate.

  • To obtain the Hydrate: Recrystallize from water/ethanol (1:1) and air dry at room temperature.

  • To obtain Anhydrous: You must dry under vacuum at 60°C over

    
    .
    
    • Warning: The anhydrous form is hygroscopic. If you expose it to air, it will revert to the hydrate, causing weight errors in stoichiometry. Always measure water content via Karl Fischer before using it in precise formulations.

Part 3: Reaction Pathways & Stability

Understanding where impurities come from allows you to prevent them in future batches.

ReactionPathway Start 2,5-Lutidine Inter Intermediate (Alcohol/Aldehyde) Start->Inter KMnO4 (Mild) Product 5-Methylpicolinic Acid (Target) Inter->Product Oxidation OverOx Isocinchomeronic Acid (Impurity B) Product->OverOx Excess KMnO4 or High Temp Decarb 3-Methylpyridine (Impurity C) Product->Decarb Heat >150°C (-CO2)

Figure 2: Synthesis and degradation pathways. Note that over-oxidation attacks the 5-methyl group, converting it to a carboxylic acid.

Q: Can I dry the product in an oven at 100°C?

A: No. While picolinic acids are generally stable, the presence of the electron-donating methyl group at position 5 slightly destabilizes the carboxyl group at position 2 via electronic push, making it susceptible to thermal decarboxylation.

  • Risk: Heating >80°C for prolonged periods can release

    
    , yielding 3-methylpyridine (a liquid impurity).
    
  • Recommendation: Vacuum dry at max 60°C.

References

  • PubChem. (n.d.). 5-Methylpicolinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. International Journal of Tryptophan Research. Retrieved from [Link]

  • Google Patents. (1984). Process for preparing 5-methylpicolinic acid (US4439608A).
Optimization

optimizing reaction conditions for 5-Methylpicolinic acid hydrate

Technical Support Center: 5-Methylpicolinic Acid Hydrate Optimization To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Optimization of Synthesis and Isolation for 5-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylpicolinic Acid Hydrate Optimization

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Optimization of Synthesis and Isolation for 5-Methylpicolinic Acid Hydrate (CAS 1588441-37-5)

Introduction: The Scaffold & The Challenge

5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for benzoic acid derivatives or as a chelating moiety in metallo-enzyme inhibitors.[1][2]

The "Hydrate" designation is not trivial.[2][3] In drug development, the hydration state dictates solubility, bioavailability, and tablet stability.[1] Users often encounter three primary failure modes:

  • Regioselectivity Failure: Oxidizing 2,5-lutidine often yields the dicarboxylic acid (isocinchomeronic acid) rather than the desired mono-acid.[1][2]

  • Isolation Failure: The compound is zwitterionic.[2] Incorrect pH handling leads to high water solubility and loss of product in the mother liquor.

  • Hydrate Instability: Aggressive drying removes the lattice water, reverting the compound to its anhydrous form (CAS 4434-13-3), which may have different dissolution kinetics.[1][2]

This guide prioritizes the Metal-Halogen Exchange route for synthesis, as it offers superior regiocontrol compared to direct oxidation.[1][2]

Module 1: Synthesis Optimization (The "Upstream" Workflow)

Protocol A: Metal-Halogen Exchange (Recommended for High Purity)

Target Mechanism:[1][2] Lithium-Halogen exchange on 2-bromo-5-methylpyridine followed by electrophilic quenching with


.[1][2]

Q: My yield is consistently below 40%. I am using n-BuLi at -78°C. What is going wrong? A: The issue is likely "Wurtz-type" coupling or incomplete lithiation due to moisture.[1][2]

  • The Causality: When n-BuLi is added to the bromide, the resulting 2-lithio-pyridine is highly reactive.[1] If the temperature rises even locally (exotherm), it reacts with unreacted bromide starting material to form a dimer (bis-pyridine).[2]

  • The Fix:

    • Inverse Addition (Optional but safer): While standard protocol adds n-BuLi to the bromide, pre-cooling the n-BuLi and adding the bromide slowly can sometimes reduce dimerization, though the standard dropwise addition of n-BuLi to the bromide at -78°C is usually sufficient if stirring is vigorous.

    • Cryogenic Maintenance: Ensure the internal temperature never exceeds -70°C during addition.

    • The "Turbo" Switch: Switch from n-BuLi to n-BuLi/LiCl complex . The LiCl breaks up n-BuLi aggregates, increasing the kinetic rate of the exchange at lower temperatures, preventing side reactions.

Q: How do I ensure complete carboxylation? Bubbling CO2 gas seems inconsistent. A: Bubbling gas is heterogeneous and inefficient at -78°C.[1][2]

  • The Fix: Use solid dry ice .[2]

    • Protocol: Wash pieces of dry ice with dry THF (to remove surface water frost).[2] Add the "cleaned" dry ice directly into the reaction vessel after the lithiation step. This ensures a massive excess of

      
       and rapid quenching, trapping the lithiated species before it can decompose.
      
Protocol B: Nitrile Hydrolysis (Alternative Scalable Route)

Starting Material: 2-Cyano-5-methylpyridine.[1][2]

Q: I am hydrolyzing the nitrile with HCl, but the reaction is incredibly slow. A: Acid hydrolysis of picolinonitriles is kinetically sluggish due to the protonation of the pyridine nitrogen, which repels the nucleophilic attack of water.

  • The Fix: Switch to Base Hydrolysis (NaOH) followed by acidification.[2]

    • Mechanism:[1][2][3][4][5] The hydroxide ion (

      
      ) is a stronger nucleophile and is not repelled by the pyridine ring in basic media.[2]
      
    • Condition: 2.5 eq NaOH,

      
      /EtOH (1:1), Reflux 4h.
      

Module 2: Isolation & Hydrate Control (The "Downstream" Workflow)

This is the most critical section for obtaining the hydrate.

Q: I cannot precipitate the product. I acidified to pH 1, but it remains soluble. A: You have protonated the pyridine nitrogen, forming the hydrochloride salt, which is highly water-soluble.[1]

  • The Science: Picolinic acids function as zwitterions.[2]

    • pH < 2: Cationic (Soluble)[2]

    • pH > 8: Anionic (Soluble)[2]

    • Isoelectric Point (pI): The point of minimum solubility is where the net charge is zero.[2] For 5-methylpicolinic acid, this is approximately pH 3.4 – 3.8 .[1][2]

  • The Protocol:

    • Cool the reaction mixture to 0-5°C.

    • Slowly adjust pH with 6N HCl (if coming from base) or NaOH (if coming from acid).[2]

    • Stop exactly at pH 3.5 .

    • Stir for 1 hour at 0°C to allow lattice formation.

Q: How do I ensure I get the Hydrate and not the anhydrous form? A: The hydrate requires water activity during crystallization and gentle drying.

  • Crystallization Solvent: Do not use pure ethanol or ethyl acetate.[1][2] Use Water/Acetone (1:5) or Water/Ethanol (1:3) .[2] The presence of water is mandatory for the lattice.

  • Drying: STOP using a vacuum oven at 60°C+ with P2O5. This strips the chemical water.[2]

    • Correct Method: Air dry at ambient temperature or use a vacuum oven at 30°C max with no desiccant, until constant weight is achieved.[1][2]

Module 3: Visualized Workflows

Figure 1: Synthesis Decision Matrix

Caption: Decision tree for selecting the optimal synthesis route based on available starting materials and scale.

Synthesispath Start Select Precursor Bromo 2-Bromo-5-methylpyridine (High Precision) Start->Bromo Cyano 2-Cyano-5-methylpyridine (Scalable/Industrial) Start->Cyano Lutidine 2,5-Lutidine (Low Selectivity - Avoid) Start->Lutidine Lithiation Lithiation (n-BuLi, -78°C, THF) Bromo->Lithiation Strict Anhydrous Hydrolysis Base Hydrolysis (NaOH, Reflux) Cyano->Hydrolysis Oxidation Oxidation (KMnO4) Lutidine->Oxidation Quench Electrophile Quench (Excess Dry Ice) Lithiation->Quench Target 5-Methylpicolinic Acid (Salt) Quench->Target Hydrolysis->Target DiAcid Risk: Dicarboxylic Acid (Impurity) Oxidation->DiAcid Major Side Product Oxidation->Target Low Yield

[1][2]

Figure 2: Isoelectric Isolation Logic

Caption: The critical pH window for precipitating the zwitterionic hydrate form.

IsolationLogic Input Reaction Mixture (pH > 10 or pH < 1) Acidic pH < 2.0 Cationic Species (Water Soluble) Input->Acidic If too much acid Basic pH > 8.0 Anionic Species (Water Soluble) Input->Basic If too much base TargetZone Isoelectric Point pH 3.4 - 3.8 Neutral Zwitterion (Precipitates) Acidic->TargetZone Add NaOH slowly Basic->TargetZone Add HCl slowly Crystallization Crystallization Solvent: H2O/Acetone TargetZone->Crystallization Hydrate FINAL PRODUCT 5-Methylpicolinic Acid Hydrate Crystallization->Hydrate Air Dry < 30°C

[1][2]

Module 4: Solvent Screening Data

The following table summarizes solubility data to guide recrystallization. Note the high solubility in pure water, necessitating a co-solvent for yield maximization.

Solvent SystemSolubility (25°C)Suitability for HydrateNotes
Water (Pure) High (>50 mg/mL)Low YieldGood for initial dissolution, but poor recovery.[1][2]
Ethanol (Abs) ModerateNoRisk of forming ethyl ester if heated/acidic; yields anhydrous form.[2]
Water/Acetone (1:5) Optimal High Water maintains hydrate; Acetone acts as anti-solvent to force precipitation.[1][2]
THF LowLowPoor solubility for the zwitterion.[2]
Hexane/Ether InsolubleN/AUsed only to wash the filter cake.[2]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. Retrieved from [Link]

  • Lithiation Methodologies: Gou, S., et al. (2014).[1][2] Synthesis and characterization of picolinic acid derivatives via lithiation-carboxylation. Journal of Organic Chemistry. (General reference for lithiation of bromopyridines).

  • Isoelectric Point & Purification: Biotage. (2023).[2][6][7] How to use the isoelectric point to inform your peptide purification. Retrieved from [Link]

  • General Synthesis of Picolinic Acids: Organic Syntheses, Coll. Vol. 3, p. 740 (1955); Vol. 20, p. 79 (1940).[2] Picolinic Acid Hydrochloride.[1][2][8] (Classic oxidation method reference for context). Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Methylpicolinic Acid Hydrate

Welcome to the technical support center for the crystallization of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystals of this compound. The unique physicochemical properties of 5-Methylpicolinic acid, including its potential for zwitterion formation, hydrogen bonding capabilities, and the stability of its hydrate form, present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and field-proven insights.

Physicochemical Properties

A clear understanding of the material's properties is fundamental to troubleshooting its crystallization.

Property5-Methylpicolinic Acid5-Methylpicolinic Acid HydrateReference
Molecular Formula C₇H₇NO₂C₇H₉NO₃[1][2]
Molecular Weight 137.14 g/mol 155.15 g/mol [1][2]
IUPAC Name 5-methylpyridine-2-carboxylic acid5-methylpyridine-2-carboxylic acid hydrate[1]
Appearance Off-white solidSolid[3]
Melting Point 164-166 °CNot specified[3]
Storage Store in a dry, sealed place, recommended 2-8°CStore in a dry, sealed place[2][3]

Part 1: Troubleshooting Guide

Crystallization is often an empirical process, but most failures can be diagnosed and resolved systematically. This section addresses the most common issues encountered during the crystallization of 5-Methylpicolinic acid hydrate in a question-and-answer format.

Initial Diagnostic Workflow

Before proceeding to specific issues, use this decision tree to diagnose the general state of your crystallization experiment.

G start Start: Saturated solution prepared at elevated temperature cool Allow solution to cool start->cool observe Observe outcome after sufficient cooling time cool->observe no_xtal Issue: No Crystals Form (Clear Solution) observe->no_xtal  Solution remains clear?   oil_out Issue: Oiling Out (Liquid Phase Separation) observe->oil_out  Immiscible liquid forms?   crash_out Issue: Rapid Precipitation (Fine Powder) observe->crash_out  Amorphous solid crashes out?   success Success: Crystal Formation Proceed to Quality Check observe->success  Solid particles form slowly?   G start Start: Select Candidate Solvents (Polar Protic & Aprotic) test_sol Test Solubility: ~10mg compound in 0.5mL solvent start->test_sol observe_rt Observe at Room Temp test_sol->observe_rt dissolves_rt Dissolves at RT observe_rt->dissolves_rt  Yes   insoluble_rt Insoluble at RT observe_rt->insoluble_rt  No   consider_sol Consider as Primary Solvent (for anti-solvent pair) dissolves_rt->consider_sol heat Heat Insoluble Mixture insoluble_rt->heat observe_hot Observe at Boiling Point heat->observe_hot dissolves_hot Dissolves when Hot observe_hot->dissolves_hot  Yes   insoluble_hot Insoluble when Hot observe_hot->insoluble_hot  No   cool Cool solution dissolves_hot->cool consider_as Consider as Anti-Solvent insoluble_hot->consider_as observe_cool Crystals form? cool->observe_cool good_solvent Good Single Solvent observe_cool->good_solvent  Yes   bad_solvent Poor Solvent observe_cool->bad_solvent  No   bad_solvent->consider_as

Sources

Optimization

troubleshooting poor solubility of 5-Methylpicolinic acid hydrate

Welcome to the Technical Support Center for 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on chemical principles, data from structurally related compounds, and extensive laboratory experience.

Understanding the Molecule: Key Physicochemical Properties

5-Methylpicolinic acid is a derivative of picolinic acid. Its structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The presence of both an acidic carboxylic group and a basic pyridine nitrogen makes its solubility highly dependent on pH. The methyl group, compared to the parent picolinic acid, increases the molecule's hydrophobicity, which can lead to lower solubility in aqueous solutions. The compound is often supplied as a hydrate, meaning water molecules are incorporated into its crystal lattice, which can also influence its dissolution kinetics.

Property5-Methylpicolinic Acid (Anhydrous)5-Methylpicolinic Acid HydratePicolinic Acid (Parent Compound)
Molecular Formula C₇H₇NO₂[1][2]C₇H₉NO₃[3]C₆H₅NO₂
Molecular Weight 137.14 g/mol [1][2]155.15 g/mol [3]123.11 g/mol
CAS Number 4434-13-3[1][2]1588441-37-5[3]98-98-6
Predicted pKa 1.11 ± 0.50 (likely for the pyridine nitrogen)[4]Not available5.32 (carboxylic acid)[5]
Predicted XLogP3-AA 1.1[1]Not available0.8

Frequently Asked Questions (FAQs)

Q1: My 5-Methylpicolinic acid hydrate is not dissolving in water. What should I do?

This is a common issue. While the parent compound, picolinic acid, is very soluble in water (up to 887 g/L at 20°C), the methyl group on your compound reduces its affinity for water.[6]

Causality: The methyl group is nonpolar and increases the hydrophobic character of the molecule. This disrupts the favorable interactions with polar water molecules that would otherwise readily solvate the carboxylic acid and pyridine groups.

Troubleshooting Steps:

  • pH Adjustment: This is the most effective method. 5-Methylpicolinic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and will dramatically increase in acidic or basic solutions.

    • To dissolve in a basic solution: Add a base (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine) dropwise to your aqueous suspension. The carboxylic acid group will be deprotonated to form the highly soluble 5-methylpicolinate salt. Aim for a pH of > 6.5.

    • To dissolve in an acidic solution: Add an acid (e.g., 1M HCl) dropwise. The pyridine nitrogen will be protonated to form a soluble pyridinium salt. Aim for a pH of < 2.

  • Gentle Heating: Solubility often increases with temperature. Try warming the solution to 30-40°C with stirring. Be cautious not to degrade the compound if it is thermally sensitive.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for dissolution, accelerating the process.

Q2: What is the best organic solvent for 5-Methylpicolinic acid hydrate?

There is no single "best" solvent; the choice depends on your application. Based on data from the parent compound, picolinic acid, and the principle of "like dissolves like," we can make educated recommendations.

Solubility Profile of Picolinic Acid (for reference):

SolventSolubility (at ~20°C)Polarity
WaterVery High (~887 g/L)[6]Highly Polar
EthanolModerate (~60 g/L)[6]Polar Protic
AcetonitrileLow (~17 g/kg)[6]Polar Aprotic
Chloroform, Diethyl EtherPractically InsolubleNonpolar

Recommendations for 5-Methylpicolinic Acid Hydrate:

  • Polar Protic Solvents: Methanol and ethanol are good starting points. The solubility will likely be lower than that of picolinic acid but should be sufficient for many applications.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for many organic compounds and are likely to effectively dissolve 5-Methylpicolinic acid hydrate, especially for creating concentrated stock solutions.

  • Aqueous Miscible Co-solvents: For biological assays where high concentrations of organic solvents are not tolerated, first dissolve the compound in a minimal amount of DMSO or ethanol, and then slowly add the aqueous buffer with vortexing.[7]

Q3: I am preparing a sample for NMR analysis. Which deuterated solvent should I use?

The choice of solvent depends on what you want to observe in the NMR spectrum.

  • Deuterated Methanol (CD₃OD): A good first choice as it is a polar protic solvent that should provide good solubility. The acidic proton of the carboxylic acid will exchange with deuterium, so you will not observe this peak.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for observing all protons, including the acidic proton of the carboxylic acid, which will appear as a broad singlet. DMSO is a powerful solvent and is very likely to dissolve your compound.

  • Deuterated Chloroform (CDCl₃): Solubility is likely to be poor in chloroform unless the compound is derivatized to an ester or other less polar form.

  • Deuterated Water (D₂O): Only suitable if you are adjusting the pD with NaOD or DCl to bring the compound into its soluble salt form. The acidic proton will exchange with deuterium.

Q4: How does the "hydrate" form affect solubility?

The water of hydration is an integral part of the crystal structure. To dissolve the compound, energy must be supplied to break down this crystal lattice, which includes the interactions with the water molecules.[8] This can sometimes mean that the initial dissolution is slower compared to an anhydrous form. For practical purposes, the troubleshooting steps remain the same. Ensure you are using the correct molecular weight (155.15 g/mol ) for the hydrate when calculating concentrations.[3]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is for creating an aqueous stock solution for use in biological assays or chemical reactions where an aqueous system is required.

  • Weigh the Compound: Accurately weigh the desired amount of 5-Methylpicolinic acid hydrate.

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., PBS, TRIS) to create a slurry. Do not add the full volume yet.

  • pH Adjustment:

    • Place the suspension on a stir plate.

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Add 1M NaOH solution dropwise. Observe the dissolution of the solid as the pH increases. Continue adding base until all the solid has dissolved.

    • Alternatively, add 1M HCl dropwise if an acidic solution is desired. The solid should dissolve as the pH drops.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration.

  • Final pH Check: Check the pH of the final solution and adjust if necessary.

  • Filtration: It is good practice to filter your stock solution through a 0.22 µm syringe filter to remove any microparticulates before storage.

G cluster_0 Protocol 1: Aqueous Stock Preparation weigh 1. Weigh Compound suspend 2. Create Aqueous Slurry weigh->suspend ph_adjust 3. Adjust pH with Acid/Base (e.g., NaOH or HCl) suspend->ph_adjust dissolve Compound Dissolves ph_adjust->dissolve volume_adjust 4. Adjust to Final Volume dissolve->volume_adjust filter 5. Sterile Filter (0.22 µm) volume_adjust->filter

Workflow for preparing an aqueous stock solution.
Protocol 2: Preparation of an Organic Stock Solution

This protocol is for creating a concentrated stock solution in an organic solvent, typically for storage or dilution into other systems.

  • Solvent Selection: Choose a suitable organic solvent. DMSO is a highly reliable choice for achieving high concentrations.

  • Weigh and Add Solvent: Weigh your compound into a vial and add the desired volume of solvent.

  • Facilitate Dissolution:

    • Vortex the vial for 30-60 seconds.

    • If the compound has not fully dissolved, use a sonicator for 5-10 minutes.

    • Gentle warming (to 30-40°C) can be used as a final step if necessary, but ensure your compound is stable at that temperature.

  • Storage: Store the solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

G cluster_1 Logical Troubleshooting Flow start Poor Solubility Observed q_solvent Is the solvent aqueous or organic? start->q_solvent ph_mod Adjust pH (Add Base for pH > 6.5 Add Acid for pH < 2) q_solvent->ph_mod Aqueous change_solvent Try a stronger polar aprotic solvent (e.g., DMSO, DMF) q_solvent->change_solvent Organic aqueous_path Aqueous organic_path Organic heat_sonicate_aq Gentle Heat / Sonicate ph_mod->heat_sonicate_aq success Solubilized heat_sonicate_aq->success heat_sonicate_org Gentle Heat / Sonicate change_solvent->heat_sonicate_org cosolvent Use a co-solvent system (e.g., DMSO/Water) heat_sonicate_org->cosolvent cosolvent->success

Decision tree for troubleshooting solubility issues.

References

  • (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Kiper, R. A. (n.d.). picolinic acid. Chemical Database. [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. [Link]

  • (2015). 103390 - 6-Chloro-3-methylpicolinic acid 103390 6-Chloro-3-methylpicolinic acid - Safety Data Sheet. [Link]

  • (2018). SAFETY DATA SHEET. [Link]

  • South African Health Products Regulatory Authority. (2015). DISSOLUTION TESTING. [Link]

  • Camelo, S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Kyriazopoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Solubility of Things. (n.d.). Hydration Effects on Ionization. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

  • ResearchGate. (2025). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. [Link]

Sources

Troubleshooting

addressing inconsistencies in the biological assays of 5-Methylpicolinic acid hydrate

Current Status: Operational | Topic: Biological Assay Inconsistencies Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary Inconsistencies in biological assays involving 5-Methylpicolinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Biological Assay Inconsistencies Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Inconsistencies in biological assays involving 5-Methylpicolinic acid hydrate (5-MPA) are rarely due to compound degradation. Instead, they predominantly stem from three specific physicochemical artifacts: stoichiometric errors regarding the hydration state, zwitterionic solubility limits , and unintended metal chelation .

This guide bypasses standard "check your pipette" advice and targets the molecular mechanisms that cause false positives in enzymatic assays and variability in cell culture data.

Module 1: The Stoichiometry Trap (Hydrate vs. Anhydrous)

The Issue: Users frequently calculate molarity based on the anhydrous molecular weight (MW) while weighing the hydrate form. This results in a systematic ~11.6% under-dosing error , which shifts IC50 values and alters kinetic constants.

Technical Data:

Property Anhydrous Form Monohydrate Form (Common)
CAS 4434-13-3 1588441-37-5

| Formula |


 | 

| | MW | 137.14 g/mol | 155.15 g/mol | | Physical State | Crystalline Powder | Crystalline Powder |

Diagnostic Protocol: The "Water Correction" Check

  • Check the CoA: Does your Certificate of Analysis explicitly state "Hydrate" or list water content by Karl Fischer titration?

  • Calculate the Factor: If you used the anhydrous MW (137.14) to weigh the hydrate (155.15), multiply your final calculated concentration by 0.88 to find the actual concentration of 5-MPA in your well.

    • Example: You thought you screened at

      
      . You actually screened at 
      
      
      
      .
Module 2: Solubility & Zwitterionic Behavior

The Issue: 5-MPA precipitates in neutral buffers (PBS, pH 7.4) at high concentrations (>10 mM) or crystallizes out of DMSO stocks upon freeze-thaw cycles.

Mechanism: 5-MPA is a pyridine derivative. It exists as a zwitterion near its isoelectric point (pI).[1]

  • Low pH (< 2): Cationic (Pyridinium form, highly soluble).

  • Mid pH (~3-5): Neutral Zwitterion (Lowest solubility - DANGER ZONE ).

  • High pH (> 7): Anionic (Carboxylate form, soluble).

Troubleshooting Workflow:

SolubilityFlow Start Issue: 5-MPA Precipitates CheckSolvent Check Solvent System Start->CheckSolvent IsDMSO Is it in DMSO? CheckSolvent->IsDMSO IsAqueous Is it in Aqueous Buffer? CheckSolvent->IsAqueous DMSO_Fix Warm to 37°C. Sonicate 5 mins. Avoid freeze-thaw. IsDMSO->DMSO_Fix Yes CheckPH Check pH relative to pI IsAqueous->CheckPH AdjustPH Adjust pH > 7.5 or < 2.0 Avoid pH 3.0 - 5.0 CheckPH->AdjustPH Precipitate Visible

Figure 1: Decision tree for resolving solubility issues based on solvent and pH conditions.

Module 3: Assay Interference (The Chelation Effect)

The Issue: 5-MPA shows potent inhibition in metalloprotease assays (e.g., MMPs, HDACs) or interferes with oxidative stress assays. This is often a False Positive .

Mechanism: The pyridine nitrogen and the adjacent carboxylic acid form a bidentate ligand "pincer." This structure avidly chelates divalent cations (


, 

,

), stripping them from the active sites of metalloenzymes.

Validation Experiment: The "Metal Rescue" Protocol If 5-MPA is a true inhibitor, adding excess metal should not abolish activity. If it is a chelator, excess metal will "distract" the compound and restore enzyme activity.

Step-by-Step Protocol:

  • Baseline: Run your standard IC50 assay for 5-MPA against the target enzyme.

  • Preparation: Prepare a

    
     stock of the cofactor metal (e.g., 
    
    
    
    for MMPs) in assay buffer.
  • Rescue Arm: Pre-incubate 5-MPA with the metal solution (1:1 molar ratio) for 15 minutes before adding the enzyme.

  • Readout:

    • Activity Restored: 5-MPA is a chelator (False Positive).

    • Activity Remains Inhibited: 5-MPA is a competitive/allosteric inhibitor (True Hit).

ChelationMechanism cluster_rescue Rescue Experiment MPA 5-MPA (Free Ligand) Enzyme Metalloenzyme (Active Zn2+) MPA->Enzyme Attacks Metal Center Chelate 5-MPA-Zn2+ Complex MPA->Chelate Sequesters Metal TrueInhib True Inhibition (Active Site Binding) MPA->TrueInhib If Activity Persists ApoEnz Apo-Enzyme (Stripped/Inactive) Enzyme->ApoEnz Loss of Cofactor Complex Inert Complex (Enzyme Inactive) ExZn Excess Zn2+ (Added) ExZn->MPA Saturates Ligand

Figure 2: Mechanism of metalloenzyme interference and the logic behind the metal rescue experiment.

Module 4: Cell Culture & Intrinsic Toxicity

The Issue: Variable cytotoxicity data in cancer cell lines. Root Cause: Media formulation differences.

  • RPMI vs. DMEM: 5-MPA chelates iron. Media with lower iron content will show exaggerated cytotoxicity (cell cycle arrest) compared to iron-rich media.

  • Mechanism: Picolinic acid derivatives arrest cells in the

    
     or 
    
    
    
    phase by depleting intracellular iron required for ribonucleotide reductase.

Recommendation:

  • Always state the exact media formulation in your results.

  • Perform a "Media Swap" control: If toxicity drops significantly when adding

    
    
    
    
    
    , the mechanism is iron deprivation, not direct target engagement.
References
  • PubChem. 5-Methylpicolinic acid | C7H7NO2.[2][3] National Library of Medicine. Link

  • Synblock. 5-Methylpicolinic acid hydrate Properties (CAS 1588441-37-5). Link

  • ChemicalBook. 5-Methylpicolinic acid Physical Properties and Safety. Link

  • Assay Guidance Manual. Interference by Chemical Reactivity and Chelation. NCBI Bookshelf. Link

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. (Context on zwitterionic solubility profiles). Link

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Methylpicolinic Acid Hydrate Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Methylpicolinic acid hydrate, primarily through the selective oxidation of 2,5-lutidine.

Q1: What is the most common and reliable catalyst for the synthesis of 5-Methylpicolinic acid from 2,5-lutidine?

A1: Potassium permanganate (KMnO₄) is a widely used and effective oxidizing agent for the conversion of alkylpyridines to their corresponding carboxylic acids.[1] In the synthesis of 5-Methylpicolinic acid, KMnO₄ selectively oxidizes one of the methyl groups of 2,5-lutidine. The reaction is typically carried out in an aqueous solution. Under alkaline conditions, the permanganate is reduced to manganese dioxide (MnO₂), while acidic conditions lead to the formation of Mn²⁺ ions.[2][3]

Q2: Why is the methyl group at the 2-position of 2,5-lutidine preferentially oxidized?

A2: The methyl group at the 2-position (alpha position) of the pyridine ring is generally more susceptible to oxidation compared to the methyl group at the 5-position (beta position). This increased reactivity is due to the electronic influence of the nitrogen atom in the pyridine ring, which activates the adjacent alkyl group. Studies on the vapor-phase oxidation of similar molecules, like 2-methyl-5-ethylpyridine, have shown a predominant attack of the oxidizing agent on the methyl group in the 2-position.[4]

Q3: What are the potential side products in this synthesis, and how can they be minimized?

A3: A primary side product is the over-oxidation of 2,5-lutidine to form pyridine-2,5-dicarboxylic acid. This occurs when both methyl groups are oxidized. To minimize its formation, it is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature. Using a slight excess of 2,5-lutidine relative to the oxidizing agent can also favor the mono-oxidized product. Another potential side reaction is the degradation of the pyridine ring under harsh oxidative conditions, leading to the formation of smaller, undesired molecules.[1][2]

Q4: Are there alternative catalysts to potassium permanganate?

A4: Yes, several other oxidizing systems can be employed. These include:

  • Nitric Acid (HNO₃): Can be used for the oxidation of alkylpyridines, though it may require more stringent temperature and concentration control to avoid nitration of the pyridine ring.

  • Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as phosphotungstic acid, for the N-oxidation of alkylpyridines.[5][6] While the primary product is the N-oxide, this intermediate can sometimes facilitate further oxidation of the methyl group.

  • Heterogeneous Catalysts: Vanadium oxide-based catalysts have shown efficacy in the vapor-phase oxidation of substituted pyridines, offering potential for easier catalyst separation and recycling.[4]

  • Other Oxidizing Agents: Reagents like cerium(IV) ammonium nitrate and ozone have also been used for the oxidation of alkylaromatics and could be adapted for this synthesis.[7]

Q5: What is the role of a phase transfer catalyst (PTC) in this reaction?

A5: 2,5-lutidine has limited solubility in water, while many of the common oxidizing agents like potassium permanganate are dissolved in the aqueous phase. This phase difference can lead to slow reaction rates due to poor mass transfer between the reactants. A phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the oxidant from the aqueous phase to the organic phase (or the interface), thereby accelerating the reaction rate and improving the overall efficiency.[8][9][10]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of 5-Methylpicolinic acid hydrate.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of 5-Methylpicolinic Acid 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mass Transfer: Due to the phase separation of 2,5-lutidine and the aqueous oxidant.[6] 3. Sub-optimal Catalyst-to-Substrate Ratio: Incorrect stoichiometry of the oxidizing agent. 4. Catalyst Deactivation: The oxidizing agent may decompose before reacting with the substrate.1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or HPLC. 2. Improve Phase Mixing: a) Increase the stirring rate to create a finer emulsion. b) Consider the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the interaction between reactants.[9] 3. Adjust Stoichiometry: Systematically vary the molar ratio of the oxidizing agent to 2,5-lutidine to find the optimal balance that maximizes the yield of the mono-oxidized product. 4. Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over an extended period to maintain an effective concentration throughout the reaction.
Formation of Significant Amounts of Pyridine-2,5-dicarboxylic Acid (Di-acid) 1. Over-oxidation: Use of a large excess of the oxidizing agent. 2. High Reaction Temperature: Elevated temperatures can promote the oxidation of the second methyl group.1. Reduce Oxidant Concentration: Carefully control the stoichiometry of the oxidizing agent. A molar ratio of oxidant to 2,5-lutidine that is slightly less than theoretical for mono-oxidation may be beneficial. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to improve the selectivity for the mono-acid. This may require a longer reaction time.
Reaction Stalls or is Very Slow 1. Phase Separation: As mentioned above, poor contact between the reactants in a biphasic system.[6] 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Incorrect pH: The reactivity of some oxidizing agents, like KMnO₄, is highly dependent on the pH of the medium.[2]1. Enhance Interfacial Contact: In addition to vigorous stirring and PTC, the addition of a co-solvent that is miscible with both phases could be explored, though this may complicate purification. The formation of the N-oxide product can also improve miscibility.[5][6] 2. Increase Temperature: Cautiously increase the reaction temperature in increments, monitoring for any increase in the formation of byproducts. 3. Adjust pH: If using KMnO₄, ensure the reaction is conducted under either strongly acidic or alkaline conditions, as its oxidative power is diminished in neutral media.[2]
Difficulty in Isolating and Purifying the Product 1. Presence of Unreacted Starting Material: 2,5-lutidine may be difficult to separate from the product. 2. Contamination with Di-acid: The di-acid byproduct can co-precipitate with the desired mono-acid. 3. Inorganic Salts: Byproducts from the oxidizing agent (e.g., MnO₂) can contaminate the product.1. Extraction: After the reaction, adjust the pH of the aqueous solution to be basic (e.g., pH 8-9) to deprotonate the carboxylic acid, making it water-soluble. Unreacted 2,5-lutidine can then be extracted with an organic solvent like dichloromethane or ethyl acetate. 2. pH-Based Separation: The pKa values of the mono-acid and di-acid are different. Carefully adjusting the pH of the solution can allow for the selective precipitation of one of the acids. For instance, the di-acid is generally less soluble at a lower pH. 3. Filtration and Washing: In the case of KMnO₄ oxidation, the resulting MnO₂ precipitate should be thoroughly removed by filtration. The filter cake should be washed with hot water to recover any adsorbed product. The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

III. Catalyst Comparison for 2,5-Lutidine Oxidation

The following table provides a comparative overview of common catalyst systems for the synthesis of 5-Methylpicolinic acid.

Catalyst System Typical Reaction Conditions Advantages Disadvantages Key Considerations
Potassium Permanganate (KMnO₄) Aqueous solution, acidic or alkaline conditions, moderate temperature (e.g., 60-80 °C).- High reactivity and effectiveness. - Relatively low cost. - Well-established methodology.[1]- Can lead to over-oxidation to the di-acid. - Formation of MnO₂ byproduct requires careful removal. - Stoichiometric reagent, not truly catalytic.- Precise control of stoichiometry and temperature is crucial for selectivity. - The choice between acidic and alkaline conditions can affect the work-up procedure.[2]
Nitric Acid (HNO₃) Concentrated or dilute aqueous solution, elevated temperatures.- Strong oxidizing agent. - Can be cost-effective.- Risk of nitration of the pyridine ring. - Corrosive and generates NOx gases. - Can be less selective than KMnO₄.- Requires a well-ventilated area and careful handling. - Optimization of acid concentration and temperature is critical to minimize side reactions.
Hydrogen Peroxide (H₂O₂) with Catalyst Aqueous or organic solvent, often with a metal catalyst (e.g., phosphotungstic acid).[6]- "Greener" oxidant as the byproduct is water. - Can be highly selective under optimized conditions.- Often requires a co-catalyst. - H₂O₂ can be unstable at higher temperatures. - May primarily yield the N-oxide, requiring further reaction steps.[6]- The choice of co-catalyst is critical for achieving the desired oxidation of the methyl group. - Safety precautions for handling concentrated H₂O₂ must be followed.
Vanadium Oxide (V₂O₅) based Catalysts Vapor-phase reaction, high temperatures (e.g., 300-400 °C).[4]- Heterogeneous catalyst, allowing for easier separation and potential for continuous processes. - Can be highly selective.[4]- Requires specialized equipment for high-temperature, gas-phase reactions. - Catalyst deactivation over time can be an issue.- Catalyst support and promoters can significantly influence activity and selectivity. - Not suitable for standard laboratory benchtop synthesis.
Phase Transfer Catalyst (PTC) with Oxidant Biphasic system (e.g., water/toluene), with an aqueous oxidant and a PTC (e.g., quaternary ammonium salt).[9]- Overcomes mass transfer limitations. - Can lead to faster reaction rates and higher yields.[9] - Allows for milder reaction conditions.- The PTC needs to be separated from the product. - The cost of the PTC can be a factor.- The choice of PTC depends on the specific reactants and solvent system.[8] - The efficiency of stirring is still important.

IV. Experimental Workflow & Decision Making

Catalyst Selection Workflow

The selection of an appropriate catalyst system is a critical step in the successful synthesis of 5-Methylpicolinic acid hydrate. The following diagram illustrates a decision-making workflow to guide your choice.

CatalystSelection start Start: Synthesis of 5-Methylpicolinic Acid Hydrate precursor Precursor: 2,5-Lutidine start->precursor decision_scale What is the scale of the synthesis? precursor->decision_scale lab_scale Laboratory Scale decision_scale->lab_scale Lab industrial_scale Industrial/Pilot Scale decision_scale->industrial_scale Industrial decision_conditions Are harsh conditions acceptable? lab_scale->decision_conditions catalyst_heterogeneous Heterogeneous Catalyst (e.g., V2O5) - Easy separation, continuous flow industrial_scale->catalyst_heterogeneous harsh_ok Yes decision_conditions->harsh_ok Yes harsh_not_ok No (Milder conditions preferred) decision_conditions->harsh_not_ok No catalyst_kmno4 Potassium Permanganate (KMnO4) - Well-established - Cost-effective harsh_ok->catalyst_kmno4 catalyst_hno3 Nitric Acid (HNO3) - Strong oxidant harsh_ok->catalyst_hno3 catalyst_h2o2 Hydrogen Peroxide (H2O2) - 'Green' oxidant harsh_not_ok->catalyst_h2o2 catalyst_ptc Phase Transfer Catalysis (PTC) - Improves biphasic reactions harsh_not_ok->catalyst_ptc

Caption: Catalyst selection decision tree for 5-Methylpicolinic acid hydrate synthesis.

General Experimental Protocol using Potassium Permanganate

This protocol provides a general outline for the synthesis of 5-Methylpicolinic acid hydrate using potassium permanganate. Note: This is a representative procedure and may require optimization for your specific setup and scale.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2,5-lutidine and water.

    • Begin vigorous stirring to create a fine suspension.

  • Preparation of Oxidant Solution:

    • In a separate beaker, dissolve potassium permanganate in water. Gentle heating may be required to fully dissolve the solid.

  • Reaction:

    • Heat the 2,5-lutidine suspension to the desired reaction temperature (e.g., 70-80 °C).

    • Slowly add the potassium permanganate solution to the reaction mixture via the dropping funnel over a period of 1-2 hours.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Wash the filter cake thoroughly with hot water to recover any adsorbed product.

    • Combine the filtrate and washings.

  • Purification:

    • Adjust the pH of the filtrate to be basic (pH ~9) with a suitable base (e.g., NaOH solution).

    • Extract with an organic solvent (e.g., dichloromethane) to remove any unreacted 2,5-lutidine.

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the 5-Methylpicolinic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

ExperimentalWorkflow setup 1. Reaction Setup - 2,5-lutidine + Water - Vigorous Stirring reaction 3. Reaction - Heat lutidine suspension - Slow addition of KMnO4 solution - Monitor progress setup->reaction oxidant 2. Oxidant Preparation - Dissolve KMnO4 in Water oxidant->reaction workup 4. Work-up - Cool and filter MnO2 - Wash filter cake reaction->workup purification 5. Purification - pH adjustment and extraction - Precipitation of product - Filtration and drying workup->purification

Caption: General experimental workflow for the synthesis of 5-Methylpicolinic acid hydrate.

V. References

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase Transfer Catalysis | Dalal Institute. [Link]

  • Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system | Chemistry of Heterocyclic Compounds. [Link]

  • Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation | Request PDF. [Link]

  • Phase-Transfer Catalysis (PTC) - OperaChem. [Link]

  • Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.

  • Toward an Inherently Safer Alternative for Operating N-oxidation of Alkylpyridines: Effect of N-oxide on Lutidine – Water Phase Separation - FAO AGRIS. [Link]

  • The synthesis of 2,5-lutidine and 2-ethyl-5-methylpyridine - Chemical Papers. [Link]

  • KINETICS AND MECHANISM OF OXIDATION OF 2,5-DIAMINO-1,3,4- THIADIAZOLE FERRATE COMPLEX IN ACID MEDIUM. [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. [Link]

  • Why does secondary amine give tetra alkyl hydrazine when KMnO4 is used as an oxidising agent? - Quora. [Link]

  • Recent advances in heterogeneous selective oxidation catalysis for sustainable chemistry - Chemical Society Reviews (RSC Publishing). [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. [Link]

  • 2,6-dimethylpyridine - Organic Syntheses Procedure. [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols - PMC. [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. [Link]

  • Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. [Link]

  • Selective Partial Oxidation of 2,5-Dimethylhexane with Dioxygen Catalyzed by Manganese Octahedral Molecular Sieves and Promoted by N-Hydroxyphthalimide | Industrial & Engineering Chemistry Research. [Link]

  • Special Issue : Heterogeneous Selective and Total Catalytic Oxidation - MDPI. [Link]

  • Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium - Journal of Applied Pharmaceutical Science. [Link]

  • Individual Reactions of Permanganate and Various Reductants - Pacific Northwest National Laboratory. [Link]

  • Potassium Permanganate - Organic Chemistry Portal. [Link]

  • Efficient and selective oxidation of aldehydes with dioxygen catalysed by vanadium-containing heteropolyanions. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Ester By KMnO - orientjchem.org. [Link]

  • alkenes and potassium manganate(VII) (permanganate) - Chemguide. [Link]

  • Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations - Digital Commons @ UConn. [Link]

  • Green chemical process for continuous production of high-purity 2,5-furandicarboxylic acid in anion exchange membrane flow electrolyzer - PubMed. [Link]

  • Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Preparation of 3,5-lutidine - Google Patents.

  • Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid - MDPI. [Link]

  • Electrosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural: mechanisms, advanced catalysts, and reaction microenvironments - PMC. [Link]

  • 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts - MDPI. [Link]

  • Recent advances in electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid: Mechanism, catalyst, coupling system - ResearchGate. [Link]

  • Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition | Request PDF. [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. [Link]

  • Efficient Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Using a Natural Mineral Vermiculite-Loaded Gold–Palladium Bimetallic Catalyst - MDPI. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the properties of 5-Methylpicolinic acid hydrate and its anhydrous form

Executive Summary 5-Methylpicolinic acid (5-MPA) is a critical intermediate in the synthesis of metallopharmaceuticals and pyridine-based ligands.[1] It exists primarily in two solid forms: the anhydrous free acid and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpicolinic acid (5-MPA) is a critical intermediate in the synthesis of metallopharmaceuticals and pyridine-based ligands.[1] It exists primarily in two solid forms: the anhydrous free acid and the monohydrate .[1]

While chemically identical in solution, their solid-state properties diverge significantly, impacting stoichiometric precision in drug formulation and metal-organic framework (MOF) synthesis.[1] This guide delineates the critical differences, providing experimental protocols to distinguish and interconvert these forms.

Key Verdict:

  • Use the Hydrate (CAS 1588441-37-5) for general shelf storage and aqueous-phase reactions due to its thermodynamic stability under ambient humidity.[1]

  • Use the Anhydrous (CAS 4434-13-3) for strictly stoichiometric coordination chemistry, organometallic catalysis, and anhydrous organic synthesis to prevent water-induced catalyst deactivation.[1]

Physicochemical Profile

The primary differentiator is the incorporation of a single water molecule in the crystal lattice of the hydrate, leading to an 11.6% difference in molecular weight—a margin of error sufficient to ruin stoichiometric calculations if ignored.[1]

Table 1: Comparative Specifications
PropertyAnhydrous FormMonohydrate Form
CAS Registry 4434-13-3 1588441-37-5
Formula C₇H₇NO₂C₇H₇NO₂[1] · H₂O
Molecular Weight 137.14 g/mol 155.15 g/mol
Appearance White crystalline powderOff-white/Pale yellow crystals
Melting Point 164–166 °C (Sharp)Dehydration <110 °C; Melt ~164 °C
Water Content < 0.5%~11.6% (Theoretical)
Hygroscopicity Moderate (Reverts to hydrate)Low (Thermodynamically stable)
Solubility (Water) Good (pH dependent)Good (pH dependent)
Solubility (DCM) ModeratePoor (Requires dehydration)

Solid-State Characterization & Identification[1]

Distinguishing these forms requires analyzing the crystal lattice energy and solvent content.[1] The hydrate is not merely "wet" material; the water is structurally bound, bridging the carboxylic acid and the pyridine nitrogen via hydrogen bonding.[1]

A. Thermogravimetric Analysis (TGA)

TGA is the definitive method for identification.[1]

  • Anhydrous: Shows a flat baseline up to the melting/decomposition point (>160°C).[1]

  • Hydrate: Exhibits a distinct weight loss step between 60°C and 110°C corresponding to the loss of lattice water.[1]

Calculated Mass Loss for Monohydrate: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">



B. Structural Logic (Graphviz Visualization)[1]

The following diagram illustrates the decision logic for characterizing the solid form and the structural relationship between the two.

G Start Unknown Solid Sample (5-Methylpicolinic Acid) TGA Run TGA (25°C to 200°C @ 10°C/min) Start->TGA Result_Flat Profile: Flat Baseline (< 1% Loss) TGA->Result_Flat No Volatiles Result_Step Profile: Step Loss (~11.6% Loss @ 60-110°C) TGA->Result_Step Desolvation Anhydrous Identity: ANHYDROUS (MW: 137.14) Result_Flat->Anhydrous Hydrate Identity: MONOHYDRATE (MW: 155.15) Result_Step->Hydrate Structure_A Lattice: Zwitterionic Packing (Direct N-H...O bonds) Anhydrous->Structure_A X-Ray Diffraction Structure_H Lattice: Water-Bridged Network (COOH...H2O...N) Hydrate->Structure_H X-Ray Diffraction

Caption: Characterization workflow distinguishing the direct zwitterionic packing of the anhydrous form from the water-bridged network of the hydrate.

Synthetic Implications & Performance[1]

Stoichiometric Criticality

In the synthesis of metal complexes (e.g., Ruthenium or Iridium picolinates for OLEDs or catalysis), using the hydrate while calculating for the anhydrous form results in a 13% under-loading of the ligand .[1]

  • Consequence: Incomplete complexation, residual metal salts, and difficult purification.[1]

Coordination Competition

The water molecule in the hydrate is a competing ligand.[1]

  • Scenario: When reacting 5-MPA with labile metal precursors (e.g., Cu(OAc)₂), the lattice water may occupy the apical coordination site, forming [M(5-MPA)₂(H₂O)] species instead of the desired solvent-free species.[1]

  • Mitigation: Use the anhydrous form in dry solvents (MeOH/DCM) or include a Dean-Stark trap step if using the hydrate.[1]

Shelf Stability

The anhydrous form is hygroscopic.[1] If left in an unsealed container, it will scavenge atmospheric moisture to revert to the thermodynamically stable hydrate phase over 48–72 hours.[1]

Experimental Protocols

Protocol A: Dehydration (Converting Hydrate to Anhydrous)

Objective: Preparation of anhydrous 5-MPA for moisture-sensitive reactions.

  • Setup: Place the hydrate (pale yellow powder) in a vacuum drying oven.

  • Parameters:

    • Temperature: 80 °C (Below melting point, high enough to drive off lattice water).

    • Pressure: < 10 mbar .

    • Time: 6–12 hours .[1]

  • Validation:

    • Weigh the sample before and after.[1][2] Target mass retention is 88.4% of the starting mass.[1]

    • Note: If the melting point is sharp at 164–166°C without bubbling, dehydration is complete.[1]

  • Storage: Immediately transfer to a desiccator or glovebox.

Protocol B: Recrystallization (Purification of Hydrate)

Objective: Purifying crude 5-MPA from synthesis.

  • Dissolution: Dissolve crude 5-MPA in minimum boiling water.

  • pH Adjustment: If obtained from hydrolysis of an ester, adjust pH to the isoelectric point (~pH 3.5–4.[1]0) to maximize precipitation.[1]

  • Cooling: Allow to cool slowly to 4°C. The monohydrate crystallizes as defined prisms.

  • Drying: Air dry or dry at 40°C. Do not exceed 60°C to avoid partial dehydration and lattice collapse.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. Retrieved from [Link]

  • Ye, Y., & Tanski, J. M. (2020).[1] The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. Acta Crystallographica Section E, 76(11), 1752–1756.[1] (Cited for structural analogy of picolinic acid hydrates).[1][3] Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991).[1] Water-enhanced solubility of carboxylic acids in organic solvents. Lawrence Berkeley Lab Technical Report. Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Methylpicolinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 5-Methylpicolinic Acid Hydrate 5-Methylpicolinic acid hydrate (C₇H₉NO₃) is a pyridinecarboxylic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Methylpicolinic Acid Hydrate

5-Methylpicolinic acid hydrate (C₇H₉NO₃) is a pyridinecarboxylic acid derivative with a molecular weight of 155.15 g/mol .[1] As with any active pharmaceutical ingredient (API) or intermediate, the development of robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. The validation of these methods is not merely a procedural step but a scientific necessity to ensure the identity, strength, quality, and purity of the substance.[2]

This guide will provide a comparative analysis of the most pertinent analytical techniques for 5-Methylpicolinic acid hydrate, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by Spectroscopic methods. The discussion will be framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized framework for analytical method validation.[3]

Physicochemical Properties of 5-Methylpicolinic Acid Hydrate

A thorough understanding of the physicochemical properties of 5-Methylpicolinic acid hydrate is paramount in selecting and developing an appropriate analytical method.

PropertyValueImplication for Analytical Method Selection
Molecular Formula C₇H₉NO₃[1]The presence of a carboxylic acid and a pyridine ring suggests UV activity, making UV-based detection in HPLC a viable option.
Molecular Weight 155.15 g/mol [1]The relatively low molecular weight makes the compound amenable to both HPLC and GC (with derivatization).
Appearance Light yellow crystalline powder[4]The solid nature requires dissolution in a suitable solvent for analysis by HPLC or GC.
Melting Point 164-166 °C[4]The relatively high melting point suggests that the compound is thermally stable enough for GC analysis, although derivatization is often recommended for carboxylic acids to improve peak shape and thermal stability.[5]
Solubility Soluble in water.[6]High water solubility is advantageous for reversed-phase HPLC, where aqueous mobile phases are common.
pKa The pKa of the parent picolinic acid is approximately 5.32.[6]The acidic nature of the molecule means that the pH of the mobile phase in HPLC will significantly impact its retention and peak shape.
Chromophoric Properties The pyridine ring is a chromophore.This allows for direct UV detection, a common and robust detection method in HPLC.

Head-to-Head Comparison: HPLC vs. GC for 5-Methylpicolinic Acid Hydrate Analysis

The choice between HPLC and GC is a critical decision in method development. Both techniques offer distinct advantages and disadvantages for the analysis of 5-Methylpicolinic acid hydrate.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for 5-Methylpicolinic Acid Hydrate Highly Suitable. The compound's polarity, water solubility, and UV-absorbing properties make it an ideal candidate for reversed-phase HPLC with UV detection.Suitable with Derivatization. Due to the polar carboxylic acid group, derivatization (e.g., silylation or esterification) is generally required to increase volatility and prevent peak tailing.[7][8]
Speed Run times are typically in the range of 5-15 minutes.Can offer faster analysis times, particularly with modern capillary columns.
Sensitivity High sensitivity can be achieved with UV or mass spectrometry (MS) detectors.High sensitivity, especially with a flame ionization detector (FID) or MS.
Specificity Excellent specificity, especially when coupled with a diode array detector (DAD) or MS.High specificity, particularly with MS detection, which provides structural information.
Robustness Generally robust methods, though mobile phase preparation and column care are crucial.Robust, but derivatization can introduce variability.
Cost Higher initial instrument cost and ongoing solvent costs.Lower solvent costs, but the cost of derivatization reagents can be a factor.
Recommended Starting Point: Reversed-Phase HPLC with UV Detection

Given the physicochemical properties of 5-Methylpicolinic acid hydrate, a reversed-phase HPLC method with UV detection is the most logical and efficient starting point for method development and validation. This approach avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error.

Experimental Protocols: A Deep Dive into Method Validation

The following sections provide detailed, step-by-step protocols for the validation of a hypothetical, yet scientifically sound, HPLC method for the quantification of 5-Methylpicolinic acid hydrate. These protocols are designed to be self-validating systems, with each step explaining the underlying scientific rationale.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Solution: 100 µg/mL of 5-Methylpicolinic acid hydrate in mobile phase

  • Sample Solution: Prepared in mobile phase to a target concentration of 100 µg/mL

Validation Workflow

The validation of an analytical method is a comprehensive process that establishes the performance characteristics of the procedure. The following workflow, based on ICH Q2(R1) guidelines, will be followed.

Sources

Comparative

Comparative Guide: Evaluating the Efficacy of 5-Methylpicolinic Acid Hydrate in Biological Assays

Executive Summary 5-Methylpicolinic acid hydrate (5-MPA) is a methylated derivative of picolinic acid (PA), acting primarily as a bidentate chelating ligand and a metabolic modulator. While the parent compound, Picolinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpicolinic acid hydrate (5-MPA) is a methylated derivative of picolinic acid (PA), acting primarily as a bidentate chelating ligand and a metabolic modulator. While the parent compound, Picolinic Acid, is the standard reference for zinc absorption and metalloenzyme inhibition, the 5-methyl derivative offers distinct physicochemical properties—specifically increased lipophilicity and altered electronic density at the pyridine nitrogen.

This guide evaluates 5-MPA's efficacy in insulin-mimetic signaling and metalloenzyme inhibition , comparing it directly against Picolinic Acid (PA) and Dipicolinic Acid (DPA) .

Key Findings
  • Bioavailability: 5-MPA exhibits higher calculated lipophilicity (cLogP) than PA, potentially enhancing passive membrane diffusion in cell-based assays.

  • Insulin Mimicry: As a ligand for trivalent metals (Cr, V), 5-MPA forms complexes that sustain Akt phosphorylation longer than PA-derived complexes due to steric protection of the metal center.

  • Enzyme Inhibition: In Dopamine

    
    -Hydroxylase (DBH) assays, 5-MPA acts as a competitive inhibitor, with the 5-methyl group probing the hydrophobic pocket of the active site.
    

Part 1: Chemical Basis & Solubility Profile

The "hydrate" designation of 5-MPA is critical for stoichiometric precision in assay preparation. Unlike anhydrous Picolinic Acid, 5-MPA hydrate includes water molecules in the crystal lattice, which must be accounted for during molarity calculations to avoid under-dosing.

Property5-Methylpicolinic Acid HydratePicolinic Acid (Standard)Dipicolinic Acid (Alternative)
Structure Pyridine ring with -COOH at C2, -CH3 at C5Pyridine ring with -COOH at C2Pyridine ring with -COOH at C2 & C6
Role Bidentate Ligand / InhibitorBidentate Ligand / MetaboliteTridentate Ligand / Spore Marker
Solubility Water (Moderate), DMSO (High)Water (High)Water (Low), NaOH required
Key Mechanism Hydrophobic interaction + ChelationChelationStrong Chelation (strips metals)
Primary Risk Irritant (H315, H319)IrritantIrritant

Part 2: Comparative Assay I - Insulin-Mimetic Activity

Rationale

Picolinate derivatives, particularly when complexed with Zinc (


) or Chromium (

), enhance glucose uptake in adipocytes. The mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which normally terminates insulin signaling. 5-MPA is evaluated here for its ability to enhance this effect compared to PA.
Mechanistic Pathway

The following diagram illustrates the intervention point of 5-MPA complexes within the insulin signaling cascade.

InsulinSignaling Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt GLUT4_Cyto GLUT4 (Cytosolic) Akt->GLUT4_Cyto Translocation Signal GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Glucose Glucose Influx GLUT4_Mem->Glucose PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Stops Signal) MPA_Complex 5-MPA:Metal Complex MPA_Complex->PTP1B INHIBITS

Figure 1: Mechanism of Action. 5-MPA complexes enhance glucose uptake by inhibiting PTP1B, thereby prolonging the activation of the Insulin Receptor and Akt pathway.

Experimental Protocol: Glucose Uptake in 3T3-L1 Adipocytes

Objective: Determine the EC50 of 5-MPA (complexed with


) in stimulating 2-Deoxyglucose (2-DOG) uptake.
  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation using IBMX, Dexamethasone, and Insulin cocktail for 48 hours, then maintain in insulin-free media for 6-8 days until >90% adipocyte phenotype is observed.

  • Starvation: Wash cells 2x with PBS and incubate in serum-free DMEM (low glucose) for 3 hours to basalize glucose transport.

  • Treatment Preparation:

    • Test Group: Mix 5-MPA Hydrate with

      
       (molar ratio 2:1) in DMSO/Media. Serial dilutions: 1 
      
      
      
      M to 100
      
      
      M.
    • Control A (Positive): 100 nM Insulin.

    • Control B (Reference): Picolinic Acid +

      
       (2:1).
      
    • Control C (Negative): Vehicle (DMSO < 0.1%).

  • Incubation: Treat cells for 30 minutes at 37°C.

  • Uptake Assay: Add

    
    -2-Deoxyglucose (0.5 
    
    
    
    Ci/mL) for 10 minutes.
  • Termination: Wash rapidly with ice-cold PBS containing 10

    
    M Cytochalasin B (stops transport).
    
  • Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.

Expected Outcome & Interpretation:

  • 5-MPA vs. PA: 5-MPA complexes typically show a lower EC50 (higher potency) than PA complexes. The 5-methyl group increases lipophilicity, facilitating faster passive diffusion of the neutral complex across the adipocyte membrane [1].

  • Validity Check: If the Zinc-only control shows minimal uptake, and the 5-MPA-Zinc complex shows significant uptake, the efficacy is ligand-dependent.

Part 3: Comparative Assay II - Enzyme Inhibition (Dopamine -Hydroxylase)[2]

Rationale

Dopamine


-Hydroxylase (DBH) is a copper-containing enzyme.[1] Picolinic acid derivatives inhibit DBH by chelating the active site copper or interacting with the hydrophobic pocket. This assay evaluates the structural advantage of the 5-methyl group.
Experimental Protocol: Spectrophotometric Inhibition Assay

Objective: Compare


 values of 5-MPA vs. Fusaric Acid (known inhibitor) and PA.
  • Reagent Setup:

    • Enzyme: Purified DBH (from bovine adrenal medulla or recombinant).

    • Substrate: Tyramine (10 mM).

    • Cofactor: Ascorbic acid (10 mM) and Catalase (to protect enzyme).

  • Reaction Mix: In 50 mM Sodium Acetate buffer (pH 5.0), add enzyme, catalase, and varying concentrations of 5-MPA (0 - 1 mM).

  • Initiation: Add Tyramine.

  • Measurement: Monitor oxygen consumption (Clark electrode) or spectrophotometric formation of octopamine (oxidized product) at 240-280 nm (method dependent).

  • Data Analysis: Plot Lineweaver-Burk graphs to determine the mode of inhibition (Competitive vs. Non-competitive).

Comparative Analysis:

CompoundPredicted Inhibition TypeRelative PotencyNotes
5-MPA Competitive / MixedHighMethyl group probes hydrophobic pocket near Cu active site [2].
Picolinic Acid CompetitiveModerateLacks hydrophobic tail interaction.
Dipicolinic Acid Non-specificLow/ToxicStrips Copper entirely (irreversible inactivation), not true inhibition.

Part 4: Workflow Visualization

To ensure reproducibility, the following workflow details the critical "Starvation-Treatment-Lysis" cycle for the cell-based assays.

Workflow cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell Handling cluster_analysis Phase 3: Analysis Step1 Weigh 5-MPA Hydrate (Correct for MW: 155.15 g/mol) Step2 Complexation (2:1 Ratio with Metal) Step1->Step2 Step4 Ligand Treatment (30 Mins @ 37°C) Step2->Step4 Add to Media Step3 Serum Starvation (3 Hours) Step3->Step4 Step5 2-DOG Uptake (10 Mins) Step4->Step5 Step6 Ice-Cold PBS Wash (+ Cytochalasin B) Step5->Step6 Step7 Scintillation Counting Step6->Step7

Figure 2: Step-by-step experimental workflow for evaluating 5-MPA bioactivity in adipocytes.

References

  • Evans, G. W., & Bowman, T. D. (1992). Chromium picolinate increases membrane fluidity and rate of insulin internalization. Journal of Inorganic Biochemistry. Link (Contextual grounding for picolinate-metal lipophilicity).

  • Kruse, L. I., et al. (1986). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.[2] Journal of Medicinal Chemistry. Link (Establishes the SAR for 5-substituted picolinic acids).

  • Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans.[3][4] Agents and Actions. Link (Baseline for Picolinic Acid bioavailability).

  • PubChem Compound Summary. (2024). 5-Methylpicolinic acid.[5][6][7] National Center for Biotechnology Information. Link (Chemical and safety data).

Sources

Validation

A Comparative Guide to the Synthesis of 5-Methylpicolinic Acid Hydrate: Assessing Reproducibility in Two Key Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methylpicolinic Acid in Medicinal Chemistry 5-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylpicolinic Acid in Medicinal Chemistry

5-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the reliable and reproducible synthesis of this key intermediate a matter of significant interest to the drug development community. The presence of both a carboxylic acid and a methyl group on the pyridine ring offers versatile handles for further chemical modification, allowing for the exploration of diverse chemical space in the quest for novel therapeutics. This guide provides an in-depth comparison of two distinct synthetic routes to 5-Methylpicolinic acid hydrate, with a focus on assessing the reproducibility of each method. We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental procedures, and present a comparative analysis of their key performance indicators.

Methodology 1: Permanganate Oxidation of 2,5-Lutidine

The oxidation of an alkyl side chain on an aromatic ring is a classic and robust transformation in organic synthesis. In this first method, we explore the use of a powerful and cost-effective oxidizing agent, potassium permanganate (KMnO₄), to convert the readily available starting material, 2,5-lutidine, into the desired 5-methylpicolinic acid. The hydrate form is typically obtained upon crystallization from aqueous media.

Causality of Experimental Choices

The choice of potassium permanganate as the oxidant is predicated on its high reactivity and ability to oxidize alkyl groups attached to aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous medium, which is both environmentally benign and facilitates the dissolution of the permanganate salt. The basic conditions often employed in these oxidations help to solubilize the intermediate manganese species and prevent the formation of insoluble manganese dioxide (MnO₂) sludge, which can complicate product isolation. The final acidification step is crucial for the protonation of the carboxylate salt to yield the free carboxylic acid, which can then be isolated by filtration or extraction. The formation of the hydrate is a consequence of the presence of water during the crystallization process.

Experimental Protocol: Permanganate Oxidation

Materials:

  • 2,5-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-lutidine in deionized water.

  • Slowly add a solution of sodium hydroxide to the reaction mixture.

  • Heat the mixture to reflux.

  • Over a period of several hours, add potassium permanganate in small portions to the refluxing solution. The purple color of the permanganate should disappear as the reaction progresses.

  • After the addition is complete, continue to reflux the mixture until the permanganate color is completely discharged.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The white precipitate of 5-methylpicolinic acid will form.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-methylpicolinic acid hydrate.

  • Dry the crystals under vacuum at a low temperature to avoid the loss of water of hydration.

Workflow for Reproducibility Assessment

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization P1 Dissolve 2,5-lutidine in water and NaOH P2 Heat to reflux P1->P2 R1 Portion-wise addition of KMnO4 P2->R1 R2 Monitor color change (purple to colorless) R1->R2 R3 Continue reflux until reaction completion R2->R3 W1 Cool and filter MnO2 R3->W1 W2 Acidify filtrate with HCl to pH 3-4 W1->W2 W3 Collect precipitate by filtration W2->W3 PU1 Recrystallize from Ethanol/Water W3->PU1 PU2 Dry under vacuum PU1->PU2 C1 Characterize: Melting Point, NMR, IR PU2->C1

Caption: Workflow for the synthesis and reproducibility assessment of 5-Methylpicolinic acid hydrate via permanganate oxidation.

Methodology 2: Biocatalytic Oxidation of 2,5-Lutidine

As an alternative to traditional chemical oxidation, biocatalysis offers a greener and often more selective approach to chemical synthesis. This methodology explores the use of a whole-cell biocatalyst or an isolated enzyme to achieve the oxidation of 2,5-lutidine to 5-methylpicolinic acid.

Causality of Experimental Choices

The use of a biocatalyst, such as a microorganism or a purified enzyme, can offer several advantages, including high selectivity for the target reaction, milder reaction conditions (ambient temperature and pressure, neutral pH), and a reduction in hazardous waste. The choice of biocatalyst is critical and is typically identified through screening of various microorganisms for their ability to metabolize or transform the starting material. The reaction is carried out in an aqueous buffer to maintain the optimal pH for enzyme activity. The product is often extracted from the aqueous medium using an organic solvent.

Experimental Protocol: Biocatalytic Oxidation

Materials:

  • 2,5-Lutidine

  • Selected microorganism or enzyme (e.g., from the genus Rhodococcus or a recombinant E. coli expressing a suitable monooxygenase)

  • Phosphate buffer

  • Glucose (as a carbon source for whole-cell catalysis)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a culture of the selected microorganism in a suitable growth medium.

  • In a bioreactor or a shake flask, prepare a solution of phosphate buffer.

  • If using a whole-cell system, add glucose as a carbon source.

  • Add the 2,5-lutidine to the buffered medium.

  • Inoculate the reaction mixture with the microbial culture or add the purified enzyme.

  • Incubate the reaction at a controlled temperature with agitation to ensure proper aeration.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC-MS.

  • Once the reaction is complete, separate the biomass by centrifugation.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system to obtain 5-methylpicolinic acid hydrate.

Workflow for Reproducibility Assessment

cluster_prep Preparation cluster_reaction Bioconversion cluster_workup Work-up & Isolation cluster_purification Purification & Characterization P1 Prepare microbial culture and buffer solution R1 Add 2,5-lutidine and biocatalyst P1->R1 R2 Incubate with agitation and aeration R1->R2 R3 Monitor reaction progress (HPLC/GC-MS) R2->R3 W1 Separate biomass (centrifugation) R3->W1 W2 Extract supernatant with ethyl acetate W1->W2 W3 Dry and concentrate organic phase W2->W3 PU1 Recrystallize product W3->PU1 C1 Characterize: Melting Point, NMR, IR PU1->C1

Caption: Workflow for the synthesis and reproducibility assessment of 5-Methylpicolinic acid hydrate via biocatalytic oxidation.

Comparative Analysis of Synthesis Methodologies

To objectively assess the reproducibility and overall performance of the two synthetic routes, a set of key performance indicators (KPIs) must be considered.

Key Performance IndicatorMethodology 1: Permanganate OxidationMethodology 2: Biocatalytic Oxidation
Yield Moderate to HighVariable, dependent on biocatalyst efficiency
Purity (post-purification) HighPotentially very high due to selectivity
Reaction Time Several hours to a dayCan range from hours to several days
Cost of Reagents Low (KMnO₄ is inexpensive)Can be high if purified enzymes are used
Safety Considerations Strong oxidant, exothermic reactionGenerally safer, milder conditions
Environmental Impact Generation of MnO₂ wasteGreener, biodegradable waste
Scalability Readily scalableCan be challenging to scale up
Reproducibility Good, with careful control of parametersCan be variable due to biological factors

Characterization and Validation of 5-Methylpicolinic Acid Hydrate

The successful and reproducible synthesis of 5-Methylpicolinic acid hydrate must be confirmed through rigorous analytical characterization.

  • Melting Point: The hydrate will have a distinct melting point compared to the anhydrous form. A sharp and consistent melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure of 5-methylpicolinic acid. The presence of a water molecule will be indicated by a characteristic peak, the chemical shift of which can be solvent-dependent. The integration of this peak relative to the aromatic protons can be used to confirm the stoichiometry of the hydrate.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrate will show a broad O-H stretching band, typically in the region of 3200-3500 cm⁻¹, corresponding to the water of hydration, in addition to the characteristic carboxylic acid O-H and C=O stretches.[1][2][3]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the 5-methylpicolinic acid molecule.

Conclusion: Selecting the Optimal Synthesis Route

Both the permanganate oxidation and the biocatalytic oxidation methods offer viable routes to 5-methylpicolinic acid hydrate. The choice of the most appropriate method will depend on the specific requirements of the researcher or organization.

The permanganate oxidation method is a well-established, cost-effective, and scalable approach that is likely to provide good yields and high purity with careful control of the reaction conditions. Its reproducibility is generally high, making it suitable for routine production. However, it is associated with safety concerns related to the use of a strong oxidant and the generation of inorganic waste.

The biocatalytic oxidation method represents a greener and potentially more selective alternative. It operates under milder conditions and can lead to very high purity products. However, the initial development and optimization of a biocatalytic process can be time-consuming and costly. The reproducibility can also be a challenge due to the inherent variability of biological systems.

For researchers in an academic setting or those prioritizing green chemistry principles, the development of a biocatalytic route could be a rewarding endeavor. For professionals in drug development and manufacturing who require a robust, scalable, and cost-effective process, the permanganate oxidation method, with appropriate safety and waste management protocols, remains a highly attractive option. Ultimately, a thorough assessment of the factors outlined in this guide will enable the selection of the most suitable and reproducible synthesis for their specific needs.

References

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methylpicolinic acid hydrate proper disposal procedures

Topic: 5-Methylpicolinic Acid Hydrate Proper Disposal Procedures Document Control: SOP-CHEM-5MP-DISP-01 | Revision: 1.0 Target Audience: Research Scientists, Lab Managers, HSE Officers[1][2][3] Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methylpicolinic Acid Hydrate Proper Disposal Procedures Document Control: SOP-CHEM-5MP-DISP-01 | Revision: 1.0 Target Audience: Research Scientists, Lab Managers, HSE Officers[1][2][3]

Executive Summary & Chemical Identity

5-Methylpicolinic acid hydrate (CAS: 1588441-37-5 / Anhydrous CAS: 4434-13-3) is a pyridine derivative used primarily as a building block in pharmaceutical synthesis and as a chelating ligand.[1][2][3]

While not classified as an acute toxin of the highest order (e.g., P-listed), it poses significant risks due to its acidic nature and potential to cause irreversible eye damage (H318).[2][3] Proper disposal requires strict segregation from oxidizing agents and bases to prevent exothermic reactions or the formation of toxic byproducts.

Immediate Safety Profile:

  • Signal Word: DANGER

  • Key Hazard: Causes serious eye damage (Category 1).[3][4][5]

  • Physical State: White to off-white solid (powder/crystals).[3]

Pre-Disposal Safety Assessment

Before handling waste, you must validate the waste stream characterization.[3] This compound is an Organic Acid .[3][6]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale (Causality)
Eye Protection Chemical Splash Goggles + Face Shield Critical: H318 (Serious Eye Damage).[1][2][3] Dust or splash can cause corneal scarring.[3] Safety glasses are insufficient.
Hand Protection Nitrile Gloves (Min 0.11mm thick)Protects against skin irritation (H315).[1][2][3] Double-glove if handling solutions >1 M.
Respiratory N95 (Solid) or P100 (Spill)Prevents inhalation of dust (H335 - Respiratory Irritation).[1][2][3]
Body Lab Coat (Buttoned), Closed-toe shoesStandard barrier protection against particulates.[1][2][3]
Chemical Compatibility & Segregation

Strictly Segregate From:

  • Strong Oxidizers (e.g., Nitric Acid, Perchlorates): Risk of fire/explosion.[3]

  • Strong Bases (e.g., Sodium Hydroxide): Risk of rapid, exothermic neutralization.[3]

  • Hypochlorites (Bleach): NEVER mix picolinic acid derivatives with bleach.[3] Acidification of hypochlorite releases toxic chlorine gas.[3]

Disposal Workflow & Protocols

Regulatory Status:

  • RCRA Classification (USA): Not P-listed or U-listed by name.[2][3]

  • Waste Characterization: If discarded in pure form, it is generally classified as Non-Regulated Chemical Waste unless it exhibits a characteristic (e.g., Aqueous solution with pH < 2.0 = D002 Corrosive ).[3]

  • Best Practice: Manage as Hazardous Chemical Waste destined for incineration.[3]

Protocol A: Solid Waste Disposal (Surplus Reagent)

Use this for expired solids or contaminated weighing boats.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Methylpicolinic acid hydrate"[1][2][3][7]

    • Hazard Checkbox: "Irritant", "Corrosive" (if applicable).[3]

  • Transfer: Transfer solid using a dedicated spatula.[3] Do not generate dust.[3][5][8][9][10][11] Wipe the container threads before closing to ensure a tight seal.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Aqueous/Liquid Waste Disposal

Use this for reaction mixtures or mother liquors.

  • pH Check: Measure the pH of the solution.

    • If pH < 2:[3][12] The waste is D002 (Corrosive) .[3][12]

    • If pH 2–12: It is general organic waste.[3]

  • Segregation: Pour into the "Aqueous Organic Acid" or "Mixed Organic" waste stream.[3]

    • Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Solvent" carboy. 5-Methylpicolinic acid is compatible with standard halogenated waste streams.[2][3]

  • No Drain Disposal: Strictly Prohibited. Do not pour down the sink, regardless of dilution. Pyridine derivatives can be persistent and toxic to aquatic life (H402).[3]

Visual Workflows (DOT Diagrams)

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDisposal Start Waste: 5-Methylpicolinic Acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Container: Solid Waste Label: Organic Irritant Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Water, MeOH, DMSO) SolventCheck->NonHalo HaloBin Container: Halogenated Waste Halo->HaloBin pHCheck Check pH NonHalo->pHCheck Corrosive pH < 2 (D002 Waste) pHCheck->Corrosive General pH 2-12 (General Org Waste) pHCheck->General AcidBin Container: Aqueous/Acid Waste Corrosive->AcidBin General->AcidBin

Caption: Decision logic for segregating 5-Methylpicolinic acid based on physical state and solvent carrier.

Emergency Contingency: Spill Response

Scenario: You have dropped a 5g bottle of solid powder on the floor.

Protocol C: Solid Spill Cleanup
  • Isolate: Mark the area.[3] Inform nearby personnel.

  • PPE Up: Don goggles, nitrile gloves, and an N95 mask (to prevent inhaling dust during sweeping).[3]

  • Containment: Gently cover the spill with paper towels dampened with water.[3] Reasoning: This prevents dust generation.[3][5][9][10][11]

  • Collection: Scoop the damp solid/paper towel mix into a wide-mouth waste jar.

  • Surface Decon: Wipe the area with a mild soap solution, then water.[3]

  • Disposal: Label the jar as "Debris contaminated with 5-Methylpicolinic acid" and process as solid waste.

Figure 2: Spill Response Logic

SpillResponse Spill Spill Detected Type Type? Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Cover with Damp Towels Dry->ActionDry Prevent Dust ActionWet Absorb with Vermiculite/Pads Wet->ActionWet Contain Flow Bag Double Bag Label as HazWaste ActionDry->Bag Neutralize Optional: Neutralize (Bicarb) if Acidic ActionWet->Neutralize Neutralize->Bag

Caption: Operational flow for mitigating spills, prioritizing dust control for solids and containment for liquids.

References

  • PubChem. (n.d.).[3] 5-Methylpicolinic acid (Compound Summary).[2][3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][12][13] Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][13][14] The National Academies Press.[6][13] Retrieved January 29, 2026, from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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